Thalidomide-NH-PEG4-Ms
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C22H29N3O10S |
|---|---|
Molecular Weight |
527.5 g/mol |
IUPAC Name |
2-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethoxy]ethyl methanesulfonate |
InChI |
InChI=1S/C22H29N3O10S/c1-36(30,31)35-14-13-34-12-11-33-10-9-32-8-7-23-16-4-2-3-15-19(16)22(29)25(21(15)28)17-5-6-18(26)24-20(17)27/h2-4,17,23H,5-14H2,1H3,(H,24,26,27) |
InChI Key |
XWJKHOILPWWTDG-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)OCCOCCOCCOCCNC1=CC=CC2=C1C(=O)N(C2=O)C3CCC(=O)NC3=O |
Origin of Product |
United States |
Foundational & Exploratory
Thalidomide-NH-PEG4-Ms: A Technical Guide for Drug Development Professionals
An In-depth Technical Guide on a Key Building Block for Targeted Protein Degradation
Thalidomide-NH-PEG4-Ms is a crucial chemical entity in the rapidly advancing field of targeted protein degradation (TPD). This bifunctional molecule serves as a critical building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs), a novel class of therapeutic agents designed to eliminate disease-causing proteins. This guide provides a comprehensive overview of this compound, including its chemical properties, synthesis, mechanism of action, and its application in the development of potent protein degraders, with a specific focus on the BCL-XL degrader, XZ739.
Core Concepts and Chemical Properties
This compound is an E3 ligase ligand-linker conjugate. It incorporates a thalidomide (B1683933) moiety that binds to the Cereblon (CRBN) E3 ubiquitin ligase, connected via a 4-unit polyethylene (B3416737) glycol (PEG4) linker to a terminal mesylate (Ms) group.[1][2] The mesylate is a good leaving group, facilitating the covalent attachment of a ligand that targets a specific protein of interest, thereby completing the PROTAC structure.
Quantitative Data Summary
| Property | Value | Reference |
| Chemical Formula | C22H29N3O10S | [1] |
| Molecular Weight | 527.54 g/mol | [1] |
| CAS Number | 2140807-24-3 | [1] |
| Appearance | Solid | [1] |
Synthesis and Experimental Protocols
A general protocol for the synthesis of a PROTAC using a thalidomide-linker conjugate is as follows:
Protocol: General Synthesis of a PROTAC using a Thalidomide-Linker Conjugate
-
Dissolution: Dissolve the protein of interest (POI) ligand in an anhydrous solvent such as N,N-Dimethylformamide (DMF).
-
Base Addition: Add a non-nucleophilic base, for example, Diisopropylethylamine (DIPEA).
-
Coupling Reaction: Add the this compound to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature or with gentle heating and monitor its progress using Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Purification: Once the reaction is complete, the crude product is purified using preparative High-Performance Liquid Chromatography (HPLC).
-
Characterization: The final PROTAC is characterized by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) to confirm its identity and purity.
Mechanism of Action: PROTAC-Mediated Protein Degradation
The fundamental mechanism of action for a PROTAC synthesized from this compound is the hijacking of the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS).
The process unfolds in a series of steps:
-
Ternary Complex Formation: The PROTAC molecule simultaneously binds to the target Protein of Interest (POI) and the CRBN subunit of the CRL4^CRBN E3 ubiquitin ligase complex.[3][4] This forms a ternary complex, bringing the POI and the E3 ligase into close proximity.
-
Ubiquitination: The E3 ligase then facilitates the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the POI. This results in the formation of a polyubiquitin (B1169507) chain.[3]
-
Proteasomal Degradation: The polyubiquitinated POI is recognized and subsequently degraded by the 26S proteasome into smaller peptides.[3] The PROTAC molecule is then released and can engage in another cycle of degradation.
Application: The BCL-XL Degrader XZ739
A significant application of this compound is in the synthesis of XZ739, a potent and selective PROTAC degrader of the anti-apoptotic protein B-cell lymphoma-extra large (BCL-XL).[1][5] BCL-XL is a key therapeutic target in various cancers.
Quantitative Biological Data for XZ739
| Parameter | Cell Line | Value | Reference |
| DC50 (50% Degradation Concentration) | MOLT-4 | 2.5 nM | [1][6][7] |
| IC50 (50% Inhibitory Concentration) | MOLT-4 | 10.1 nM | [6][8] |
| IC50 (50% Inhibitory Concentration) | Human Platelets | >1000 nM | [8] |
Experimental Protocol: Western Blot for BCL-XL Degradation
The following is a representative protocol for assessing the degradation of BCL-XL induced by XZ739.
-
Cell Culture and Treatment: Culture MOLT-4 cells and treat with varying concentrations of XZ739 for a specified duration (e.g., 16 hours).
-
Cell Lysis: Harvest the cells and lyse them in a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer.
-
Incubate the membrane with a primary antibody against BCL-XL.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescent substrate.
-
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH) to determine the extent of BCL-XL degradation.
Signaling Pathway: Induction of Apoptosis
By degrading the anti-apoptotic protein BCL-XL, PROTACs like XZ739 can effectively induce apoptosis (programmed cell death) in cancer cells.[1][7]
The degradation of BCL-XL disrupts the integrity of the mitochondrial outer membrane, leading to the release of cytochrome c. This, in turn, triggers the formation of the apoptosome and the activation of a cascade of caspases, ultimately resulting in the execution of apoptosis.
Conclusion
This compound is a valuable and versatile tool for the development of PROTACs. Its ability to recruit the CRBN E3 ligase makes it a cornerstone in the synthesis of degraders for a wide array of protein targets implicated in various diseases. The successful development of the potent BCL-XL degrader XZ739 underscores the potential of this chemical entity in advancing the field of targeted protein degradation and creating novel therapeutics. Researchers and drug development professionals can leverage this building block to accelerate the discovery and development of next-generation medicines.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. PROTACs– a game-changing technology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of PROTAC BCL-XL Degraders as Potent Anticancer Agents with Low On-target Platelet Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. XZ739 | BCL-XL PROTAC | Probechem Biochemicals [probechem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide on the Mechanism of Action of Thalidomide-NH-PEG4-Ms
Audience: Researchers, scientists, and drug development professionals.
Core Concept: A Vital Component in Targeted Protein Degradation
Thalidomide-NH-PEG4-Ms is a crucial chemical entity in the field of targeted protein degradation. It functions as an E3 ligase ligand-linker conjugate, specifically designed for the synthesis of Proteolysis Targeting Chimeras (PROTACs). Its mechanism of action is not as a standalone therapeutic agent but as a fundamental component that endows a PROTAC with the ability to hijack the cell's natural protein disposal machinery.
The molecule itself consists of three key parts:
-
Thalidomide: This moiety acts as a ligand for the Cereblon (CRBN) protein. CRBN is a substrate receptor of the Cullin-RING E3 ubiquitin ligase complex, CRL4^CRBN^.
-
-NH-PEG4-: This is a flexible polyethylene (B3416737) glycol linker with four repeating units. The linker's length and composition are critical for optimally positioning the target protein and the E3 ligase to facilitate ubiquitination.
-
-Ms (Methanesulfonyl): This is a reactive group that allows for the covalent attachment of this E3 ligase ligand-linker construct to a ligand designed to bind to a specific target protein.
The primary role of this compound is exemplified in the creation of potent PROTAC degraders such as XZ739, which targets the anti-apoptotic protein B-cell lymphoma-extra large (BCL-XL)[1][2][3].
Mechanism of Action: The PROTAC-Mediated Degradation Pathway
The mechanism of action of a PROTAC synthesized using this compound is a catalytic process that leads to the selective degradation of a target protein. This process can be broken down into the following key steps:
-
Ternary Complex Formation: The bifunctional PROTAC molecule simultaneously binds to the target protein (e.g., BCL-XL) and the CRBN E3 ligase, forming a key ternary complex[1]. The this compound portion of the PROTAC is responsible for recruiting the CRBN E3 ligase.
-
Ubiquitination: The formation of this ternary complex brings the target protein into close proximity with the E3 ligase complex. This proximity allows the E3 ligase to transfer ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine (B10760008) residues on the surface of the target protein.
-
Proteasomal Degradation: The poly-ubiquitinated target protein is then recognized by the 26S proteasome, the cell's primary machinery for degrading unwanted proteins. The proteasome unfolds and degrades the target protein into small peptides.
-
Catalytic Cycle: After the degradation of the target protein, the PROTAC molecule is released and can bind to another target protein and E3 ligase, initiating another round of degradation. This catalytic nature allows for the degradation of multiple target protein molecules with a single PROTAC molecule.
This mechanism is confirmed by experiments showing that the degradation of the target protein can be blocked by proteasome inhibitors (e.g., MG-132) or by competition with an excess of a CRBN ligand (e.g., pomalidomide)[1].
Signaling Pathways
The downstream signaling effects of a PROTAC utilizing this compound are dependent on the function of the targeted protein. In the case of the BCL-XL degrader XZ739, its mechanism of action directly impacts the intrinsic apoptosis pathway.
By degrading the anti-apoptotic protein BCL-XL, XZ739 disrupts the mitochondrial outer membrane permeabilization (MOMP), leading to the release of cytochrome c. This, in turn, activates a caspase cascade, including the cleavage and activation of caspase-3 and Poly (ADP-ribose) polymerase (PARP), ultimately resulting in programmed cell death (apoptosis)[1][4].
Caption: Signaling pathway of a BCL-XL degrading PROTAC.
Data Presentation
The efficacy of PROTACs synthesized using this compound is evaluated through various quantitative measures. The following tables summarize the key data for the BCL-XL degrader, XZ739[1][4].
Table 1: In Vitro Degradation and Cytotoxicity of XZ739
| Parameter | Cell Line | Value (nM) | Time Point |
| DC50 (Degradation) | MOLT-4 | 2.5 | 16 hours |
| IC50 (Viability) | MOLT-4 | 10.1 | 48 hours |
| IC50 (Viability) | RS4;11 | 41.8 | 48 hours |
| IC50 (Viability) | NCI-H146 | 25.3 | 48 hours |
| IC50 (Viability) | Human Platelets | 1217 | 48 hours |
Table 2: Selectivity and Degradation Kinetics of XZ739 in MOLT-4 Cells
| Parameter | Value | Conditions |
| Selectivity (Platelet IC50 / MOLT-4 IC50) | >100-fold | 48-hour treatment |
| Time to Onset of Degradation | < 2 hours | 100 nM XZ739 |
| Maximal Degradation (Dmax) | >96% | 100 nM XZ739 at 8 hours |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of PROTACs derived from this compound.
Protocol 1: Western Blot Analysis for Protein Degradation
This protocol is used to quantify the reduction in the target protein levels following PROTAC treatment.
-
Cell Culture and Treatment: Plate cells (e.g., MOLT-4) at a suitable density and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC (e.g., XZ739) or a vehicle control (e.g., DMSO) for the desired duration (e.g., 16 hours).
-
Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.
-
SDS-PAGE and Protein Transfer: Normalize the protein samples and separate them by SDS-polyacrylamide gel electrophoresis. Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody against the target protein (e.g., anti-BCL-XL) and a loading control (e.g., anti-GAPDH) overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Densitometry analysis is performed to quantify the band intensities, and the target protein levels are normalized to the loading control.
Protocol 2: Annexin V/Propidium (B1200493) Iodide (PI) Staining for Apoptosis
This flow cytometry-based assay is used to detect and quantify apoptosis induced by the PROTAC.
-
Cell Treatment: Treat cells with the PROTAC at various concentrations for a specified time (e.g., 48 hours).
-
Cell Staining: Harvest the cells and wash them with cold PBS. Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Data Analysis: The percentage of apoptotic cells in each treatment group is quantified and compared to the vehicle-treated control.
Mandatory Visualization
Caption: Experimental workflow for PROTAC characterization.
References
- 1. Discovery of PROTAC BCL-XL Degraders as Potent Anticancer Agents with Low On-target Platelet Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 3. Discovery of PROTAC BCL-XL degraders as potent anticancer agents with low on-target platelet toxicity [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
In-Depth Technical Guide to Thalidomide-NH-PEG4-Ms for PROTAC Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of Thalidomide-NH-PEG4-Ms, a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs). It covers the synthesis, mechanism of action, and application of this E3 ligase ligand-linker conjugate, supplemented with detailed experimental protocols, quantitative data, and visual diagrams to facilitate its effective use in targeted protein degradation research.
Introduction to Thalidomide-Based PROTACs
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery—the ubiquitin-proteasome system—to eliminate specific proteins of interest (POIs). A PROTAC typically consists of three components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.
Thalidomide (B1683933) and its analogs (immunomodulatory drugs or IMiDs) are widely used as E3 ligase ligands in PROTAC design. They function by binding to Cereblon (CRBN), a substrate receptor of the CUL4A-DDB1-RBX1 E3 ubiquitin ligase complex. By incorporating a thalidomide-based moiety, a PROTAC can effectively recruit the CRBN E3 ligase to the target protein, leading to its ubiquitination and subsequent degradation by the proteasome.
This compound is a pre-synthesized E3 ligase ligand-linker conjugate. It comprises the thalidomide core for CRBN recruitment, a four-unit polyethylene (B3416737) glycol (PEG4) linker to provide appropriate spacing and solubility, and a terminal mesylate (Ms) group. The mesylate is an excellent leaving group, facilitating the covalent conjugation of the linker to a ligand for a protein of interest, thereby streamlining the synthesis of the final PROTAC molecule.
Mechanism of Action
The mechanism of action for a PROTAC synthesized using this compound involves the formation of a ternary complex between the target protein, the PROTAC, and the CRBN E3 ligase. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein. The resulting polyubiquitin (B1169507) chain acts as a recognition signal for the 26S proteasome, which then degrades the tagged protein.
Caption: Mechanism of PROTAC-induced protein degradation.
Quantitative Data for PROTACs Utilizing Thalidomide-PEG Linkers
The efficacy of a PROTAC is typically characterized by its DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of degradation). Below is a summary of quantitative data for a notable PROTAC, XZ739, which employs a thalidomide-based CRBN ligand and a PEG linker to degrade the anti-apoptotic protein BCL-XL.[1]
| PROTAC Name | Target Protein | E3 Ligase Ligand | Linker | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| XZ739 | BCL-XL | Thalidomide | PEG | MOLT-4 | 2.5 | >96% | [1] |
Cell Viability Data for XZ739:
| Cell Line | Cell Type | IC50 (nM) |
| MOLT-4 | T-cell acute lymphoblastic leukemia | 10.1 |
| RS4;11 | B-cell acute lymphoblastic leukemia | 41.8 |
| NCI-H146 | Small cell lung cancer | 25.3 |
| Platelets | Human Platelets | 1217 |
Experimental Protocols
This section provides detailed methodologies for the synthesis of a this compound linker and its subsequent conjugation to a POI ligand, as well as protocols for the biological evaluation of the resulting PROTAC.
Synthesis of this compound
This protocol is adapted from procedures for similar molecules and involves the mesylation of a terminal hydroxyl group on a thalidomide-PEG4-alcohol precursor.
Caption: Synthetic workflow for this compound.
Materials and Reagents:
-
Thalidomide-NH-PEG4-OH
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Methanesulfonyl Chloride (MsCl)
-
Saturated aqueous Sodium Bicarbonate (NaHCO3) solution
-
Anhydrous Sodium Sulfate (Na2SO4) or Magnesium Sulfate (MgSO4)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve Thalidomide-NH-PEG4-OH (1.0 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add triethylamine (1.5 - 2.0 equivalents) to the solution and stir.
-
Cool the reaction mixture to 0°C using an ice bath.
-
Slowly add methanesulfonyl chloride (1.2 equivalents) dropwise to the cooled solution.
-
Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, quench by slowly adding saturated aqueous NaHCO3 solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure to yield the crude this compound.
-
The crude product can be purified by column chromatography on silica (B1680970) gel if necessary.
Conjugation to a Protein of Interest (POI) Ligand
The mesylate group of this compound readily reacts with nucleophiles, such as primary or secondary amines on a POI ligand, via an SN2 reaction.
Materials and Reagents:
-
This compound
-
POI ligand with a primary or secondary amine functional group
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Diisopropylethylamine (DIPEA) or another non-nucleophilic base
-
HPLC for purification
-
LC-MS and NMR for characterization
Procedure:
-
Dissolve the POI ligand (1.0 equivalent) in anhydrous DMF or DCM in a reaction vial under an inert atmosphere.
-
Add DIPEA (2.0 - 3.0 equivalents) to the solution.
-
Add a solution of this compound (1.0 - 1.2 equivalents) in the same solvent to the reaction mixture.
-
Stir the reaction at room temperature. The reaction can be gently heated (e.g., 40-50°C) to increase the rate.
-
Monitor the progress of the reaction by LC-MS until the starting materials are consumed.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Purify the crude PROTAC product by preparative HPLC.
-
Characterize the final product by LC-MS and NMR to confirm its identity and purity.
Western Blot Analysis for Protein Degradation
This is a standard method to quantify the degradation of the target protein in cells treated with the PROTAC.
Caption: Experimental workflow for Western Blot analysis.
Procedure:
-
Cell Treatment: Seed the desired cell line in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC or a vehicle control (e.g., DMSO) for a specified time (e.g., 16-24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Normalize the protein concentrations, prepare samples with Laemmli buffer, and separate the proteins by SDS-PAGE. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with a primary antibody against the POI and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities and normalize the POI signal to the loading control. Calculate the DC50 and Dmax values from the dose-response curve.
Conclusion
This compound is a valuable and versatile tool for the development of CRBN-recruiting PROTACs. Its pre-synthesized nature, incorporating a validated E3 ligase ligand and a flexible, hydrophilic linker with a reactive handle, significantly accelerates the discovery and optimization of novel protein degraders. The protocols and data presented in this guide provide a solid foundation for researchers to effectively utilize this building block in their targeted protein degradation campaigns. Rigorous experimental validation, as outlined in the provided protocols, is essential to characterize the potency and efficacy of the resulting PROTACs.
References
The Pivotal Role of the PEG4 Linker in PROTAC Design: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to PROTAC Technology and the Critical Function of the Linker
Proteolysis Targeting Chimeras (PROTACs) have emerged as a groundbreaking therapeutic modality, revolutionizing the landscape of drug discovery.[1][2] Unlike traditional inhibitors that merely block the function of a target protein, PROTACs facilitate its complete removal from the cell.[3] These heterobifunctional molecules consist of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][4] The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase is the catalytic event that triggers the transfer of ubiquitin to the POI, marking it for degradation by the proteasome.[2]
While the choice of ligands dictates the specificity of the PROTAC, the linker is far from a passive spacer.[1][4] Its length, composition, and flexibility are critical determinants of a PROTAC's efficacy, influencing the stability of the ternary complex, cellular permeability, and overall pharmacokinetic properties.[1][4] Among the various linker types, polyethylene (B3416737) glycol (PEG) linkers are frequently employed due to their unique physicochemical properties.[5] This guide provides a comprehensive exploration of the role of the PEG4 linker in PROTAC design, offering quantitative data, detailed experimental protocols, and visual diagrams to aid in the rational design of potent and selective protein degraders.
The PEG4 Linker: A Balance of Properties for Optimal PROTAC Function
A tetraethylene glycol (PEG4) linker offers a compelling balance of hydrophilicity, flexibility, and length, making it a popular choice in PROTAC design.[]
Physicochemical Properties and their Impact:
-
Solubility and Hydrophilicity: The repeating ethylene (B1197577) glycol units in a PEG linker impart significant hydrophilicity, which can improve the aqueous solubility of the often-large and hydrophobic PROTAC molecule.[2][5] This enhanced solubility is crucial for administration and bioavailability.[7] The ether oxygens within the PEG chain can act as hydrogen bond acceptors, further improving interactions with aqueous environments.[8]
-
Flexibility: PEG linkers are highly flexible, allowing the two ligands of the PROTAC to adopt multiple conformations.[9] This conformational freedom increases the probability of forming a productive ternary complex by enabling the warhead and anchor to orient themselves optimally for binding to the POI and E3 ligase, respectively.[9]
-
Cell Permeability: The relationship between PEG linkers and cell permeability is complex. While the increased hydrophilicity can sometimes hinder passive diffusion across the lipophilic cell membrane, the flexible nature of PEG linkers can allow them to adopt a more compact, less polar conformation, effectively shielding their polar surface area and facilitating membrane traversal.[8][] Shorter PEG linkers, such as PEG4, are often favored as they can provide sufficient spacing without excessively increasing the molecule's polar surface area.[11]
-
Ternary Complex Formation: The length of the linker is a critical factor in the stability of the ternary complex.[12] A linker that is too short may cause steric hindrance, preventing the POI and E3 ligase from coming together effectively.[13] Conversely, a linker that is too long may not provide the necessary proximity for efficient ubiquitin transfer.[13] A PEG4 linker often represents a "sweet spot" in length for many target-E3 ligase pairs.[]
Quantitative Analysis of PEG4 Linker Effects
The optimal linker length is specific to each PROTAC system and must be determined empirically. The following tables summarize quantitative data from various studies, illustrating the impact of PEG linker length on the physicochemical properties and biological activity of PROTACs.
Table 1: Impact of PEG Linker Length on Physicochemical Properties of PROTACs
| Linker Composition | Molecular Weight ( g/mol ) | cLogP | TPSA (Ų) | Reference |
| PEG2 | Varies | Varies | Varies | [14] |
| PEG4 | Varies | Varies | Varies | [14] |
| PEG6 | Varies | Varies | Varies | [14] |
Note: Specific values for Molecular Weight, cLogP, and TPSA are highly dependent on the warhead and E3 ligase ligand and are therefore presented as variable. The general trend is that increasing PEG length increases molecular weight and TPSA, while potentially decreasing cLogP.
Table 2: Influence of PEG Linker Length on Degradation Efficiency of ERα-Targeting PROTACs
| Linker Length (atoms) | DC50 | Dmax (%) | Reference |
| 12 (shorter than PEG4) | Less Potent | - | [13] |
| 16 (approximates PEG4-5) | More Potent | - | [13] |
Table 3: Comparative Degradation Efficiency of TBK1-Targeting PROTACs with Varying Linker Lengths
| Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| < 12 | No degradation | - | [15] |
| 21 (approximates PEG5-6) | 3 | 96 | [15] |
| 29 (longer than PEG6) | 292 | 76 | [15] |
Table 4: Impact of PEG Linker Length on Permeability of VHL-Based PROTACs
| PROTAC Series | Linker Composition | Permeability (Pₑ x 10⁻⁶ cm/s) | Reference |
| MZ | 2-unit PEG | 0.6 | [11] |
| MZ | 3-unit PEG | 0.03 | [11] |
| MZP | 2-unit PEG | Higher | [11] |
| MZP | 4-unit PEG | Lower | [11] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of PROTAC efficacy. The following are generalized protocols for key experiments in PROTAC development.
Synthesis of a JQ1-PEG4-Pomalidomide PROTAC
This protocol describes a general approach for the synthesis of a BRD4-targeting PROTAC using the BRD4 inhibitor JQ1, a PEG4 linker, and the CRBN E3 ligase ligand pomalidomide (B1683931).
Materials:
-
(+)-JQ1-carboxylic acid
-
Amine-PEG4-Boc
-
Pomalidomide
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Dimethylformamide (DMF)
-
Standard laboratory glassware and purification equipment (e.g., HPLC)
Procedure:
-
Step 1: Coupling of JQ1 to the PEG4 Linker.
-
Dissolve (+)-JQ1-carboxylic acid (1 equivalent) in anhydrous DMF.
-
Add HATU (1.2 equivalents) and DIPEA (3 equivalents) to the solution and stir for 10 minutes at room temperature.
-
Add Amine-PEG4-Boc (1.1 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 4-6 hours, monitoring progress by LC-MS.
-
Upon completion, dilute the reaction with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel chromatography to obtain JQ1-PEG4-Boc.
-
-
Step 2: Boc Deprotection.
-
Dissolve the JQ1-PEG4-Boc in a solution of 20% TFA in DCM.
-
Stir the reaction at room temperature for 1-2 hours until the deprotection is complete (monitored by LC-MS).
-
Concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.
-
-
Step 3: Coupling of JQ1-PEG4-Amine to Pomalidomide.
-
In a separate flask, dissolve pomalidomide (1 equivalent) in anhydrous DMF.
-
Add HATU (1.2 equivalents) and DIPEA (3 equivalents) and stir for 10 minutes.
-
Add the deprotected JQ1-PEG4-amine to the reaction mixture.
-
Stir at room temperature overnight.
-
Purify the final PROTAC product by reverse-phase HPLC.
-
Characterize the final product by LC-MS and NMR.[16]
-
Western Blot Analysis of PROTAC-Mediated Protein Degradation
This protocol is for quantifying the degradation of a target protein in cultured cells following PROTAC treatment.[3][17]
Materials:
-
Cell line expressing the target protein (e.g., HeLa, THP-1)
-
PROTAC of interest
-
DMSO (vehicle control)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay reagent (e.g., BCA or Bradford)
-
Laemmli sample buffer
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Cell Lysis and Protein Quantification:
-
SDS-PAGE and Western Blotting:
-
Immunodetection:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[3]
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.[3]
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[3]
-
Repeat the washing steps.
-
Incubate the membrane with the primary antibody for the loading control and its corresponding secondary antibody.
-
-
Data Analysis:
-
Detect the chemiluminescent signal using an imaging system.[3]
-
Quantify the band intensities using densitometry software.[3]
-
Normalize the target protein levels to the loading control.
-
Calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[3]
-
Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a high-throughput, cell-free method to predict the passive permeability of a compound.[18]
Materials:
-
PAMPA plate system (donor and acceptor plates)
-
Artificial membrane solution (e.g., lecithin (B1663433) in dodecane)
-
PBS buffer (pH 7.4)
-
PROTAC of interest dissolved in a suitable solvent (e.g., DMSO)
-
Plate reader for quantification (e.g., UV-Vis or LC-MS)
Procedure:
-
Preparation:
-
Prepare the acceptor plate by adding buffer to each well.
-
Coat the membrane of the donor plate with the artificial membrane solution.
-
-
Assay:
-
Add the PROTAC solution to the donor plate wells.
-
Carefully place the donor plate on top of the acceptor plate.
-
Incubate the plate assembly for a defined period (e.g., 4-18 hours) at room temperature.
-
-
Quantification:
-
After incubation, separate the plates and determine the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - [C]a / [C]eq) where Vd is the volume of the donor well, Va is the volume of the acceptor well, A is the area of the membrane, t is the incubation time, [C]a is the concentration in the acceptor well, and [C]eq is the equilibrium concentration.[18]
-
NanoBRET™ Ternary Complex Formation Assay
This live-cell assay measures the formation of the ternary complex in real-time.[4][19]
Materials:
-
Cells co-transfected with NanoLuc®-fusion of the target protein and HaloTag®-fusion of the E3 ligase.
-
NanoBRET™ Nano-Glo® Substrate
-
HaloTag® NanoBRET™ 618 Ligand
-
PROTAC of interest
-
Luminometer with appropriate filters
Procedure:
-
Cell Preparation:
-
Seed the co-transfected cells in a white-walled assay plate.
-
-
Labeling and Treatment:
-
Signal Detection:
-
Data Analysis:
Visualizing Key Concepts in PROTAC Design
The following diagrams, generated using Graphviz (DOT language), illustrate fundamental concepts in PROTAC action and development.
Caption: PROTAC-mediated protein degradation pathway.
Caption: Western blot experimental workflow.
References
- 1. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 2. selvita.com [selvita.com]
- 3. benchchem.com [benchchem.com]
- 4. NanoBRET Ternary Complex Formation Assays - NanoBRET Ternary Complex Formation Assays - ICE Bioscience [en.ice-biosci.com]
- 5. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 7. Linkers as Game-changers in PROTAC Technology: Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. reactionbiology.com [reactionbiology.com]
- 9. benchchem.com [benchchem.com]
- 11. Understanding and Improving the Membrane Permeability of VH032-Based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Property-based optimisation of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
Thalidomide as a Cereblon E3 Ligase Ligand: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thalidomide (B1683933), a drug with a notorious past due to its severe teratogenicity, has been repurposed for the treatment of various hematological cancers, including multiple myeloma.[1][2] This revival was spurred by the discovery of its unique mechanism of action as a molecular glue that modulates the function of the Cereblon (CRBN) E3 ubiquitin ligase complex.[3][4] This guide provides an in-depth technical overview of thalidomide's role as a ligand for Cereblon, detailing its mechanism of action, the composition of the E3 ligase complex, its binding affinity, the resulting downstream signaling pathways, and the experimental protocols used to elucidate these interactions.
The CRL4^CRBN^ E3 Ubiquitin Ligase Complex
Cereblon is the substrate receptor of the Cullin-RING Ligase 4 (CRL4) E3 ubiquitin ligase complex, denoted as CRL4^CRBN^.[1][5] This multi-protein complex is a key component of the ubiquitin-proteasome system, which is responsible for the degradation of intracellular proteins. The core components of the CRL4^CRBN^ complex are:
-
Cullin 4 (CUL4): A scaffold protein that forms the backbone of the complex.[6][7]
-
Regulator of Cullins 1 (ROC1) or Ring-Box Protein 1 (RBX1): A RING finger protein that recruits the E2 ubiquitin-conjugating enzyme.[6][8]
-
DNA Damage-Binding Protein 1 (DDB1): An adaptor protein that links Cereblon to CUL4.[1][7]
-
Cereblon (CRBN): The substrate receptor that provides specificity to the complex by binding to target proteins.[4][5]
Under normal physiological conditions, the CRL4^CRBN^ complex targets endogenous substrates for ubiquitination and subsequent degradation by the 26S proteasome.[5]
Mechanism of Action: Thalidomide as a Molecular Glue
Thalidomide and its derivatives, often referred to as immunomodulatory imide drugs (IMiDs), function as "molecular glues."[3] They do not inhibit the enzymatic activity of the E3 ligase but instead modulate its substrate specificity.[9] The glutarimide (B196013) moiety of thalidomide binds to a hydrophobic pocket on the surface of Cereblon.[10][11] This binding event induces a conformational change in Cereblon, creating a novel binding surface that can recognize and recruit proteins that are not normally substrates of the CRL4^CRBN^ complex. These newly recognized proteins are termed "neosubstrates."[2][12]
The recruitment of a neosubstrate to the CRL4^CRBN^ complex by thalidomide leads to its polyubiquitination, marking it for degradation by the proteasome.[3][10] This targeted protein degradation is the basis for the therapeutic effects of thalidomide and its analogs.[2][13]
Caption: Thalidomide-induced protein degradation pathway.
Key Neosubstrates of Thalidomide
The therapeutic effects and teratogenicity of thalidomide are attributed to the degradation of specific neosubstrates.
-
Ikaros (IKZF1) and Aiolos (IKZF3): These are lymphoid transcription factors essential for the survival of multiple myeloma cells.[5][14] Their degradation is a primary mechanism of thalidomide's anti-cancer activity.[2]
-
SALL4 (Sal-like protein 4): A transcription factor crucial for embryonic development.[15][16] The degradation of SALL4 is strongly implicated in the teratogenic effects of thalidomide, leading to limb malformations.[2][15][16]
-
Casein Kinase 1 Alpha (CK1α): Degradation of this protein is associated with the therapeutic effect of lenalidomide (B1683929) in myelodysplastic syndromes with a 5q deletion.[2][15]
-
GSPT1 (G1 to S phase transition 1): A translation termination factor, its degradation by certain IMiD derivatives shows promise in treating acute myeloid leukemia.[1]
Quantitative Data: Binding Affinities
The binding affinity of thalidomide and its derivatives to Cereblon is a critical determinant of their potency. The (S)-enantiomer of thalidomide exhibits a stronger binding affinity to CRBN compared to the (R)-enantiomer.[1][11]
| Compound | Assay Type | Dissociation Constant (Kd) | Reference |
| Thalidomide | Isothermal Titration Calorimetry (ITC) | ~250 nM | [17] |
| (S)-Thalidomide | Biochemical Assay | ~10-fold stronger binding than (R)-thalidomide | [11][18] |
| Lenalidomide | Isothermal Titration Calorimetry (ITC) | ~178 nM | [17] |
| Pomalidomide | Isothermal Titration Calorimetry (ITC) | ~157 nM | [17] |
Experimental Protocols
Co-Immunoprecipitation (Co-IP) to Detect Protein-Protein Interactions
This technique is used to demonstrate the thalidomide-dependent interaction between Cereblon and its neosubstrates.
Methodology:
-
Cell Culture and Treatment: Culture cells (e.g., HEK293T) and transfect with plasmids expressing tagged versions of CRBN (e.g., FLAG-CRBN) and the potential neosubstrate (e.g., AGIA-PLZF).[19] Treat the cells with thalidomide or a vehicle control (DMSO), often in the presence of a proteasome inhibitor (e.g., MG132) to prevent the degradation of the ubiquitinated neosubstrate.[19]
-
Cell Lysis: Harvest the cells and lyse them in a suitable buffer (e.g., IP Lysis Buffer: 25 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% NP-40, 5% glycerol) containing protease inhibitors.[19]
-
Immunoprecipitation: Incubate the cell lysates with antibody-conjugated beads that specifically recognize the tagged protein (e.g., anti-FLAG M2 magnetic beads).[19]
-
Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound protein complexes from the beads, typically by boiling in SDS-PAGE sample buffer.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE and transfer them to a membrane. Probe the membrane with antibodies specific for the tagged CRBN and the potential neosubstrate to detect their co-precipitation.
Caption: Workflow for Co-Immunoprecipitation.
In Vitro Ubiquitination Assay
This assay directly measures the ability of a thalidomide-based compound to mediate the ubiquitination of a target protein in a reconstituted system.
Methodology:
-
Reaction Setup: Assemble a reaction mixture on ice containing purified E1 activating enzyme, E2 conjugating enzyme (e.g., UBE2D2), the purified CRL4^CRBN^ E3 ligase complex, ubiquitin, ATP, and the purified target protein.[20]
-
Initiation: Add the thalidomide-based compound or a vehicle control to the reaction mixture.
-
Incubation: Incubate the reaction at 37°C for a specified time to allow the ubiquitination reaction to proceed.
-
Termination: Stop the reaction by adding SDS-PAGE sample buffer.
-
Detection: Analyze the reaction products by Western blotting using an antibody against the target protein. A ladder of higher molecular weight bands corresponding to the polyubiquitinated target protein will indicate a positive result.[20]
Caption: In Vitro Ubiquitination Assay Workflow.
Proteomics-Based Identification of Neosubstrates
Unbiased proteomics approaches are used to identify the full spectrum of neosubstrates for a given Cereblon modulator.
Methodology:
-
Cell Treatment: Treat cultured cells (e.g., human embryonic stem cells or cancer cell lines) with the thalidomide derivative or a vehicle control for a defined period.[15][21]
-
Protein Extraction and Digestion: Harvest the cells, extract the total proteome, and digest the proteins into peptides, typically using trypsin.
-
Quantitative Mass Spectrometry: Analyze the peptide mixtures using quantitative mass spectrometry techniques, such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or Tandem Mass Tagging (TMT), to compare the relative abundance of proteins between the treated and control samples.[21]
-
Data Analysis: Identify proteins that show a significant dose-dependent decrease in abundance in the presence of the thalidomide derivative. These are candidate neosubstrates.
-
Validation: Validate the candidate neosubstrates using orthogonal methods such as Western blotting or targeted proteomics.
Caption: Proteomics workflow for neosubstrate identification.
Conclusion
The discovery of Cereblon as the direct target of thalidomide has revolutionized our understanding of its mechanism of action and has opened up new avenues for therapeutic intervention. By acting as a molecular glue to recruit neosubstrates to the CRL4^CRBN^ E3 ligase complex for degradation, thalidomide and its derivatives represent a paradigm-shifting class of drugs. The ongoing identification and characterization of novel neosubstrates will continue to provide critical insights into both the therapeutic potential and the toxicological risks associated with these compounds, paving the way for the rational design of safer and more effective therapies.
References
- 1. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeted protein degradation using thalidomide and its derivatives [jstage.jst.go.jp]
- 3. cellgs.com [cellgs.com]
- 4. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 5. cereblon | E3 ubiquitin ligase components | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. gosset.ai [gosset.ai]
- 7. The Cullin 4A/B-DDB1-Cereblon E3 Ubiquitin Ligase Complex Mediates the Degradation of CLC-1 Chloride Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CRL4CRBN E3 Ligase Complex as a Therapeutic Target in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Induced protein degradation for therapeutics: past, present, and future - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Thalidomide promotes degradation of SALL4, a transcription factor implicated in Duane Radial Ray syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 16. SALL4 mediates teratogenicity as a thalidomide-dependent cereblon substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Thalidomide and its metabolite 5‐hydroxythalidomide induce teratogenicity via the cereblon neosubstrate PLZF - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. biorxiv.org [biorxiv.org]
An In-depth Technical Guide to Targeted Protein Degradation Pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Targeted Protein Degradation (TPD), a revolutionary therapeutic modality that harnesses the cell's own machinery to eliminate disease-causing proteins. We will delve into the core mechanisms, key technologies, experimental validation, and quantitative analysis crucial for the development of TPD-based therapeutics.
Introduction to Targeted Protein Degradation (TPD)
Targeted protein degradation is a novel drug discovery strategy that offers the potential to eliminate specific proteins from the cell, rather than just inhibiting their function.[1][2] This approach utilizes the cell's natural protein disposal system, primarily the Ubiquitin-Proteasome System (UPS), to selectively tag and destroy proteins of interest (POIs).[1][3][4][5][6] TPD holds immense promise for targeting proteins that have been traditionally considered "undruggable" by conventional small molecule inhibitors, such as scaffolding proteins and transcription factors.[1][7][8][9][10]
The two major technologies driving the TPD field are Proteolysis-Targeting Chimeras (PROTACs) and molecular glues.[2][] Both hijack the UPS to induce the degradation of a target protein, but through distinct mechanisms of action.[2]
The Ubiquitin-Proteasome System (UPS)
The UPS is the primary cellular pathway for regulated protein degradation in eukaryotic cells, responsible for breaking down over 80% of intracellular proteins.[][12][13] It plays a critical role in maintaining protein homeostasis and regulating a multitude of cellular processes, including cell cycle progression, DNA repair, and signal transduction.[4][12][14] The UPS involves a sequential enzymatic cascade:
-
Ubiquitin Activation (E1): An E1 activating enzyme uses ATP to form a high-energy thioester bond with ubiquitin, a small 76-amino acid regulatory protein.[12][15][16]
-
Ubiquitin Conjugation (E2): The activated ubiquitin is then transferred to an E2 conjugating enzyme.[15][16]
-
Ubiquitin Ligation (E3): An E3 ubiquitin ligase, the key specificity factor in the UPS, recognizes a specific substrate protein and facilitates the transfer of ubiquitin from the E2 enzyme to a lysine (B10760008) residue on the target protein.[14][16] There are over 600 E3 ligases in humans, providing a vast landscape for targeted degradation.[17][18]
-
Polyubiquitination: This process is repeated to form a polyubiquitin (B1169507) chain on the target protein, which serves as a recognition signal for the proteasome.[14][15][19] K48-linked ubiquitin chains are the most common signal for proteasomal degradation.[13]
-
Proteasomal Degradation: The 26S proteasome, a large multi-catalytic protease complex, recognizes and degrades the polyubiquitinated protein into small peptides, while recycling ubiquitin.[5][12][14][15][19]
Caption: The Ubiquitin-Proteasome System (UPS) enzymatic cascade.
Core TPD Technologies
PROTACs are heterobifunctional molecules composed of three parts: a ligand that binds to the target protein (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[1][4][5] By simultaneously binding to both the POI and an E3 ligase, PROTACs act as a molecular bridge, inducing the formation of a ternary complex (POI-PROTAC-E3 ligase).[1][3][4][6] This proximity forces the E3 ligase to ubiquitinate the POI, marking it for degradation by the proteasome.[1][3][4][6]
A key advantage of PROTACs is their catalytic mode of action.[1][4][5] After the POI is degraded, the PROTAC molecule is released and can engage in another degradation cycle, allowing for potent effects at low concentrations.[1][3][4] The most commonly recruited E3 ligases for PROTACs are Cereblon (CRBN) and Von Hippel-Lindau (VHL).[17][18]
Caption: Mechanism of action for a Proteolysis-Targeting Chimera (PROTAC).
Molecular glues are small molecules that induce or stabilize the interaction between an E3 ligase and a target protein.[7][8][9][20] Unlike the bifunctional nature of PROTACs, molecular glues typically bind to a single site on the E3 ligase, inducing a conformational change that creates a new binding surface for the target protein.[7][9][20] This leads to the formation of a ternary complex and subsequent ubiquitination and degradation of the "neo-substrate".[7]
The most well-known examples of molecular glues are the immunomodulatory imide drugs (IMiDs) like thalidomide (B1683933) and lenalidomide, which bind to the E3 ligase Cereblon (CRBN) and induce the degradation of lymphoid transcription factors IKZF1 and IKZF3.[7][20]
Caption: Mechanism of action for a Molecular Glue degrader.
Quantitative Data in TPD
The efficacy of a degrader is typically characterized by two key parameters: DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of protein degradation achievable). These values are crucial for comparing the potency of different degrader molecules.
| Degrader Class | Example Molecule | Target Protein | E3 Ligase | Cell Line | DC50 (nM) | Dmax (%) |
| PROTAC | ARV-110 | Androgen Receptor | VHL | VCaP | ~1 | >95 |
| PROTAC | ARV-471 | Estrogen Receptor α | CRBN | MCF7 | <5 | >90 |
| Molecular Glue | CC-885 | GSPT1 | CRBN | KMS-12-BM | ~25 | >90 |
| Molecular Glue | Lenalidomide | IKZF1 | CRBN | MM.1S | ~100 | >80 |
Note: The values presented are approximate and can vary based on experimental conditions and cell lines.
Experimental Protocols for TPD Research
A robust experimental workflow is essential to validate the mechanism of action of a novel degrader. This involves a series of assays to confirm target engagement, ternary complex formation, ubiquitination, and selective protein degradation.[21]
Caption: A typical experimental workflow for characterizing a TPD molecule.
This is the most common method to directly measure the reduction in target protein levels.
Objective: To quantify the level of a target protein in cells following treatment with a degrader molecule at various concentrations and time points.
Methodology:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of degrader concentrations (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO). Incubate for a predetermined time (e.g., 4, 8, 16, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal protein loading.
-
SDS-PAGE: Denature protein lysates by boiling in Laemmli sample buffer. Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel. Run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated antibody for a loading control (e.g., GAPDH, β-actin).
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imager.
-
Analysis: Quantify the band intensity using image analysis software (e.g., ImageJ). Normalize the target protein band intensity to the loading control. Calculate the percentage of protein remaining relative to the vehicle control to determine DC50 and Dmax values.
Time-Resolved Förster Resonance Energy Transfer (TR-FRET) is a proximity-based assay used to detect the formation of the ternary complex in solution.[22]
Objective: To measure the proximity of the target protein and E3 ligase induced by a degrader molecule.
Methodology:
-
Reagent Preparation:
-
Obtain or prepare purified, tagged versions of the target protein (e.g., His-tagged POI) and the E3 ligase complex (e.g., biotinylated DDB1/CRBN).
-
Prepare assay buffer (e.g., PBS with 0.1% BSA and 0.05% Tween-20).
-
Prepare a serial dilution of the degrader molecule in the assay buffer.
-
-
Assay Plate Setup:
-
In a low-volume 384-well plate, add the TR-FRET donor (e.g., terbium-conjugated anti-His antibody) and the tagged POI.
-
Add the serially diluted degrader molecule or vehicle control.
-
Add the TR-FRET acceptor (e.g., streptavidin-conjugated d2) and the tagged E3 ligase complex.
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes), protected from light, to allow the complex to form and the assay to reach equilibrium.
-
Detection: Read the plate on a TR-FRET-compatible plate reader. Measure the emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor) after a time delay following excitation.
-
Analysis:
-
Calculate the TR-FRET ratio (Emission at 665 nm / Emission at 620 nm) * 10,000.
-
Plot the TR-FRET ratio against the degrader concentration.
-
The resulting bell-shaped "hook effect" curve is characteristic of ternary complex formation, where at high concentrations, binary complexes (PROTAC-POI or PROTAC-E3) dominate and reduce the FRET signal.[23] Analyze the curve to determine the potency and stability of the ternary complex.
-
Conclusion
Targeted protein degradation represents a paradigm shift in drug discovery, moving beyond simple inhibition to the complete removal of disease-causing proteins.[1][6] Technologies like PROTACs and molecular glues have opened up a vast new area of the proteome to therapeutic intervention.[1] A deep understanding of the underlying biology of the ubiquitin-proteasome system, coupled with rigorous quantitative and mechanistic validation through a suite of biophysical and cellular assays, is critical for the successful development of these next-generation therapeutics. As research continues to expand the repertoire of available E3 ligases and refine degrader design, the therapeutic potential of TPD will undoubtedly continue to grow.[17][18]
References
- 1. What are PROTACs? Mechanisms, advantages, and challenges | Drug Discovery News [drugdiscoverynews.com]
- 2. Targeted Protein Degradation using Novel E3 Ligases | Research & Innovation [research.utoronto.ca]
- 3. researchgate.net [researchgate.net]
- 4. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 6. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular glue - Wikipedia [en.wikipedia.org]
- 8. emolecules.com [emolecules.com]
- 9. Molecular Glue - Revolutionizing Drug Discovery | Learn More Now [vipergen.com]
- 10. mdpi.com [mdpi.com]
- 12. The Ubiquitin-Proteasome System as a Prospective Molecular Target for Cancer Treatment and Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. ias.ac.in [ias.ac.in]
- 16. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 17. Implications of frequent hitter E3 ligases in targeted protein degradation screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. pnas.org [pnas.org]
- 20. Molecular Glues: A New Dawn After PROTAC | Biopharma PEG [biochempeg.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. criver.com [criver.com]
- 23. revvity.com [revvity.com]
Thalidomide-NH-PEG4-Ms: A Technical Guide for Drug Development Professionals
An In-depth Technical Guide on the Core Properties and Applications of a Key PROTAC Linker
Introduction
Thalidomide-NH-PEG4-Ms is a crucial chemical entity in the field of targeted protein degradation. It serves as an E3 ligase ligand-linker conjugate, specifically designed for the synthesis of Proteolysis Targeting Chimeras (PROTACs). This molecule incorporates the thalidomide (B1683933) scaffold, which recruits the Cereblon (CRBN) E3 ubiquitin ligase, connected to a four-unit polyethylene (B3416737) glycol (PEG) linker that terminates in a methanesulfonyl (Ms) group. This terminal group allows for covalent linkage to a ligand targeting a protein of interest, thereby creating a heterobifunctional degrader. This guide provides a comprehensive overview of the chemical structure, properties, and relevant experimental protocols for this compound, intended for researchers, scientists, and professionals in drug development.
Chemical Structure and Properties
This compound is a synthetic molecule that is not naturally occurring. Its structure is meticulously designed to facilitate the formation of a ternary complex between the target protein, the PROTAC, and the E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
Chemical Structure:
Physicochemical and Biological Properties
A summary of the key quantitative data for this compound is presented in the table below. It is important to note that while some data is directly available for this specific molecule, other values are estimated based on closely related analogues and the general properties of thalidomide-PEG linkers.
| Property | Value | Source/Notes |
| IUPAC Name | 2-(2,6-dioxopiperidin-3-yl)-4-(2-(2-(2-(2-(methylsulfonyloxy)ethoxy)ethoxy)ethoxy)ethylamino)isoindoline-1,3-dione | |
| CAS Number | 2140807-24-3 | [1] |
| Molecular Formula | C₂₂H₂₉N₃O₁₀S | [2] |
| Molecular Weight | 527.54 g/mol | [2] |
| Appearance | Solid | [2] |
| Purity | >98% (Commercially available) | [1] |
| Solubility | Soluble in DMSO. Sparingly soluble in aqueous solutions. | General property of thalidomide-based PROTACs. PEGylation enhances aqueous solubility compared to the parent thalidomide molecule. For experimental use, stock solutions are typically prepared in DMSO. |
| Stability | Stable under recommended storage conditions (-20°C). Prone to hydrolysis under non-neutral pH conditions. | Store in a tightly sealed vial, away from moisture. Stock solutions in DMSO can be stored at -20°C for up to one month or -80°C for up to six months.[1][3] |
| Biological Target | Cereblon (CRBN) E3 Ubiquitin Ligase | As a derivative of thalidomide, it binds to the CRBN substrate receptor. |
| Application | E3 ligase ligand-linker conjugate for PROTAC synthesis. | Used in the synthesis of PROTACs such as the BCL-XL degrader XZ739.[1][4] |
Signaling Pathways and Mechanism of Action
This compound functions as a critical component of a PROTAC, a molecule designed to hijack the ubiquitin-proteasome system to induce the degradation of a specific target protein. The general mechanism of action for a PROTAC utilizing this linker is depicted below.
Caption: General mechanism of action for a PROTAC utilizing a thalidomide-based linker.
This compound has been instrumental in the development of potent and selective PROTAC degraders, including XZ739 for BCL-XL and dCBP-1 for p300/CBP. The specific signaling pathways impacted by these PROTACs are detailed below.
BCL-XL Degradation Pathway via XZ739
XZ739 is a PROTAC that incorporates a BCL-XL ligand linked to a thalidomide derivative via a PEG linker, exemplified by the function of this compound. By degrading the anti-apoptotic protein BCL-XL, XZ739 induces apoptosis in cancer cells.[4][5]
Caption: Signaling pathway of BCL-XL degradation mediated by the PROTAC XZ739.
p300/CBP Degradation Pathway via dCBP-1
dCBP-1 is a PROTAC designed to degrade the transcriptional co-activators p300 and CBP.[6][7] These proteins are crucial for enhancer-mediated gene expression, and their degradation can impact oncogenic transcription programs, such as those driven by MYC.
Caption: Signaling pathway of p300/CBP degradation mediated by the PROTAC dCBP-1.
Experimental Protocols
The following sections provide detailed methodologies for key experiments involving PROTACs synthesized using linkers such as this compound.
Synthesis of this compound Containing PROTACs
-
Synthesis of a functionalized thalidomide derivative: This typically starts with a substituted phthalic anhydride (B1165640) which is condensed with 3-aminopiperidine-2,6-dione.
-
Attachment of the PEG linker: The functionalized thalidomide is then coupled to a PEG linker that has a reactive group on one end and a protected functional group on the other.
-
Introduction of the methanesulfonyl group: The terminal hydroxyl group of the PEG linker would be reacted with methanesulfonyl chloride in the presence of a base to yield the final this compound linker.
-
Conjugation to the target protein ligand: The mesylate group of this compound can then serve as a leaving group for nucleophilic substitution with a suitable nucleophile (e.g., an amine or thiol) on the target protein ligand to form the final PROTAC.
A representative workflow for the final conjugation step is illustrated below:
Caption: General workflow for the final conjugation step in PROTAC synthesis.
Western Blot Analysis for Protein Degradation
This protocol is used to quantify the degradation of the target protein in cells treated with a PROTAC.
Materials:
-
Cell line expressing the target protein
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Cell culture medium and supplements
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate and imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that allows for 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with varying concentrations of the PROTAC and a vehicle control for a specified time course (e.g., 4, 8, 16, 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS.
-
Add lysis buffer to each well, scrape the cells, and collect the lysate.
-
Incubate on ice for 30 minutes, then centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer and boil the samples at 95°C for 5-10 minutes.
-
Load equal amounts of protein per lane on an SDS-PAGE gel and run the electrophoresis.
-
-
Protein Transfer and Immunoblotting:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate and capture the chemiluminescent signal.
-
Re-probe the membrane with the loading control antibody.
-
Quantify the band intensities using densitometry software and normalize to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
In Vitro Ubiquitination Assay
This assay directly measures the PROTAC's ability to mediate the ubiquitination of its target protein in a reconstituted system.
Materials:
-
Purified recombinant target protein
-
Purified recombinant E1 activating enzyme (e.g., UBE1)
-
Purified recombinant E2 conjugating enzyme (e.g., UbcH5a)
-
Purified recombinant CRBN-DDB1-Cul4A-Rbx1 E3 ligase complex
-
Ubiquitin and ATP
-
PROTAC compound
-
Ubiquitination reaction buffer
-
SDS-PAGE and Western blot reagents as described above
Procedure:
-
Reaction Setup:
-
Assemble the ubiquitination reaction mixture on ice, containing the reaction buffer, ATP, ubiquitin, E1, E2, E3 ligase, and the target protein.
-
Add the PROTAC or vehicle control (DMSO) to the respective reactions.
-
Include control reactions, such as reactions lacking E1, E3, or the PROTAC, to ensure the observed ubiquitination is specific.
-
-
Incubation:
-
Incubate the reactions at 37°C for a specified time (e.g., 1-2 hours).
-
-
Quenching and Analysis:
-
Stop the reaction by adding Laemmli sample buffer and boiling.
-
Analyze the reaction products by SDS-PAGE and Western blotting, using an antibody against the target protein.
-
-
Interpretation:
-
A ladder of higher molecular weight bands or a smear above the unmodified target protein band indicates successful polyubiquitination.
-
Ternary Complex Formation Assay (e.g., Isothermal Titration Calorimetry - ITC)
ITC is a biophysical technique used to measure the thermodynamics of binding interactions, which can be applied to quantify the formation of the ternary complex.
Materials:
-
Purified target protein
-
Purified CRBN E3 ligase complex
-
PROTAC compound
-
Isothermal titration calorimeter
Procedure:
-
Determine Binary Binding Affinities:
-
Measure the binding affinity of the PROTAC to the target protein alone.
-
Measure the binding affinity of the PROTAC to the CRBN E3 ligase complex alone.
-
-
Determine Ternary Complex Formation:
-
Titrate the PROTAC into a solution containing a pre-formed binary complex of the target protein and the E3 ligase.
-
Alternatively, titrate one of the proteins into a solution containing the other protein pre-saturated with the PROTAC.
-
-
Data Analysis:
-
Analyze the resulting thermograms to determine the binding affinity (K_D), enthalpy (ΔH), and stoichiometry (n) of the interactions.
-
Calculate the cooperativity (α), which is the ratio of the binary binding affinities to the ternary complex affinity. A cooperativity value greater than 1 indicates positive cooperativity, meaning the formation of the ternary complex is favored.
-
Conclusion
This compound is a valuable and versatile tool in the development of PROTACs. Its thalidomide moiety effectively recruits the CRBN E3 ligase, while the PEG linker provides a flexible spacer to bridge the target protein, and the terminal mesylate group allows for straightforward conjugation to a target-specific ligand. The successful development of potent degraders like XZ739 and dCBP-1 underscores the utility of this linker in creating effective therapeutics for a range of diseases, including cancer. The experimental protocols and signaling pathway information provided in this guide offer a solid foundation for researchers to design, synthesize, and evaluate novel PROTACs using this and similar chemical scaffolds. As the field of targeted protein degradation continues to expand, the importance of well-characterized and readily adaptable linkers like this compound will only continue to grow.
References
- 1. benchchem.com [benchchem.com]
- 2. Thalidomide-5-(PEG2-acid) | BroadPharm [broadpharm.com]
- 3. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Discovery of PROTAC BCL-XL Degraders as Potent Anticancer Agents with Low On-target Platelet Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of p300-targeting degraders with enhanced selectivity and onset of degradation - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00969J [pubs.rsc.org]
- 7. XZ739 | BCL-XL PROTAC | Probechem Biochemicals [probechem.com]
The Crucial Role of E3 Ligase Ligand-Linker Conjugates in PROTACs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality, shifting the paradigm from traditional occupancy-based inhibition to event-driven pharmacology. Instead of merely blocking a protein's function, PROTACs eliminate disease-causing proteins by hijacking the cell's own ubiquitin-proteasome system (UPS).[1] These heterobifunctional molecules are composed of three key components: a ligand that binds the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two.[2] The E3 ligase ligand-linker conjugate is the functional core of the PROTAC, responsible for recruiting the cellular degradation machinery and orchestrating the formation of a productive ternary complex, which is the essential step for subsequent protein degradation.[3]
This technical guide provides an in-depth exploration of the function of the E3 ligase ligand-linker conjugate in PROTACs. It will detail the roles of both the E3 ligase ligand and the linker, present quantitative data on their optimization, provide detailed experimental protocols for their characterization, and illustrate key concepts with diagrams to support researchers in the rational design and development of novel protein degraders.
The E3 Ligase Ligand: Hijacking the Cellular Machinery
The choice of the E3 ligase ligand determines which of the over 600 E3 ligases in the human body is recruited to the target protein.[4] This decision is critical as it influences the degradation efficiency, selectivity, and potential for off-target effects. While many E3 ligases exist, only a handful have been extensively utilized in PROTAC design, primarily due to the availability of well-characterized, high-affinity small molecule ligands.[4][5]
The most commonly recruited E3 ligases are Cereblon (CRBN) and von Hippel-Lindau (VHL).[6]
-
Cereblon (CRBN): Ligands for CRBN, such as thalidomide (B1683933) and its analogs (lenalidomide, pomalidomide), are well-established and form the basis for many clinically advanced PROTACs.[7] CRBN is primarily located in the nucleus and can shuttle between the nucleus and cytoplasm.[]
-
von Hippel-Lindau (VHL): VHL is another widely used E3 ligase, with ligands developed from the peptide sequence that binds to it. VHL is predominantly found in the cytoplasm.[]
The tissue-specific expression and subcellular localization of the chosen E3 ligase can significantly impact a PROTAC's therapeutic window and selectivity.[] For instance, recruiting a predominantly nuclear E3 ligase like CRBN may be advantageous for targeting nuclear proteins.
Quantitative Comparison of VHL- and CRBN-Based PROTACs
The selection between VHL and CRBN can have a profound impact on the degradation potency (DC50) and maximal degradation (Dmax) of a PROTAC. The optimal choice is often target-dependent and requires empirical validation.
| Target Protein | E3 Ligase | PROTAC Example | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| FLT3 | VHL | FLT3-PROTAC-1 | <10 | >90 | MV4-11 | [2] |
| FLT3 | CRBN | FLT3-PROTAC-2 | 25 | >85 | MOLM-14 | [2] |
| KRAS G12D | VHL | LC-2 | 2.6 | ~90 | MIA PaCa-2 | [6] |
| KRAS G12D | CRBN | MRTX0902 | >1000 | No degradation | MIA PaCa-2 | [6] |
| Androgen Receptor | CRBN | ARV-110 | ~1 | >90 | VCaP | [9] |
Note: Data is compiled from multiple sources for illustrative purposes. Direct comparison requires identical POI binders and linkers.
The Linker: More Than Just a Spacer
The linker is a critical determinant of a PROTAC's success, actively participating in the formation and stability of the ternary complex.[10] Its properties—length, composition, rigidity, and attachment points—must be carefully optimized for each POI-E3 ligase pair.[11]
-
Linker Length: The length of the linker is paramount. A linker that is too short can cause steric hindrance, preventing the formation of a stable ternary complex. Conversely, a linker that is too long may lead to an unproductive complex where the target's lysine (B10760008) residues are not properly oriented for ubiquitination.[12] The optimal linker length is empirically determined and is often non-linear.[12]
-
Linker Composition: The chemical makeup of the linker influences the PROTAC's physicochemical properties, such as solubility and cell permeability.[10] Commonly used linkers include alkyl chains and polyethylene (B3416737) glycol (PEG) units. PEG linkers, being more hydrophilic, can enhance solubility.[13]
-
Linker Rigidity: The flexibility of the linker affects the conformational dynamics of the PROTAC. Rigid linkers, often containing cyclic structures, can pre-organize the molecule into a bioactive conformation, potentially increasing potency.[13]
-
Attachment Points: The points at which the linker is connected to the POI and E3 ligase ligands are also crucial. The attachment site should not disrupt the binding of the ligands to their respective proteins and should allow for a productive orientation within the ternary complex.[9]
The Logical Relationship Between Linker Length and Efficacy
The relationship between linker length and PROTAC efficacy is often bell-shaped. There is an optimal length that maximizes degradation, with shorter or longer linkers resulting in reduced activity.
Quantitative Impact of Linker Length on PROTAC Efficacy
Systematic variation of linker length is a common strategy to optimize PROTAC potency.
| Target Protein | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| Estrogen Receptor α | Alkyl/PEG | 8 | >1000 | ~20 | [14] |
| Estrogen Receptor α | Alkyl/PEG | 12 | ~500 | ~60 | [14] |
| Estrogen Receptor α | Alkyl/PEG | 16 | ~250 | ~80 | [14] |
| Estrogen Receptor α | Alkyl/PEG | 20 | >1000 | ~40 | [14] |
| Tank-binding kinase 1 (TBK1) | PEG | 11 | 292 | 76 | [15] |
| Tank-binding kinase 1 (TBK1) | PEG | 14 | 121 | 86 | [15] |
| Tank-binding kinase 1 (TBK1) | PEG | 17 | 104 | 88 | [15] |
The PROTAC Signaling Pathway
The mechanism of action for a PROTAC involves a series of orchestrated steps within the cell, culminating in the degradation of the target protein.
Key Experimental Protocols
The development and characterization of PROTACs rely on a suite of specialized assays. Below are detailed protocols for essential experiments.
Experimental Workflow for PROTAC Evaluation
A typical workflow for assessing a new PROTAC involves a series of in vitro and cellular assays.
Protocol 1: Western Blot for PROTAC-Induced Protein Degradation
Objective: To visually and quantitatively assess the reduction in the level of a target protein following PROTAC treatment.[11]
Materials:
-
Cell culture reagents and appropriate cell line expressing the POI.
-
PROTAC compound stock solution (in DMSO).
-
Vehicle control (DMSO).
-
Ice-cold Phosphate-Buffered Saline (PBS).
-
Lysis buffer (e.g., RIPA) supplemented with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
Laemmli sample buffer (4x).
-
SDS-PAGE gels, electrophoresis, and transfer apparatus.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (5% non-fat milk or BSA in TBST).
-
Primary antibody against the POI.
-
Primary antibody against a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibody.
-
Chemiluminescence substrate and imaging system.
Methodology:
-
Cell Seeding and Treatment:
-
Cell Lysis:
-
After treatment, aspirate the media and wash cells twice with ice-cold PBS.[11]
-
Add 100-200 µL of ice-cold lysis buffer to each well and scrape the cells.[7]
-
Incubate the lysate on ice for 30 minutes.[11]
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[7]
-
Transfer the supernatant to a new pre-chilled tube.
-
-
Protein Quantification and Sample Preparation:
-
SDS-PAGE and Western Blotting:
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[7]
-
Incubate the membrane with the primary antibody against the POI overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[7]
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply chemiluminescence substrate and capture the signal using an imaging system.[11]
-
Re-probe the membrane with a loading control antibody.
-
Quantify band intensities using densitometry software. Normalize the POI band intensity to the loading control.
-
Calculate the percentage of degradation relative to the vehicle control and plot a dose-response curve to determine DC50 and Dmax values.[11]
-
Protocol 2: Surface Plasmon Resonance (SPR) for Ternary Complex Formation
Objective: To measure the binding kinetics and affinity of binary (PROTAC-POI, PROTAC-E3) and ternary (POI-PROTAC-E3) complexes, and to determine the cooperativity factor (α).[16]
Materials:
-
SPR instrument and sensor chips (e.g., Streptavidin (SA) or NTA chip).[4]
-
Purified, biotinylated E3 ligase complex.
-
Purified POI.
-
PROTAC compound.
-
Running buffer (e.g., 20 mM HEPES, 150 mM NaCl, 1 mM TCEP, 0.005% P20, pH 7.5).[4]
Methodology:
-
Immobilization:
-
Immobilize the biotinylated E3 ligase onto a streptavidin-coated sensor chip surface.[16]
-
-
Binary Interaction Analysis (PROTAC to E3 Ligase):
-
Inject a series of concentrations of the PROTAC over the immobilized E3 ligase surface to measure the binary binding affinity (KD1).[17]
-
-
Ternary Complex Analysis:
-
Prepare a series of solutions containing a fixed, near-saturating concentration of the POI mixed with varying concentrations of the PROTAC.
-
Inject these solutions over the immobilized E3 ligase surface.[16]
-
The binding response will reflect the formation of the ternary complex.
-
-
Data Analysis:
-
Fit the sensorgram data to an appropriate kinetic model to determine the association (ka) and dissociation (kd) rates, and the equilibrium dissociation constant (KD) for the ternary complex.
-
Cooperativity (α) is a measure of how the binding of one component influences the binding of the other. It is calculated as: α = KD (PROTAC to E3) / KD (PROTAC to E3 in the presence of POI). An α > 1 indicates positive cooperativity, meaning the ternary complex is more stable than the individual binary complexes.[17]
-
Protocol 3: In Vitro Ubiquitination Assay
Objective: To confirm that the PROTAC can induce the E3 ligase to ubiquitinate the POI in a cell-free system.[18]
Materials:
-
Recombinant Ubiquitin-Activating Enzyme (E1).[19]
-
Recombinant Ubiquitin-Conjugating Enzyme (E2) specific for the chosen E3 ligase.[19]
-
Recombinant, purified E3 ligase complex.
-
Recombinant, purified POI.
-
Ubiquitin.[19]
-
ATP.[19]
-
Reaction buffer (e.g., 20 mM HEPES, 150 mM NaCl, 5 mM MgCl2, 0.5 mM TCEP, pH 7.5).[18]
-
PROTAC compound.
-
SDS-PAGE and Western Blot reagents.
-
Anti-POI antibody or anti-Ubiquitin antibody.
Methodology:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the E1 enzyme (e.g., 150 nM), E2 enzyme (e.g., 5 µM), E3 ligase (e.g., 150 nM), POI (e.g., 5 µM), and ubiquitin (e.g., 100 µM) in the reaction buffer.[18]
-
Add the PROTAC at the desired concentration (e.g., 5 µM) or a vehicle control.[18]
-
Incubate at room temperature for 5 minutes.
-
-
Initiate Reaction:
-
Stop Reaction and Analysis:
-
Stop the reaction by adding 4x Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes.
-
Analyze the reaction products by SDS-PAGE and Western blot.
-
Probe the blot with an antibody against the POI. A ladder of higher molecular weight bands above the unmodified POI indicates poly-ubiquitination. Alternatively, probe with an anti-ubiquitin antibody after immunoprecipitating the target protein.[20]
-
Conclusion
The E3 ligase ligand-linker conjugate is the engine of a PROTAC molecule, dictating its ability to recruit the cellular degradation machinery and effectively eliminate a target protein. The rational design of PROTACs requires a deep understanding of the interplay between the E3 ligase ligand, the linker, and the target protein. The choice of E3 ligase impacts the cellular environment in which the PROTAC will operate, while the linker's characteristics are critical for optimizing the geometry and stability of the ternary complex. Through systematic optimization, guided by the quantitative and qualitative experimental protocols outlined in this guide, researchers can unlock the full potential of targeted protein degradation to develop novel therapeutics for a wide range of diseases.
References
- 1. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. biopharma.co.uk [biopharma.co.uk]
- 4. jove.com [jove.com]
- 5. Cereblon versus VHL: Hijacking E3 ligases against each other using PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 9. ascopubs.org [ascopubs.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. aragen.com [aragen.com]
- 17. charnwooddiscovery.com [charnwooddiscovery.com]
- 18. Mechanism of degrader-targeted protein ubiquitinability - PMC [pmc.ncbi.nlm.nih.gov]
- 19. scispace.com [scispace.com]
- 20. Ubiquitination Assay - Profacgen [profacgen.com]
An In-depth Technical Guide to PROTAC Technology for Researchers
Introduction to Proteolysis-Targeting Chimera (PROTAC) Technology
Proteolysis-Targeting Chimera (PROTAC) technology has emerged as a revolutionary therapeutic modality in drug discovery, offering the potential to target and eliminate disease-causing proteins.[1][2] Unlike traditional small molecule inhibitors that block the function of a protein, PROTACs are designed to hijack the body's own cellular machinery to selectively tag and degrade target proteins.[1][3] This guide provides a comprehensive technical overview of PROTAC technology for researchers, scientists, and drug development professionals, covering its core principles, design considerations, experimental validation, and applications.
PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[4][5] By bringing the POI and the E3 ligase into close proximity, PROTACs facilitate the transfer of ubiquitin from the E3 ligase to the target protein.[6][] This polyubiquitination marks the POI for degradation by the 26S proteasome, a cellular complex responsible for protein degradation.[1][6]
A key advantage of PROTACs is their catalytic mechanism.[1][6] After a target protein is degraded, the PROTAC molecule is released and can engage another target protein, allowing for sustained protein degradation at sub-stoichiometric concentrations.[5][8] This catalytic nature can lead to high potency and a durable response.[1][9] Furthermore, PROTACs can target proteins that have been traditionally considered "undruggable" by conventional inhibitors, as they do not need to bind to a functional active site.[3][6]
Mechanism of Action
The mechanism of PROTAC action involves the formation of a key ternary complex, consisting of the PROTAC molecule, the target protein, and an E3 ubiquitin ligase.[10][11] This process can be broken down into the following steps:
-
Binding to Target Protein and E3 Ligase : The PROTAC molecule simultaneously binds to the protein of interest (POI) and an E3 ubiquitin ligase within the cell.[8]
-
Ternary Complex Formation : The binding of the PROTAC to both proteins brings them into close proximity, forming a stable ternary complex.[10][12] The stability and conformation of this complex are critical for the efficiency of the subsequent steps.[11]
-
Ubiquitination of Target Protein : Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to the surface of the target protein.[6][13] This results in the formation of a polyubiquitin (B1169507) chain on the POI.
-
Proteasomal Degradation : The polyubiquitinated POI is recognized and targeted for degradation by the 26S proteasome.[1][13]
-
PROTAC Recycling : Following the degradation of the target protein, the PROTAC molecule is released and can bind to another target protein and E3 ligase, initiating another cycle of degradation.[13]
Design and Development of PROTACs
The design of an effective PROTAC requires careful consideration of its three components: the warhead, the E3 ligase ligand, and the linker.[6]
-
Warhead (POI Ligand) : The warhead is the part of the PROTAC that binds to the target protein. Its affinity and selectivity for the POI are important for the overall specificity of the PROTAC. However, high binding affinity is not always necessary, as the stability of the ternary complex is a key determinant of degradation efficiency.[11]
-
E3 Ligase Ligand : This component recruits the E3 ubiquitin ligase. The choice of E3 ligase is critical, as their expression levels can vary across different tissues and cell types, offering an opportunity for tissue-specific protein degradation.[14][15] The most commonly used E3 ligases in PROTAC design are Cereblon (CRBN) and von Hippel-Lindau (VHL).[14][16]
-
Linker : The linker connects the warhead and the E3 ligase ligand. Its length, composition, and attachment points are crucial for the formation of a productive ternary complex.[4][17] Linker optimization is often an empirical process and can significantly impact the potency and selectivity of the PROTAC.[5][18] Common linker compositions include polyethylene (B3416737) glycol (PEG) and alkyl chains.[5]
Key Experimental Protocols
The development and validation of PROTACs involve a series of in vitro and in-cellulo experiments to assess their binding, degradation efficiency, and mechanism of action.
1. Ternary Complex Formation Assays
The formation of a stable ternary complex is a prerequisite for efficient protein degradation.[10] Several biophysical techniques can be used to characterize this complex:
-
Isothermal Titration Calorimetry (ITC) : ITC directly measures the heat changes upon binding and can determine the thermodynamic parameters of binary and ternary complex formation, including the dissociation constant (Kd) and cooperativity.[10][12]
-
Surface Plasmon Resonance (SPR) : SPR can be used to measure the binding kinetics and affinity of the PROTAC to the POI and the E3 ligase, as well as the formation of the ternary complex.[12]
-
Fluorescence Resonance Energy Transfer (FRET) : FRET-based assays can be used to monitor the proximity of the POI and the E3 ligase in the presence of the PROTAC in live cells.[12]
-
AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) : This is a bead-based proximity assay that can be used to quantify ternary complex formation in a high-throughput format.[12]
2. Protein Degradation Assays
-
Western Blotting : This is a standard technique to quantify the reduction in the levels of the target protein in cells treated with a PROTAC.
-
HiBiT Split-Luciferase Assay : This is a sensitive and quantitative method to measure protein levels in real-time in living cells.
3. Ubiquitination Assays
-
Immunoprecipitation and Western Blotting : This method involves immunoprecipitating the target protein and then probing for ubiquitin with a specific antibody to confirm that the protein is being ubiquitinated in a PROTAC-dependent manner.
Experimental Workflow for PROTAC Evaluation
Quantitative Data Summary
The efficacy of PROTACs is typically quantified by several parameters, including the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).
| PROTAC | Target | E3 Ligase | DC50 (nM) | Dmax (%) | Cell Line |
| ARV-110 | Androgen Receptor | VHL | ~1 | >90 | VCaP |
| ARV-471 | Estrogen Receptor | CRBN | ~5 | >90 | MCF7 |
| MZ1 | BRD4 | VHL | ~25 | >90 | HeLa |
| dBET1 | BRD4 | CRBN | ~4 | >95 | 22Rv1 |
Applications in Drug Discovery
PROTAC technology has shown significant promise in various therapeutic areas, particularly in oncology.[3][] Several PROTACs are currently in clinical trials for the treatment of various cancers.[20][21]
-
Oncology : PROTACs are being developed to target oncoproteins that are difficult to inhibit with traditional small molecules, such as transcription factors and scaffolding proteins.[3][15] For example, PROTACs targeting the androgen receptor and estrogen receptor are in clinical trials for prostate and breast cancer, respectively.[6][20]
-
Neurodegenerative Diseases : PROTACs are being explored for their potential to clear aggregated proteins associated with neurodegenerative diseases like Alzheimer's and Parkinson's.[2]
-
Inflammatory Diseases and Viral Infections : The technology is also being applied to target proteins involved in inflammatory pathways and viral replication.[2][]
Challenges and Future Directions
Despite the significant potential of PROTAC technology, there are several challenges to overcome:
-
Pharmacokinetics and Bioavailability : PROTACs are larger molecules than traditional drugs, which can affect their oral bioavailability and cell permeability.[9][22]
-
Off-Target Effects : Ensuring the selectivity of PROTACs and avoiding the degradation of unintended proteins is a key challenge.[22][23]
-
Expanding the E3 Ligase Toolbox : While over 600 E3 ligases are known, only a handful have been successfully utilized for PROTAC development.[14][24] Expanding the repertoire of usable E3 ligases could enable more tissue-specific and selective protein degradation.[14]
Future research will focus on developing novel delivery strategies, discovering new E3 ligase ligands, and utilizing computational approaches to rationally design more effective and selective PROTACs.[25][][27] The continued advancement of PROTAC technology holds the promise of delivering a new generation of therapeutics for a wide range of diseases.
References
- 1. revvity.com [revvity.com]
- 2. PROTAC Technology as a New Tool for Modern Pharmacotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. benchchem.com [benchchem.com]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 8. portlandpress.com [portlandpress.com]
- 9. PROTACs VS. Traditional Small Molecule Inhibitors | Biopharma PEG [biochempeg.com]
- 10. Mechanistic and Structural Features of PROTAC Ternary Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ternary complex formation - Profacgen [profacgen.com]
- 13. researchgate.net [researchgate.net]
- 14. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 15. nautilus.bio [nautilus.bio]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 20. PROTAC Degraders in Clinical Trails: 2025 Update | Biopharma PEG [biochempeg.com]
- 21. PROTACs revolutionize small molecule drugs | CAS [cas.org]
- 22. healthunlocked.com [healthunlocked.com]
- 23. researchgate.net [researchgate.net]
- 24. Identification of Suitable Target/E3 Ligase Pairs for PROTAC Development using a Rapamycin-induced Proximity Assay (RiPA) [elifesciences.org]
- 25. pubs.acs.org [pubs.acs.org]
- 27. PROTAC Linker Design and Optimization - CD ComputaBio [computabio.com]
An In-depth Technical Guide to the Solubility and Stability of Thalidomide-NH-PEG4-Ms
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Specific experimental data on the solubility and stability of Thalidomide-NH-PEG4-Ms is not publicly available. This guide synthesizes information based on the known physicochemical properties of its constituent functional groups (thalidomide, PEG4 linker, and mesylate ester) and data from structurally similar molecules. The provided protocols are standardized methodologies for determining these properties.
Introduction
This compound is a heterobifunctional molecule designed for application in the field of targeted protein degradation, specifically as a building block for Proteolysis Targeting Chimeras (PROTACs). It incorporates a thalidomide (B1683933) moiety, which serves as a ligand for the E3 ubiquitin ligase Cereblon (CRBN), connected to a four-unit polyethylene (B3416737) glycol (PEG4) linker that terminates in a reactive methanesulfonyl (mesylate) group.[1] The mesylate is an excellent leaving group, making this compound a useful intermediate for conjugation to a target protein ligand via nucleophilic substitution.
Understanding the solubility and stability of this molecule is critical for its successful application in synthesis, formulation, and biological assays. This guide provides a predictive overview of these properties and detailed protocols for their experimental determination.
Predicted Physicochemical Properties
While a material safety data sheet for this compound indicates that no quantitative data is available for properties like water solubility or melting point, we can infer its likely characteristics.[2] The presence of the hydrophilic PEG4 linker is expected to improve aqueous solubility compared to the parent thalidomide molecule.[3] Conversely, the overall structure maintains significant nonpolar character, suggesting good solubility in common organic solvents.
Predicted Solubility Profile
The solubility of this compound is predicted based on data from analogous compounds, such as Thalidomide-NH-PEG4-COOH and Thalidomide-NH-amido-PEG4-C2-NH2 hydrochloride.[4][5]
| Solvent | Predicted Solubility | Rationale & Remarks |
| DMSO | High (> 80 mg/mL) | Structurally similar PEGylated thalidomide derivatives exhibit high solubility in DMSO.[4][5] |
| DCM | Soluble | A related compound, Thalidomide-O-PEG4-NHS ester, is reported to be soluble in DCM.[6] |
| Water / PBS (pH 7.4) | Moderately Soluble | The PEG4 linker enhances aqueous solubility. A similar carboxylic acid analog is soluble in water at 10 mg/mL.[5] However, the complete molecule's solubility may be limited. |
| Ethanol / Methanol | Soluble | Generally good solvents for molecules of this type. |
Predicted Stability Profile
The stability of this compound is dictated by its two primary functional groups susceptible to degradation: the glutarimide (B196013) ring of thalidomide and, more significantly, the terminal mesylate ester.
| Condition | Predicted Stability | Rationale & Remarks |
| Solid State | Stable | Expected to be stable when stored under recommended conditions (e.g., -20°C, dry, protected from light), as suggested by supplier data sheets.[2] |
| Aqueous Solution (Neutral pH) | Limited | Mesylate esters are labile and susceptible to hydrolysis in aqueous media.[7][8] Stability is likely measured in hours to days. |
| Aqueous Solution (Acidic/Basic) | Unstable | Stability is expected to decrease significantly under acidic or basic conditions, which can catalyze the hydrolysis of both the mesylate ester and the thalidomide imide rings.[2] |
| In Protic Solvents (e.g., Methanol) | Limited | Susceptible to solvolysis, where the solvent acts as a nucleophile, displacing the mesylate group.[8] |
| In Aprotic Solvents (e.g., DMSO) | Relatively Stable | Expected to be most stable in dry aprotic solvents, which are not nucleophilic. Stock solutions in high-quality, anhydrous DMSO should be stored at -80°C for maximum longevity.[4] |
Experimental Protocols
The following sections provide detailed methodologies for the experimental determination of solubility and stability.
Protocol for Aqueous Kinetic Solubility Assessment
This protocol provides a general method for determining the kinetic solubility of a compound in an aqueous buffer, a common requirement for in vitro assays.[9]
Materials:
-
This compound
-
Anhydrous DMSO
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
96-well microplate (polypropylene or glass-coated)
-
Plate shaker
-
Plate reader for turbidity measurement (optional)
-
HPLC-UV system for quantification
Methodology:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 20 mM) in 100% anhydrous DMSO.
-
Serial Dilution: Create a 2-fold serial dilution of the stock solution in DMSO directly in the 96-well plate.
-
Dilution in Aqueous Buffer: Add a small volume (e.g., 2 µL) of each DMSO concentration to a larger volume (e.g., 198 µL) of PBS (pH 7.4). This maintains a low final DMSO concentration (1%).
-
Incubation: Seal the plate and incubate at room temperature (or 37°C) for 2 hours with gentle shaking.[9]
-
Precipitation Assessment:
-
Visual Inspection: Visually inspect each well for signs of precipitation.
-
Turbidity Measurement: Use a plate reader to measure absorbance at a non-interfering wavelength (e.g., 650 nm) to quantify precipitation.[9]
-
-
Quantification (Optional but Recommended): Centrifuge the plate to pellet any precipitate. Carefully transfer the supernatant to a new plate and analyze the concentration of the dissolved compound using a calibrated HPLC-UV method.
-
Determination: The highest concentration that remains clear (or shows a concentration consistent with the nominal value by HPLC) is the approximate kinetic solubility.[9]
Protocol for Chemical Stability Assessment in Solution
This protocol outlines a procedure to evaluate the chemical stability of this compound in a specific solution over time by monitoring the disappearance of the parent compound.
Materials:
-
This compound
-
Desired test solution (e.g., PBS pH 7.4, cell culture medium)
-
Quenching solution (e.g., cold acetonitrile (B52724) with 0.1% formic acid)
-
Incubator set to a desired temperature (e.g., 37°C)
-
LC-MS system for analysis
Methodology:
-
Sample Preparation: Prepare a solution of the compound in the desired test buffer at a final working concentration (e.g., 10 µM). Ensure the initial percentage of organic co-solvent (like DMSO) is low and consistent across all samples.
-
Initial Time Point (T=0): Immediately after preparation, take an aliquot of the solution and quench the reaction by diluting it 1:1 (or greater) with the cold quenching solution. This stops degradation and precipitates proteins if present.[9] Store at -20°C or colder until analysis.
-
Incubation: Incubate the remaining solution at the desired temperature (e.g., 37°C).
-
Time Points: At predetermined intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw additional aliquots and quench them in the same manner as the T=0 sample.
-
Sample Analysis:
-
Centrifuge all quenched samples to pellet any precipitate.
-
Analyze the supernatant from each time point using a validated LC-MS method to measure the peak area of the parent compound (this compound).
-
-
Data Analysis: Normalize the peak area of the parent compound at each time point to the peak area at T=0. Plot the percentage of the compound remaining versus time to determine its degradation rate and half-life (t½).
Visualizations
Logical Diagram: Factors Influencing Compound Properties
Caption: Key molecular components and their influence on physicochemical properties.
Experimental Workflow: Aqueous Solubility Assessment
Caption: Experimental workflow for determining kinetic solubility.
Experimental Workflow: Chemical Stability Assessment
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound|2140807-24-3|MSDS [dcchemicals.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Thalidomide-O-PEG4-NHS ester, 2411681-88-2 | BroadPharm [broadpharm.com]
- 7. Mesylate - Wikipedia [en.wikipedia.org]
- 8. Synthesis of Mesylates From Alcohols - [www.rhodium.ws] [chemistry.mdma.ch]
- 9. benchchem.com [benchchem.com]
Cereblon-Mediated Protein Degradation: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cereblon (CRBN) has emerged as a pivotal protein in the field of targeted protein degradation (TPD), a revolutionary therapeutic modality that utilizes the cell's own protein disposal machinery to eliminate disease-causing proteins. As a substrate receptor for the Cullin-RING E3 ubiquitin ligase complex 4 (CRL4), Cereblon plays a crucial role in mediating the ubiquitination and subsequent proteasomal degradation of specific protein targets. The discovery of its interaction with immunomodulatory drugs (IMiDs®) like thalidomide (B1683933) has unveiled a unique mechanism of action, whereby these small molecules act as "molecular glues," reprogramming Cereblon's substrate specificity to induce the degradation of so-called "neosubstrates." This guide provides a comprehensive technical overview of the core mechanisms of Cereblon-mediated protein degradation, its modulation by small molecules, and the experimental methodologies used to investigate this fascinating biological process.
The CRL4-CRBN E3 Ubiquitin Ligase Complex
The CRL4-CRBN complex is a multi-subunit E3 ubiquitin ligase responsible for attaching ubiquitin chains to substrate proteins, marking them for degradation by the 26S proteasome. The core components of this complex are:
-
Cullin 4 (CUL4): A scaffold protein that provides the structural backbone for the complex.
-
Regulator of Cullins 1 (Rbx1) / Ring-Box Protein 1 (ROC1): A RING finger protein that recruits the E2 ubiquitin-conjugating enzyme.
-
DNA Damage-Binding Protein 1 (DDB1): An adaptor protein that links the substrate receptor, Cereblon, to the CUL4 scaffold.[1]
-
Cereblon (CRBN): The substrate receptor that directly binds to proteins targeted for degradation.[1]
Under normal physiological conditions, the CRL4-CRBN complex is involved in the degradation of a range of endogenous substrates, playing a role in various cellular processes.
Mechanism of Action: Molecular Glues and Neosubstrate Degradation
The therapeutic and teratogenic effects of IMiDs, including thalidomide, lenalidomde, and pomalidomide, are mediated through their direct binding to Cereblon. These small molecules function as "molecular glues" by inducing a conformational change in the substrate-binding pocket of Cereblon.[2] This altered conformation creates a novel binding surface that enables the recognition and recruitment of proteins that are not endogenous substrates of Cereblon, termed "neosubstrates."
The binding of an IMiD to Cereblon facilitates the formation of a stable ternary complex between Cereblon, the IMiD, and a neosubstrate.[3] This proximity between the E3 ligase complex and the neosubstrate leads to the efficient transfer of ubiquitin from the E2 enzyme to the neosubstrate, resulting in its polyubiquitination and subsequent degradation by the proteasome.[4]
Prominent neosubstrates of Cereblon in the presence of IMiDs include the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), the casein kinase 1 alpha (CK1α), and the translation termination factor GSPT1.[3] The degradation of these neosubstrates is central to the anti-myeloma and immunomodulatory activities of IMiDs.
Cereblon in PROTACs
The ability of Cereblon to be "hijacked" by small molecules has been harnessed in the development of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules composed of a ligand that binds to a target protein of interest (POI), a linker, and a ligand that recruits an E3 ubiquitin ligase, frequently Cereblon. By simultaneously binding to the POI and Cereblon, PROTACs induce the formation of a ternary complex, leading to the ubiquitination and degradation of the POI. This approach allows for the targeted degradation of a wide range of proteins, including those previously considered "undruggable."
Signaling Pathways and Logical Relationships
Caption: Cereblon-mediated neosubstrate degradation pathway.
Quantitative Data
The following tables summarize key quantitative data related to the interaction of ligands with Cereblon and the subsequent degradation of neosubstrates.
Table 1: Binding Affinities of IMiDs and Other Ligands to Cereblon
| Compound | Binding Affinity (Kd or IC50) | Assay Method | Reference |
| Thalidomide | ~30 µM (IC50) | Competitive Pulldown | [5] |
| Lenalidomide | ~250 nM (Kd) | Fluorescence Polarization | [5] |
| Pomalidomide | ~157 nM (Kd) | Competitive Titration | [6] |
| CC-885 | - | - | [3] |
| Glutarimide | Low Affinity | FRET | [5] |
| Succinimide | Binds | FRET | [5] |
Table 2: Degradation Potency (DC50) and Efficacy (Dmax) for Neosubstrates
| Degrader/IMiD | Neosubstrate | DC50 | Dmax (%) | Cell Line | Reference |
| Lenalidomide | IKZF1 | N/A | 42.47 | RPMI 8266 | [7] |
| Lenalidomide | IKZF3 | 0.17 µM | 66.77 | RPMI 8266 | [7] |
| Pomalidomide | IKZF1 | 2.32 µM | 56.97 | RPMI 8266 | [7] |
| Pomalidomide | IKZF3 | 0.07 µM | 88.42 | RPMI 8266 | [7] |
| TL 12-186 | IKZF1 | <0.1 µM | 88.47 | RPMI 8266 | [7] |
| TL 12-186 | IKZF3 | <0.1 µM | 98.83 | RPMI 8266 | [7] |
Experimental Protocols
Co-Immunoprecipitation (Co-IP) to Detect Ternary Complex Formation
This protocol describes the co-immunoprecipitation of a ternary complex consisting of Cereblon, a PROTAC, and a target protein.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Antibody against Cereblon (or the target protein)
-
Protein A/G magnetic beads
-
Wash buffer (e.g., IP lysis buffer)
-
Elution buffer (e.g., 2x Laemmli sample buffer)
-
PROTAC of interest
-
Control IgG antibody
Procedure:
-
Cell Culture and Treatment: Culture cells to the desired confluency and treat with the PROTAC or vehicle control for the desired time.
-
Cell Lysis: Harvest cells and lyse them in ice-cold lysis buffer.
-
Pre-clearing: Incubate the cell lysate with control IgG and Protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with the primary antibody (e.g., anti-CRBN) overnight at 4°C.
-
Immune Complex Capture: Add Protein A/G magnetic beads to capture the antibody-protein complexes.
-
Washing: Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads using elution buffer and heat denaturation.
-
Western Blot Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against Cereblon and the target protein to confirm the presence of the ternary complex.[8]
Caption: Co-Immunoprecipitation workflow.
In Vitro Ubiquitination Assay
This assay measures the ubiquitination of a substrate protein by the CRL4-CRBN complex in a cell-free system.
Materials:
-
Recombinant E1 activating enzyme (e.g., UBE1)
-
Recombinant E2 conjugating enzyme (e.g., UBE2D3)
-
Recombinant CRL4-CRBN complex
-
Recombinant substrate protein (e.g., IKZF1)
-
Ubiquitin
-
ATP
-
Ubiquitination reaction buffer
-
IMiD or PROTAC of interest
-
SDS-PAGE sample buffer
Procedure:
-
Reaction Setup: Prepare a master mix containing E1, E2, CRL4-CRBN complex, ubiquitin, and the substrate protein in ubiquitination reaction buffer.
-
Compound Addition: Add the IMiD, PROTAC, or vehicle control to the reaction tubes.
-
Initiate Reaction: Start the reaction by adding ATP.
-
Incubation: Incubate the reaction at 37°C for a specified time (e.g., 60-90 minutes).
-
Termination: Stop the reaction by adding SDS-PAGE sample buffer and boiling.
-
Analysis: Analyze the reaction products by SDS-PAGE and Western blotting using an antibody against the substrate protein to visualize the formation of polyubiquitinated species.[9]
Caption: In Vitro Ubiquitination Assay workflow.
Time-Resolved Förster Resonance Energy Transfer (TR-FRET) Assay for Ternary Complex Formation
This biophysical assay quantifies the formation of the ternary complex in solution.
Materials:
-
Tagged recombinant Cereblon (e.g., His-tagged)
-
Tagged recombinant target protein (e.g., GST-tagged)
-
PROTAC or molecular glue
-
TR-FRET donor-labeled antibody (e.g., anti-His-Tb)
-
TR-FRET acceptor-labeled antibody (e.g., anti-GST-d2)
-
Assay buffer
-
Microplate reader capable of TR-FRET measurements
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the PROTAC/molecular glue.
-
Assay Plate Setup: Add the tagged Cereblon, tagged target protein, and the PROTAC/molecular glue to the wells of a microplate.
-
Antibody Addition: Add the donor and acceptor-labeled antibodies.
-
Incubation: Incubate the plate at room temperature to allow for complex formation.
-
Measurement: Read the plate on a TR-FRET-compatible microplate reader, measuring the emission at both the donor and acceptor wavelengths.
-
Data Analysis: Calculate the TR-FRET ratio to quantify ternary complex formation.[10][11]
Caption: TR-FRET Assay workflow.
Conclusion
Cereblon-mediated protein degradation represents a paradigm shift in drug discovery, offering a powerful strategy to target and eliminate proteins implicated in a wide range of diseases. The ability to modulate Cereblon's substrate specificity with small molecules has opened up new avenues for therapeutic intervention. A thorough understanding of the molecular mechanisms, coupled with robust experimental methodologies, is essential for the continued development of novel and effective therapies based on this exciting approach. This guide provides a foundational resource for researchers and drug developers working in this dynamic field.
References
- 1. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 4. Molecular Mechanisms of Cereblon-Interacting Small Molecules in Multiple Myeloma Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. resources.bio-techne.com [resources.bio-techne.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
Designing the Future of Therapeutics: A Technical Guide to Heterobifunctional Degraders
For Researchers, Scientists, and Drug Development Professionals
The field of drug discovery is undergoing a paradigm shift, moving beyond simple inhibition to targeted elimination. At the forefront of this revolution are heterobifunctional degraders, a class of molecules engineered to hijack the cell's natural protein disposal machinery to selectively destroy disease-causing proteins. This guide provides an in-depth exploration of the core principles governing the design of these innovative therapeutics, offering a technical roadmap for their development and evaluation.
The Mechanism of Action: A Catalytic Cycle of Degradation
Heterobifunctional degraders, most notably Proteolysis-Targeting Chimeras (PROTACs), are modular molecules composed of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][2] Their mechanism of action is a catalytic process that leverages the cell's own ubiquitin-proteasome system (UPS).[3][4]
The process begins with the degrader simultaneously binding to the POI and an E3 ligase, forming a crucial ternary complex.[5] This induced proximity facilitates the transfer of ubiquitin, a small regulatory protein, from an E2-conjugating enzyme to the POI.[6] The POI becomes polyubiquitinated, marking it for recognition and subsequent degradation by the 26S proteasome.[7][8] A key advantage of this approach is that the degrader is not consumed in the process and can go on to induce the degradation of multiple POI molecules, allowing for sub-stoichiometric, event-driven pharmacology.[1]
Core Design Principles
The successful design of a heterobifunctional degrader hinges on the careful optimization of its three modular components and their interplay in forming a productive ternary complex.
The Ternary Complex: The Heart of the Matter
The formation of a stable and conformationally competent ternary complex is paramount for efficient degradation.[5] The stability of this complex is influenced by the binding affinities of the individual ligands and the protein-protein interactions between the POI and the E3 ligase. This interplay is quantified by the cooperativity factor (α), which is the ratio of the ternary complex binding affinity to the product of the binary binding affinities.[9] Positive cooperativity (α > 1) indicates that the formation of the ternary complex is energetically favorable and can enhance degradation efficiency.[10] However, potent degradation can still be achieved with non-cooperative (α = 1) or even negatively cooperative (α < 1) complexes.[9]
Ligand for the Protein of Interest (POI)
The POI ligand provides the specificity for the degrader. While high binding affinity is often a starting point, it is not always a prerequisite for potent degradation.[11] In some cases, ligands with weaker affinities have been shown to form more effective degraders.[11] A critical consideration is the "exit vector" – the point on the ligand where the linker is attached. This attachment point must not significantly disrupt the binding to the POI and should orient the E3 ligase in a manner conducive to ubiquitination.[12]
Ligand for the E3 Ligase
While over 600 E3 ligases are encoded in the human genome, only a handful are commonly recruited for targeted protein degradation due to the availability of well-characterized small molecule ligands.[13][14] The most widely used E3 ligases are Cereblon (CRBN) and von Hippel-Lindau (VHL).[2] The choice of E3 ligase and its corresponding ligand can significantly impact the degradation profile, selectivity, and potential for off-target effects.[14]
Table 1: Common E3 Ligase Ligands and Their Binding Affinities
| E3 Ligase | Ligand Class | Example Ligand | Binding Affinity (Kd or IC50) | Reference |
| CRBN | Glutarimide-based | Pomalidomide | ~180 nM (Kd) | [2] |
| VHL | Hydroxyproline-based | VH032 | ~190 nM (Kd) | [14] |
| IAP | Smac mimetics | LCL161 | ~35 nM (IC50) | [5] |
| MDM2 | Nutlin-based | Nutlin-3a | ~90 nM (IC50) | [5] |
The Linker: More Than Just a Spacer
The linker is a critical determinant of a degrader's efficacy, influencing the formation and stability of the ternary complex, as well as the physicochemical properties of the molecule.[15] Key linker parameters include:
-
Length: The optimal linker length is target-dependent. A linker that is too short may lead to steric clashes, while one that is too long may result in an unstable ternary complex.[16]
-
Composition: The chemical makeup of the linker (e.g., alkyl chains, polyethylene (B3416737) glycol (PEG) units) affects solubility, cell permeability, and metabolic stability.[15]
-
Attachment Points: The points at which the linker connects to the two ligands are crucial for achieving a productive ternary complex conformation.[12]
Table 2: Impact of Linker Length on Degrader Potency
| Target | E3 Ligase | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| TBK1 | VHL | Alkyl/Ether | 12 | <1000 | >80 | [17] |
| TBK1 | VHL | Alkyl/Ether | 21 | 3 | 96 | [17] |
| TBK1 | VHL | Alkyl/Ether | 29 | 292 | 76 | [17] |
| BRD4 | CRBN | PEG | 4 | >1000 | <20 | [18] |
| BRD4 | CRBN | PEG | 6 | 1.8 | >95 | [18] |
| BRD4 | CRBN | PEG | 8 | 1.3 | >95 | [18] |
DC50: Concentration for 50% degradation; Dmax: Maximum degradation.
Experimental Evaluation Workflow
The development of a potent and selective degrader follows an iterative cycle of design, synthesis, and experimental validation.
Key Experimental Protocols
Rigorous experimental validation is crucial at every stage of degrader development. Below are detailed methodologies for key assays.
Ternary Complex Formation: Surface Plasmon Resonance (SPR)
Objective: To measure the kinetics and affinity of binary and ternary complex formation and to determine the cooperativity factor (α).
Methodology:
-
Immobilization: Covalently immobilize the biotinylated E3 ligase (e.g., VHL complex) onto a streptavidin-coated sensor chip.
-
Binary Interaction (Degrader-E3): Inject a series of concentrations of the degrader over the E3 ligase surface to measure the binary binding kinetics (kon, koff) and affinity (KD).
-
Binary Interaction (Degrader-POI): In a separate experiment, immobilize the POI and inject the degrader to determine its binary affinity for the target.
-
Ternary Complex Formation: Pre-incubate a fixed concentration of the POI with a series of concentrations of the degrader. Inject these mixtures over the immobilized E3 ligase surface.
-
Data Analysis: Fit the sensorgrams to appropriate binding models to determine the kinetic and affinity constants for the ternary complex. Calculate the cooperativity factor (α) as the ratio of the binary KD of the degrader for the E3 ligase to the ternary KD.[9]
In Vitro Ubiquitination Assay
Objective: To confirm that the degrader can induce POI ubiquitination in a reconstituted system.
Methodology:
-
Reaction Setup: In a microcentrifuge tube, combine the following components in an appropriate reaction buffer:
-
E1 activating enzyme
-
E2 conjugating enzyme (specific to the chosen E3)
-
Recombinant E3 ligase complex
-
Recombinant POI
-
Ubiquitin
-
ATP
-
Degrader at various concentrations (and a vehicle control, e.g., DMSO).
-
-
Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.
-
Quenching: Stop the reaction by adding SDS-PAGE loading buffer and heating at 95°C for 5 minutes.
-
Analysis: Separate the reaction products by SDS-PAGE and perform a Western blot using an antibody specific to the POI. A high molecular weight smear or distinct bands above the unmodified POI band indicate polyubiquitination.[19][20]
Cellular Protein Degradation: Western Blot
Objective: To quantify the degradation of the target protein in a cellular context and determine the DC50 and Dmax values.
Methodology:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a serial dilution of the degrader (e.g., 0.1 nM to 10 µM) and a vehicle control for a specified time (e.g., 24 hours).[7]
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[21]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method such as the BCA assay.
-
SDS-PAGE and Transfer: Normalize the protein amounts for all samples, separate them by SDS-PAGE, and transfer the proteins to a PVDF or nitrocellulose membrane.[21]
-
Immunoblotting: Block the membrane and then incubate with a primary antibody against the POI, followed by an HRP-conjugated secondary antibody. A loading control antibody (e.g., GAPDH, β-actin) should also be used to ensure equal protein loading.
-
Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the POI band intensity to the loading control and calculate the percentage of degradation relative to the vehicle-treated sample. Plot the percentage of degradation against the degrader concentration to determine the DC50 and Dmax.[7]
Cellular Protein Degradation: HiBiT Assay
Objective: To provide a sensitive, real-time method for quantifying protein degradation in live cells.
Methodology:
-
Cell Line Generation: Use CRISPR/Cas9 to insert the 11-amino-acid HiBiT tag into the endogenous locus of the gene encoding the POI.[22]
-
Assay Setup: Plate the HiBiT-tagged cells in a white, opaque microplate.
-
Lytic Endpoint Assay:
-
Live-Cell Kinetic Assay:
-
Co-express the LgBiT protein in the HiBiT-tagged cells.
-
Add a live-cell luciferase substrate.
-
Add the degrader and monitor the luminescence in real-time to determine the rate of degradation.[23]
-
-
Data Analysis: Calculate the percentage of degradation relative to vehicle-treated cells and determine the DC50, Dmax, and degradation rate.[22]
The Ubiquitin-Proteasome System and E3 Ligase Architecture
A fundamental understanding of the cellular machinery hijacked by degraders is essential for their design.
The Ubiquitin-Proteasome System (UPS)
The UPS is a highly regulated pathway for protein degradation in eukaryotic cells.[6] It involves a three-enzyme cascade:
-
E1 (Ubiquitin-Activating Enzyme): Activates ubiquitin in an ATP-dependent manner.
-
E2 (Ubiquitin-Conjugating Enzyme): Receives the activated ubiquitin from E1.
-
E3 (Ubiquitin Ligase): Recognizes the specific substrate (the POI in the case of degraders) and catalyzes the transfer of ubiquitin from the E2 to the substrate.
Cullin-RING E3 Ligases (CRLs)
The largest family of E3 ligases are the Cullin-RING Ligases (CRLs), which are multi-subunit complexes.[24] Both VHL and CRBN are components of CRL complexes. A typical CRL is composed of:
-
A Cullin Scaffold Protein: (e.g., CUL2 for VHL, CUL4A for CRBN).[24]
-
A RING-box Protein: (e.g., RBX1), which binds the E2-ubiquitin complex.[1]
-
An Adaptor Protein: (e.g., Elongin B/C for VHL, DDB1 for CRBN).[24]
-
A Substrate Receptor: (e.g., VHL, CRBN), which provides specificity for the substrate.[1]
References
- 1. researchgate.net [researchgate.net]
- 2. Protocol for HiBiT tagging endogenous proteins using CRISPR-Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. researchgate.net [researchgate.net]
- 5. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ubiquitin/Proteasome | Cell Signaling Technology [cellsignal.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Modeling the Effect of Cooperativity in Ternary Complex Formation and Targeted Protein Degradation Mediated by Heterobifunctional Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds using HiBiT CRISPR Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. precisepeg.com [precisepeg.com]
- 14. Frontiers | E3 ligase ligand optimization of Clinical PROTACs [frontiersin.org]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 19. docs.abcam.com [docs.abcam.com]
- 20. Ubiquitination Assay - Profacgen [profacgen.com]
- 21. benchchem.com [benchchem.com]
- 22. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds Using HiBiT CRISPR Cell Lines [jove.com]
- 23. promega.com [promega.com]
- 24. Structural assembly of cullin-RING ubiquitin ligase complexes - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Thalidomide-NH-PEG4-Ms in PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that utilize the cell's own ubiquitin-proteasome system to selectively degrade target proteins. These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two. Thalidomide (B1683933) and its analogs are widely used as E3 ligase ligands that recruit Cereblon (CRBN).
This document provides detailed application notes and protocols for the use of Thalidomide-NH-PEG4-Ms , an E3 ligase ligand-linker conjugate, in the synthesis of PROTACs. This reagent incorporates the thalidomide moiety for CRBN recruitment, a 4-unit polyethylene (B3416737) glycol (PEG) linker to provide appropriate length and solubility, and a terminal mesylate (Ms) group for facile conjugation to a POI ligand. The mesylate group is an excellent leaving group for nucleophilic substitution reactions, enabling a straightforward and efficient final step in PROTAC synthesis.
A prime example of a PROTAC synthesized using this building block is XZ739 , a potent and selective BCL-XL degrader. XZ739 demonstrates the utility of this approach in converting a BCL-XL/BCL-2 dual inhibitor into a platelet-sparing, BCL-XL-specific degrader.[1][2]
Data Presentation
The following tables summarize key quantitative data for the BCL-XL degrader XZ739, synthesized using this compound.
| Parameter | Cell Line | Value | Reference |
| DC50 (BCL-XL Degradation) | MOLT-4 | 2.5 nM (after 16h) | [3][4] |
| IC50 (Cell Viability) | MOLT-4 (T-ALL) | 10.1 nM | [3] |
| RS4;11 (B-ALL) | 41.8 nM | [3] | |
| NCI-H146 (SCLC) | 25.3 nM | [3] | |
| Human Platelets | 1217 nM | [3] |
Table 1: In vitro activity of XZ739.
Experimental Protocols
Protocol 1: Synthesis of a PROTAC using this compound (Example: Synthesis of XZ739)
This protocol describes the final conjugation step in the synthesis of a PROTAC, where the POI ligand is coupled with this compound. The POI ligand must possess a nucleophilic group, such as a primary or secondary amine, that can displace the mesylate.
Materials:
-
POI ligand with a nucleophilic handle (e.g., a primary amine)
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA)
-
Stir plate and stir bar
-
Reaction vial
-
Nitrogen or Argon atmosphere setup
-
Reverse-phase HPLC for purification
-
LC-MS and NMR for characterization
Procedure:
-
Preparation: Ensure all glassware is dry and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Setup: In a reaction vial, dissolve the POI ligand (1 equivalent) in anhydrous DMF.
-
Addition of Base: Add DIPEA (3-5 equivalents) to the reaction mixture. This acts as a non-nucleophilic base to neutralize the methanesulfonic acid byproduct.
-
Addition of Linker: Add this compound (1.1-1.5 equivalents) to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 40-50 °C) for 12-24 hours. Monitor the reaction progress by LC-MS.
-
Work-up: Once the reaction is complete, dilute the mixture with a suitable solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.
-
Purification: Purify the crude product by reverse-phase HPLC to obtain the final PROTAC.
-
Characterization: Confirm the identity and purity of the synthesized PROTAC using LC-MS and NMR spectroscopy.
Protocol 2: Western Blot for PROTAC-Induced Protein Degradation
This protocol is used to quantify the degradation of the target protein in cells treated with the synthesized PROTAC.
Materials:
-
Cell line expressing the target protein (e.g., MOLT-4 for BCL-XL)
-
Synthesized PROTAC (e.g., XZ739) and a negative control (e.g., XZ739-NC)
-
DMSO (vehicle control)
-
Cell culture reagents
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein (e.g., anti-BCL-XL)
-
Primary antibody against a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate (ECL)
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere (if applicable). Treat the cells with a dose-response of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO) for a specified time (e.g., 16 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection: Apply the ECL substrate and image the blot using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle control to determine the DC50 and Dmax values.
Mandatory Visualization
References
- 1. Discovery of PROTAC BCL-XL Degraders as Potent Anticancer Agents with Low On-target Platelet Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of PROTAC BCL-XL degraders as potent anticancer agents with low on-target platelet toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Conjugating Thalidomide-NH-PEG4-Ms to a Target Ligand
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis Targeting Chimeras (PROTACs) represent a revolutionary therapeutic modality that leverages the cell's own ubiquitin-proteasome system to selectively degrade target proteins.[1] These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two. Thalidomide and its derivatives are widely used as E3 ligase ligands that recruit Cereblon (CRBN), a substrate receptor of the CUL4-DDB1-RBX1 E3 ubiquitin ligase complex (CRL4CRBN).[1][2]
This document provides a detailed protocol for the conjugation of Thalidomide-NH-PEG4-Ms, an E3 ligase ligand-linker conjugate, to a target ligand containing a primary or secondary amine. The methanesulfonyl (Ms) group is an excellent leaving group, allowing for a straightforward nucleophilic substitution reaction with an amine on the POI ligand to form the final PROTAC.
Mechanism of Action: Thalidomide-Based PROTACs
Thalidomide-based PROTACs function by inducing proximity between the target protein and the CRBN E3 ligase complex.[2] Once the ternary complex is formed (POI-PROTAC-CRBN), the E3 ligase facilitates the ubiquitination of the target protein.[1] This polyubiquitinated protein is then recognized and degraded by the proteasome.[1]
Experimental Protocols
This section details the materials and methods for the conjugation of this compound to a target ligand containing a primary amine.
Materials and Reagents
-
This compound
-
Target ligand with a primary or secondary amine functional group
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
High-Performance Liquid Chromatography (HPLC) system (preparative and analytical)
-
Liquid Chromatography-Mass Spectrometry (LC-MS) system
-
Nuclear Magnetic Resonance (NMR) spectrometer
-
Standard laboratory glassware and equipment
Protocol: Conjugation of Target Ligand to this compound
This protocol describes a general procedure for the nucleophilic substitution reaction. Optimization of stoichiometry and reaction conditions may be necessary for specific target ligands.
-
Preparation:
-
Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon).
-
Prepare stock solutions of this compound and the amine-containing target ligand in anhydrous DMF or DMSO.
-
-
Reaction Setup:
-
In a clean, dry reaction vial, dissolve the target ligand (1.0 equivalent) in anhydrous DMF.
-
Add a non-nucleophilic base, such as DIPEA (2.0 - 3.0 equivalents), to the solution.
-
In a separate vial, dissolve this compound (1.1 - 1.2 equivalents) in a minimal amount of anhydrous DMF.
-
Add the this compound solution dropwise to the target ligand solution.
-
-
Reaction Conditions:
-
Stir the reaction mixture at room temperature (20-25°C). The temperature can be elevated (e.g., 50-80°C) to increase the reaction rate if necessary.[3]
-
Monitor the reaction progress by LC-MS. Take small aliquots from the reaction mixture at regular intervals (e.g., every 2-4 hours) to analyze for the consumption of starting materials and the formation of the desired product.
-
The reaction is typically complete within 12-24 hours.
-
-
Work-up and Purification:
-
Once the reaction is complete, quench the reaction with water.
-
Dilute the mixture with a suitable solvent for purification (e.g., DMSO/water).
-
Purify the crude product by reverse-phase preparative HPLC.
-
Collect and lyophilize the fractions containing the pure PROTAC.
-
Protocol: Characterization of the Final PROTAC Conjugate
1. Liquid Chromatography-Mass Spectrometry (LC-MS):
-
Inject a small amount of the purified PROTAC into the LC-MS system.
-
Confirm the molecular weight of the product. The observed mass should correspond to the calculated mass of the conjugated PROTAC.
-
Assess the purity of the final product by analyzing the peak area in the chromatogram.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve the purified PROTAC in a suitable deuterated solvent (e.g., DMSO-d6).
-
Acquire ¹H and ¹³C NMR spectra.
-
Confirm the presence of characteristic peaks from both the target ligand and the thalidomide-PEG4 moiety. The disappearance of the mesylate group signals can also confirm successful conjugation.
Data Presentation
The following tables provide representative data for the synthesis and characterization of a thalidomide-based PROTAC.
Table 1: Summary of Reaction Conditions and Yield
| Parameter | Value | Reference |
| Reactants | ||
| Target Ligand | 1.0 eq | |
| This compound | 1.1 eq | |
| Base (DIPEA) | 2.5 eq | |
| Reaction Conditions | ||
| Solvent | Anhydrous DMF | |
| Temperature | Room Temperature | [2] |
| Reaction Time | 18 hours | [2] |
| Results | ||
| Yield | 60-80% | [3] |
| Purity (LC-MS) | >95% |
Table 2: Characterization of the Final PROTAC
| Analysis | Expected Result | Observed Result |
| LC-MS | ||
| Calculated Mass [M+H]⁺ | [Calculated Value] | [Observed Value] |
| Purity | >95% | 96.8% |
| ¹H NMR | ||
| Characteristic peaks for both moieties | Confirmed |
Table 3: Representative Degradation Data for Thalidomide-Based PROTACs
This data is for illustrative purposes and is derived from published sources on thalidomide-based PROTACs targeting various proteins.[2]
| Target Protein | PROTAC Linker Type | DC₅₀ | Dₘₐₓ | Cell Line |
| BRD4 | PEG/Alkyl | < 1 nM | > 98% | 22Rv1 |
| BTK | Alkyl | ~5 nM | > 90% | MOLM-14 |
| ERRα | Alkyl | 33 nM | > 95% | MCF7 |
-
DC₅₀: Concentration of the PROTAC that induces 50% degradation of the target protein.
-
Dₘₐₓ: Maximum percentage of target protein degradation.
Conclusion
The protocol described provides a robust method for the synthesis of thalidomide-based PROTACs through the conjugation of this compound with an amine-containing target ligand. The straightforward nature of the mesylate-amine reaction, coupled with standard purification and analytical techniques, allows for the efficient generation of these powerful tools for targeted protein degradation. Rigorous characterization of the final conjugate is essential to ensure its identity, purity, and suitability for downstream biological assays.
References
Application Notes and Protocols for Cell-Based Assay Design for PROTACs Utilizing Thalidomide-NH-PEG4-Ms
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the design and implementation of cell-based assays to evaluate the efficacy of Proteolysis Targeting Chimeras (PROTACs) synthesized using the building block Thalidomide-NH-PEG4-Ms . This document outlines the mechanism of action, detailed experimental protocols, data interpretation, and visualization of key biological and experimental workflows.
Introduction to this compound in PROTAC Technology
This compound is a functionalized E3 ligase ligand-linker conjugate. It comprises three key components:
-
Thalidomide: A well-characterized ligand for the Cereblon (CRBN) E3 ubiquitin ligase. By binding to CRBN, this moiety recruits the cellular protein degradation machinery.[][2]
-
PEG4 Linker: A 4-unit polyethylene (B3416737) glycol linker that provides the necessary spacing and flexibility for the formation of a stable ternary complex between the target protein and the E3 ligase.[3][4][5] The linker's properties, such as length and composition, are crucial for the efficacy of the PROTAC.[3][4][5][6]
-
Mesylate (Ms) Group: A good leaving group that allows for the covalent conjugation of a specific ligand for a protein of interest (POI), completing the synthesis of the final PROTAC molecule.[7] This reactive handle facilitates the final step of PROTAC synthesis via nucleophilic substitution.
The use of this building block provides a modular and efficient approach to generate novel PROTACs for targeted protein degradation.
Mechanism of Action
The fundamental mechanism of a PROTAC synthesized from this compound involves hijacking the cell's ubiquitin-proteasome system (UPS).
-
Ternary Complex Formation: The bifunctional PROTAC molecule simultaneously binds to the target Protein of Interest (POI) and the CRBN E3 ligase, forming a ternary complex.[8]
-
Ubiquitination: This proximity induces the E3 ligase to transfer ubiquitin molecules to the POI.
-
Proteasomal Degradation: The poly-ubiquitinated POI is then recognized and degraded by the 26S proteasome.
This catalytic process allows a single PROTAC molecule to induce the degradation of multiple POI molecules.
Signaling Pathway Diagram
Caption: Mechanism of action of a Thalidomide-based PROTAC.
Experimental Protocols
A comprehensive evaluation of a novel PROTAC involves a tiered approach, starting with assessing its ability to degrade the target protein and culminating in functional cellular outcomes.
Protein Degradation Assays
The primary method to quantify the degradation of the target protein.
a. Western Blotting
Objective: To determine the extent of POI degradation in a dose- and time-dependent manner.
Materials:
-
Cell line expressing the POI
-
PROTAC synthesized from this compound
-
DMSO (vehicle control)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
ECL Western Blotting Substrate
-
Chemiluminescence imaging system
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for different time points (e.g., 2, 4, 8, 12, 24 hours). Include a DMSO-treated control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts, prepare samples with Laemmli buffer, and separate proteins by SDS-PAGE. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.
-
Incubate with the primary anti-POI antibody overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour.
-
Repeat the process for the loading control antibody.
-
-
Detection: Visualize bands using an ECL substrate and quantify the band intensities. Normalize the POI band intensity to the loading control to determine the percentage of degradation.
b. In-Cell Western™ Assay
Objective: A higher-throughput method to quantify protein degradation.[5]
Materials:
-
96-well plates
-
Fluorescently labeled secondary antibodies
-
Imaging system capable of reading 96-well plates
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with the PROTAC as described for Western blotting.
-
Fixation and Permeabilization: Fix and permeabilize the cells directly in the wells.
-
Immunostaining: Incubate with primary antibodies for the POI and a normalization control, followed by incubation with corresponding fluorescently labeled secondary antibodies.
-
Data Acquisition: Read the fluorescence intensity using a plate reader. The ratio of the POI signal to the normalization control signal is used to determine the extent of degradation.
Ternary Complex Formation Assays
Objective: To confirm that the PROTAC induces the formation of the POI-PROTAC-E3 ligase ternary complex.
a. Co-Immunoprecipitation (Co-IP)
Protocol:
-
Cell Treatment: Treat cells with the PROTAC or DMSO for a short duration (e.g., 1-4 hours).
-
Lysis: Lyse cells in a non-denaturing lysis buffer.
-
Immunoprecipitation: Incubate cell lysates with an antibody against either the POI or CRBN, followed by incubation with Protein A/G beads.
-
Washing: Wash the beads to remove non-specifically bound proteins.
-
Elution and Western Blot: Elute the protein complexes and analyze by Western blotting for the presence of the POI, CRBN, and other components of the E3 ligase complex. An increased association between the POI and CRBN in the presence of the PROTAC indicates ternary complex formation.
b. NanoBRET™ Ternary Complex Assay
Objective: A live-cell, real-time assay to monitor ternary complex formation.[9]
Materials:
-
Cell line engineered to express either the POI or CRBN fused to NanoLuc® luciferase (donor) and the other partner fused to HaloTag® (acceptor).
-
NanoBRET™ Nano-Glo® Substrate and HaloTag® NanoBRET™ 618 Ligand.
Protocol:
-
Cell Transfection/Transduction: Introduce the NanoLuc® and HaloTag® fusion constructs into the cells.
-
Treatment: Treat the cells with the PROTAC.
-
Detection: Add the NanoBRET™ reagents and measure the BRET signal. An increase in the BRET signal indicates the proximity of the donor and acceptor molecules, confirming ternary complex formation.
Cell Viability and Functional Assays
Objective: To assess the downstream functional consequences of POI degradation.
a. Cell Viability Assay (e.g., CellTiter-Glo®)
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate.
-
Treatment: Treat cells with a range of PROTAC concentrations for an extended period (e.g., 72 hours).
-
Detection: Add the CellTiter-Glo® reagent and measure luminescence. A decrease in luminescence indicates reduced cell viability, which may be a consequence of degrading a POI essential for cell survival.
b. Target-Specific Functional Assay
The choice of this assay depends on the function of the POI. For example, if the POI is a kinase, a downstream phosphorylation event can be measured by Western blot or ELISA.
Experimental Workflow Diagram
Caption: Workflow from PROTAC synthesis to functional assays.
Data Presentation
Quantitative data from the assays should be summarized for clear comparison.
Table 1: Summary of PROTAC Efficacy
| Parameter | Assay | Result | Interpretation |
| DC50 | Western Blot / In-Cell Western | e.g., 50 nM | Potency of the PROTAC to induce degradation. |
| Dmax | Western Blot / In-Cell Western | e.g., >90% | Maximum degradation of the target protein achieved. |
| T1/2 of Degradation | Time-course Western Blot | e.g., 4 hours | Rate of protein degradation. |
| Ternary Complex Formation | Co-IP / NanoBRET™ | e.g., 2-fold increase over control | Confirmation of the mechanism of action. |
| IC50 / EC50 | Cell Viability / Functional Assay | e.g., 100 nM | Functional consequence of protein degradation. |
Logical Relationships Diagram
Caption: Logical flow of a successful PROTAC experiment.
Conclusion
The use of this compound as a starting material simplifies the synthesis of novel CRBN-recruiting PROTACs. A systematic and multi-faceted cell-based assay approach is crucial to fully characterize the potency, efficacy, and mechanism of action of these newly synthesized degraders. The protocols and workflows described in these application notes provide a robust framework for researchers in the field of targeted protein degradation.
References
- 2. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 3. precisepeg.com [precisepeg.com]
- 4. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 5. The Essential Role of Linkers in PROTACs [axispharm.com]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound|2140807-24-3|MSDS [dcchemicals.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. aacrjournals.org [aacrjournals.org]
Measuring Protein Degradation: A Detailed Guide to Western Blot Protocols
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The regulation of protein degradation is a fundamental cellular process that governs a vast array of biological functions, from cell cycle progression to signal transduction and quality control. Dysregulation of these pathways is implicated in numerous diseases, including cancer and neurodegenerative disorders. Consequently, the ability to accurately measure protein degradation is crucial for both basic research and the development of novel therapeutics, such as proteolysis-targeting chimeras (PROTACs). Western blotting is a cornerstone technique for monitoring the deliberate degradation of specific proteins. This document provides detailed protocols for assessing protein degradation using Western blot analysis, with a focus on cycloheximide (B1669411) (CHX) chase assays and ubiquitination analysis.
Core Concepts in Protein Degradation Analysis
Before delving into specific protocols, it is essential to understand the key approaches for studying protein degradation by Western blot:
-
Cycloheximide (CHX) Chase Assay: This method is widely used to determine the half-life of a protein.[1][2] CHX is a potent inhibitor of eukaryotic protein synthesis.[1][3] By treating cells with CHX and collecting samples at various time points, the decay of a pre-existing pool of a target protein can be monitored by Western blot. This allows for the calculation of the protein's intrinsic degradation rate.
-
Ubiquitination Assay: Ubiquitination is a primary mechanism for targeting proteins for degradation by the proteasome.[4][5] This process involves the covalent attachment of ubiquitin, a small regulatory protein, to the target protein. Detecting ubiquitinated forms of a protein of interest can be achieved through immunoprecipitation of the target protein followed by Western blotting with an anti-ubiquitin antibody.[4][6] This reveals a characteristic ladder of higher molecular weight bands corresponding to the protein modified with one or more ubiquitin molecules.
-
PROTAC-Mediated Degradation: PROTACs are bifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase.[7][8] Western blotting is the primary method to quantify the efficacy of a PROTAC, measuring the reduction in the target protein's abundance after treatment.[7][9]
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to measure protein degradation.
Protocol 1: Cycloheximide (CHX) Chase Assay for Protein Half-Life Determination
This protocol outlines the steps to determine the half-life of a target protein in cultured cells.
Materials:
-
Cultured cells expressing the protein of interest
-
Complete cell culture medium
-
Cycloheximide (CHX) stock solution (e.g., 10 mg/mL in DMSO)
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors[10]
-
BCA protein assay kit
-
Laemmli sample buffer (4X)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells at an appropriate density to reach 70-80% confluency on the day of the experiment.
-
Add CHX to the culture medium at a final concentration that effectively inhibits protein synthesis in the specific cell line (typically 10-100 µg/mL).[1][2]
-
Collect a "time zero" (T0) sample immediately after adding CHX.
-
Incubate the remaining cells at 37°C and collect samples at subsequent time points (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours). The time course should be optimized based on the expected stability of the protein.[1]
-
Cell Lysis: At each time point, wash the cells twice with ice-cold PBS and then add ice-cold lysis buffer.[7]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation for Western Blot: Normalize the protein concentration of all samples with lysis buffer.
-
Add 1/3 volume of 4X Laemmli sample buffer to each lysate and boil at 95-100°C for 5-10 minutes.[7]
-
Western Blot Analysis: Proceed with the standard Western blot protocol as detailed in Protocol 3.
-
Data Analysis: Quantify the band intensity of the target protein at each time point using densitometry software.[11] Normalize the intensity to the loading control. Plot the normalized intensity versus time to determine the protein half-life.
Protocol 2: In Vivo Ubiquitination Assay
This protocol describes the detection of ubiquitinated forms of a target protein from cell lysates.
Materials:
-
Cultured cells (potentially transfected with plasmids for tagged ubiquitin and the protein of interest)[4]
-
Proteasome inhibitor (e.g., MG132)
-
Lysis buffer containing 1% SDS
-
RIPA buffer without SDS
-
Protein G agarose (B213101) beads or magnetic beads
-
Primary antibody against the target protein for immunoprecipitation
-
Primary antibody against ubiquitin for Western blotting
-
Wash buffer (e.g., RIPA buffer)
-
Elution buffer (e.g., 2X Laemmli sample buffer)
Procedure:
-
Cell Treatment: Treat cells with a proteasome inhibitor (e.g., 10-20 µM MG132) for 4-6 hours before harvesting to allow for the accumulation of ubiquitinated proteins.[4]
-
Cell Lysis under Denaturing Conditions: Harvest and wash the cells with PBS.
-
Lyse the cell pellet in a small volume of lysis buffer containing 1% SDS and immediately boil for 10 minutes to disrupt protein-protein interactions.[4]
-
Dilute the lysate 10-fold with RIPA buffer without SDS to reduce the SDS concentration to 0.1%.[4]
-
Incubate on a rotator for 1 hour at 4°C.
-
Clarify the lysate by centrifugation.
-
Pre-clearing: Add protein G beads to the supernatant and incubate for 2 hours at 4°C to reduce non-specific binding.[4]
-
Centrifuge and transfer the supernatant to a new tube.
-
Immunoprecipitation: Add the primary antibody against the target protein to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.
-
Add fresh protein G beads and incubate for another 2-4 hours at 4°C.
-
Washing: Pellet the beads by centrifugation and wash them three to five times with ice-cold wash buffer.
-
Elution: After the final wash, add 2X Laemmli sample buffer to the beads and boil for 5-10 minutes to elute the immunoprecipitated proteins.
-
Western Blot Analysis: Use the eluate for Western blot analysis as described in Protocol 3, probing the membrane with an anti-ubiquitin antibody.
Protocol 3: Standard Western Blot Protocol
This protocol provides the general steps for performing a Western blot.
Procedure:
-
SDS-PAGE: Load 20-50 µg of protein per lane on an SDS-PAGE gel.[12]
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[7][12]
-
Membrane Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[12]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer (see Table 2 for typical dilutions) overnight at 4°C or for 1-2 hours at room temperature.[12]
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Final Washing: Wash the membrane three times with TBST for 10 minutes each.[8]
-
Detection: Apply the chemiluminescent substrate and visualize the bands using an imaging system.[7]
Data Presentation: Quantitative Parameters
The following tables summarize key quantitative parameters for the Western blot protocols described. These values should be optimized for each specific experiment and antibody pair.
Table 1: Reagent and Sample Parameters
| Parameter | Cycloheximide Chase Assay | Ubiquitination Assay | PROTAC Degradation Assay |
| Cell Seeding Density | 70-80% confluency | 80-90% confluency[5] | ~5 x 10^5 cells/well (6-well plate)[9] |
| Cycloheximide (CHX) | 10-100 µg/mL[1][2] | N/A | N/A |
| Proteasome Inhibitor (MG132) | N/A | 10-20 µM for 4-6 hours[4] | Optional, as a control |
| PROTAC Concentration | N/A | N/A | Varies (e.g., 1-1000 nM)[9] |
| Protein Lysate Loaded | 20-50 µg[12] | 20-50 µg (for input) | 20-30 µg[8] |
Table 2: Antibody Dilutions and Incubation Times
| Parameter | Typical Range | Incubation Time | Temperature |
| Primary Antibody Dilution | 1:500 - 1:5000[12] | 1-2 hours or Overnight | Room Temp or 4°C[12] |
| Secondary Antibody Dilution | 1:2000 - 1:10000 | 1 hour | Room Temperature |
| Blocking Time | 1 hour | 1 hour | Room Temperature[12] |
Visualization of Workflows and Pathways
Diagrams generated using Graphviz (DOT language) illustrate the experimental workflows and the underlying biological pathway.
Caption: Workflow for determining protein half-life using a CHX chase assay.
Caption: The ubiquitin-proteasome pathway for protein degradation.
Conclusion
The Western blot protocols detailed in this application note provide a robust framework for the quantitative analysis of protein degradation. By employing techniques such as the cycloheximide chase assay and ubiquitination analysis, researchers can gain valuable insights into the regulation of protein stability, which is essential for advancing our understanding of cellular biology and for the development of novel therapeutics that modulate these critical pathways. Careful optimization of the experimental parameters outlined is key to obtaining reliable and reproducible results.
References
- 1. Cycloheximide chase - Wikipedia [en.wikipedia.org]
- 2. Cycloheximide (CHX) Chase Assay to Examine Protein Half-life - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cycloheximide Chase Analysis of Protein Degradation in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Detection protein ubiquitination level using immunoprecipitation and western blot methods [protocols.io]
- 5. An optimized protocol to detect protein ubiquitination and activation by ubiquitination assay in vivo and CCK-8 assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Strategies to Detect Endogenous Ubiquitination of a Target Mammalian Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. academic.oup.com [academic.oup.com]
- 10. 2bscientific.com [2bscientific.com]
- 11. researchgate.net [researchgate.net]
- 12. westernblot.cc [westernblot.cc]
Application Notes and Protocols for LC-MS Characterization of PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a novel therapeutic modality designed to hijack the cell's ubiquitin-proteasome system for the targeted degradation of specific proteins.[1] These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting them.[2] The induced proximity between the POI and the E3 ligase facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[1]
The development and characterization of PROTACs require a suite of robust analytical techniques to assess their efficacy, mechanism of action, and pharmacokinetic properties. Liquid chromatography-mass spectrometry (LC-MS) has emerged as an indispensable tool in this process, offering the sensitivity and specificity needed to analyze these complex molecules and their effects on the proteome. This document provides detailed application notes and protocols for the LC-MS-based characterization of PROTACs, covering intact mass analysis, peptide mapping for degradation and ubiquitination analysis, ternary complex analysis, and pharmacokinetic studies.
PROTAC Mechanism of Action
The following diagram illustrates the catalytic mechanism of PROTAC-mediated protein degradation.
Figure 1: PROTAC-mediated protein degradation pathway.
I. Intact Mass Analysis of PROTACs and Target Proteins
Intact mass analysis provides a global overview of the heterogeneity of biological molecules and is a crucial first step in characterization.[3] It allows for the confirmation of the molecular weight of the synthesized PROTAC and can be used to assess the purity and integrity of the target protein before and after PROTAC treatment.
Experimental Protocol: Intact Mass Analysis
-
Sample Preparation:
-
PROTACs: Reconstitute the PROTAC compound in a suitable organic solvent (e.g., DMSO) to a stock concentration of 1-10 mM. Dilute further in an appropriate solvent for LC-MS analysis (e.g., 50:50 acetonitrile (B52724):water with 0.1% formic acid) to a final concentration of 1-10 µM.
-
Proteins: Prepare the protein of interest in a buffer compatible with mass spectrometry (e.g., ammonium (B1175870) bicarbonate or ammonium acetate). The typical concentration is 1 mg/mL. For analysis under denaturing conditions, dilute the protein in a solution containing an organic solvent (e.g., acetonitrile) and an acid (e.g., formic acid).[4]
-
-
LC-MS System: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a UPLC/UHPLC system is recommended.[5]
-
LC Method:
-
Column: A reversed-phase column suitable for protein or large molecule separation (e.g., C4 or C8, 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A shallow gradient from 5-95% B over 5-10 minutes.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 40-60 °C.
-
-
MS Method:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Mass Range: A wide m/z range to encompass the expected charge states of the analyte (e.g., 500-4000 m/z).
-
Data Acquisition: Acquire data in full scan mode.
-
Instrument Settings: Use gentle source conditions to minimize in-source fragmentation.[6]
-
-
Data Analysis:
-
Deconvolute the raw mass spectrum to obtain the zero-charge mass of the intact molecule.[5]
-
Compare the experimentally determined mass with the theoretical mass.
-
II. Proteomics-Based PROTAC Characterization: Degradation and Ubiquitination
A primary application of LC-MS in PROTAC research is to quantify the degradation of the target protein and identify sites of ubiquitination. This is typically achieved through a "bottom-up" proteomics workflow.
Figure 2: General workflow for proteomics-based PROTAC analysis.
Experimental Protocol: Target Degradation Analysis
-
Cell Treatment: Treat cells with the PROTAC at various concentrations and time points. Include a vehicle control (e.g., DMSO).[6]
-
Cell Lysis and Protein Extraction: Harvest and lyse cells in a buffer containing protease and phosphatase inhibitors. Quantify the total protein concentration (e.g., using a BCA assay).[6]
-
Protein Digestion:
-
Take a fixed amount of protein (e.g., 20-50 µg) from each sample.
-
Denature the proteins using urea (B33335) or another denaturant.
-
Reduce disulfide bonds with dithiothreitol (B142953) (DTT) and alkylate with iodoacetamide (B48618) (IAM).[7]
-
Digest the proteins into peptides using an enzyme like trypsin overnight at 37°C.[6][7]
-
-
Peptide Cleanup: Desalt the peptide mixture using solid-phase extraction (SPE) C18 spin columns.
-
LC-MS/MS Analysis: Analyze the peptides using a high-resolution mass spectrometer coupled to a nano-flow LC system.
-
Column: A nano-flow reversed-phase column (e.g., C18, 75 µm ID x 15 cm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A long, shallow gradient (e.g., 60-120 minutes) from 2-40% B.
-
MS Method: Data-dependent acquisition (DDA) or data-independent acquisition (DIA) to identify and quantify peptides.
-
-
Data Analysis:
-
Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to search the MS/MS data against a protein database.
-
Perform label-free quantification (LFQ) or use isobaric labeling (e.g., TMT) to determine the relative abundance of the target protein in PROTAC-treated samples compared to the control.[6]
-
Experimental Protocol: Ubiquitination Site Analysis
-
Follow steps 1-3 from the Target Degradation Analysis protocol.
-
Ubiquitinated Peptide Enrichment: After tryptic digestion, a di-glycine (K-ε-GG) remnant is left on ubiquitinated lysine (B10760008) residues. Enrich for these modified peptides using an antibody specific for the K-GG motif.[6]
-
LC-MS/MS Analysis: Analyze the enriched peptide fraction using the same LC-MS/MS setup as for degradation analysis.
-
Data Analysis: Search the MS/MS data against a protein database, specifying the di-glycine remnant on lysine as a variable modification to identify the specific sites of ubiquitination.[6]
III. Native Mass Spectrometry for Ternary Complex Analysis
The formation of a stable ternary complex (POI-PROTAC-E3 ligase) is a prerequisite for successful protein degradation. Native mass spectrometry allows for the study of these non-covalent interactions in the gas phase.[8]
Experimental Protocol: Native MS
-
Sample Preparation:
-
Prepare purified POI, E3 ligase, and PROTAC in a volatile buffer system (e.g., 100-200 mM ammonium acetate, pH 7.5).
-
Incubate the components at desired molar ratios (e.g., 1:1:5 of POI:E3:PROTAC) for a sufficient time to allow complex formation.
-
-
MS System: A mass spectrometer optimized for native MS (e.g., Q-TOF or Orbitrap with extended mass range) is required.
-
MS Method:
-
Ionization: Use a nano-electrospray (nESI) source with gentle desolvation conditions (e.g., low source temperature, low cone voltage) to preserve the non-covalent interactions.[6]
-
Mass Range: A high m/z range is necessary to detect the large, multi-protein complexes (e.g., 2000-20000 m/z).
-
Collision Energy: Apply minimal in-source collision energy.
-
-
Data Analysis:
-
Deconvolute the raw data to determine the masses of the species present.
-
Identify peaks corresponding to the individual proteins, binary complexes (e.g., POI-PROTAC), and the desired ternary complex.[6]
-
The relative intensities of the peaks can provide a semi-quantitative measure of complex formation.[8]
-
| Complex | Observed Relative Abundance (AT1 PROTAC) | Observed Relative Abundance (MZ1 PROTAC) |
| VCB:PROTAC | Low | Low |
| Brd4BD2:PROTAC | ~0.5 | Not observed at 10 µM |
| VCB:PROTAC:Brd4BD2 | 0.82 | 0.92 ± 0.03 |
| VCB:PROTAC:Brd3BD2 | - | 0.83 ± 0.04 |
| VCB:PROTAC:Brd4BD1 | 0.65 | 0.80 ± 0.06 |
| Table 1: Example semi-quantitative data from native MS analysis of Brd-targeting PROTACs, showing the relative abundance of binary and ternary complexes. Data adapted from[8]. |
IV. LC-MS/MS for PROTAC Pharmacokinetic (PK) Studies
Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of PROTACs is crucial for their development as drugs. LC-MS/MS is the gold standard for quantifying drugs and their metabolites in biological matrices.[9]
Experimental Protocol: PROTAC Quantification in Plasma
-
Sample Preparation (Protein Precipitation):
-
To a 20-100 µL aliquot of plasma, add 3-4 volumes of cold acetonitrile containing an internal standard (IS).[10][11]
-
Vortex vigorously to precipitate proteins.
-
Centrifuge at high speed (e.g., 13,000 rpm) for 10-15 minutes.[11]
-
Transfer the supernatant to a new tube, evaporate to dryness under nitrogen, and reconstitute in a suitable injection solvent.[11]
-
-
LC-MS/MS System: A triple quadrupole (QqQ) mass spectrometer is typically used for its high sensitivity and selectivity in quantitative analysis.[9]
-
LC Method:
-
MS Method:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Data Acquisition: Multiple Reaction Monitoring (MRM). Optimize the precursor-to-product ion transitions, collision energy, and cone voltage for the PROTAC and the internal standard.[12]
-
-
Method Validation and Data Analysis:
-
Validate the assay for linearity, accuracy, precision, matrix effect, and stability according to regulatory guidelines.[10]
-
Construct a calibration curve by plotting the peak area ratio (analyte/IS) against the nominal concentration.
-
Quantify the PROTAC concentration in the unknown samples using the calibration curve.
-
| Parameter | Method for Gefitinib-based PROTAC-3[9] | Method for ARV-110[10][12] | Method for TL 13-112[11] |
| LC Column | ACQUITY HSS T3 C18, 2.1 x 50 mm, 1.7 µm | C18 column | Phenomenex Kinetex XB-C18, 2.1 x 50 mm, 1.7 µm |
| Mobile Phase | A: 1 mM Ammonium formate, 0.1% FA in water B: 1 mM Ammonium formate, 0.1% FA in ACN | A: 0.1% FA in water B: 0.1% FA in ACN | A: Water B: Acetonitrile |
| Flow Rate | Not specified, 4-min run time | Not specified | 0.3 mL/min |
| Gradient | 5-95% B over 2 min | Isocratic (30:70 A:B) | 10-minute gradient |
| MS System | Tandem Quadrupole | LC-MS/MS | Not specified |
| Ionization | ESI+ | ESI+ | Not specified |
| Acquisition Mode | MRM | MRM | Not specified |
| Linear Range | 0.02 - 1000 ng/mL | 2 - 3000 ng/mL | 10 - 15000 pg/mL |
| LLOQ | 20 pg/mL | 2 ng/mL | 10 pg/mL |
| Table 2: Summary of LC-MS/MS conditions for the quantification of various PROTACs in biological matrices. |
Conclusion
LC-MS is a powerful, multi-faceted technology that is central to the analytical characterization of PROTACs. From confirming molecular identity and quantifying degradation in cells to elucidating the mechanism of action through ternary complex analysis and defining pharmacokinetic profiles, LC-MS-based methods provide critical data at every stage of PROTAC discovery and development. The protocols and data presented here offer a comprehensive guide for researchers to apply these essential techniques in their own work.
References
- 1. benchchem.com [benchchem.com]
- 2. lcms.cz [lcms.cz]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. journalofappliedbioanalysis.com [journalofappliedbioanalysis.com]
- 5. agilent.com [agilent.com]
- 6. benchchem.com [benchchem.com]
- 7. agilent.com [agilent.com]
- 8. Native Mass Spectrometry Can Effectively Predict PROTAC Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. waters.com [waters.com]
- 10. Development of an LC-MS/MS Method for ARV-110, a PROTAC Molecule, and Applications to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sciex.com [sciex.com]
- 12. Development of an LC-MS/MS Method for ARV-110, a PROTAC Molecule, and Applications to Pharmacokinetic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of a BRD4-Targeting PROTAC Using Click Chemistry with a PEG4 Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins.[1][2] These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[3] This ternary complex formation facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.
This application note provides a detailed guide for the synthesis and evaluation of a PROTAC targeting the epigenetic reader protein BRD4, a key regulator of oncogenes such as c-Myc.[4] The synthesis employs copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and versatile "click chemistry" reaction, to conjugate a BRD4 ligand (a derivative of JQ1) to a von Hippel-Lindau (VHL) E3 ligase ligand via a flexible PEG4 linker.[5]
Data Presentation
The following tables summarize representative quantitative data for a BRD4-targeting PROTAC synthesized via a PEG4 linker. This data is essential for evaluating the binding affinity, degradation efficacy, and cellular activity of the synthesized PROTAC.
Table 1: Binding and Affinity Data
| Parameter | Description | Value |
| BRD4 Binding IC50 (nM) | Concentration of PROTAC required to inhibit 50% of BRD4 binding. | 10 - 50 nM |
| VHL Binding Kd (nM) | Dissociation constant for the binding of the PROTAC to the VHL E3 ligase. | 50 - 200 nM |
| Ternary Complex Kd (nM) | Dissociation constant for the formation of the BRD4-PROTAC-VHL ternary complex. | 5 - 25 nM |
Table 2: Cellular Degradation and Anti-proliferative Activity
| Cell Line | Parameter | Value |
| MV4-11 (AML) | DC50 (nM) | 0.5 - 5 nM |
| Dmax (%) | > 95% | |
| Anti-proliferative IC50 (nM) | 1 - 10 nM | |
| HeLa (Cervical Cancer) | DC50 (nM) | 5 - 25 nM |
| Dmax (%) | > 90% | |
| Anti-proliferative IC50 (nM) | 10 - 50 nM |
Note: The data presented are representative values compiled from published literature on similar BRD4-targeting PROTACs and should be considered as a guideline. Actual values will need to be determined empirically.
Experimental Protocols
This section provides detailed methodologies for the synthesis of the BRD4-targeting PROTAC and its subsequent biological evaluation.
Protocol 1: Synthesis of a BRD4-Targeting PROTAC via CuAAC Click Chemistry
This protocol outlines the final click chemistry reaction to assemble the PROTAC from its constituent parts: an azide-functionalized JQ1 derivative, a PEG4 linker with a complementary alkyne group, and an alkyne-functionalized VHL ligand. For this representative protocol, we will describe the reaction between an azide-functionalized JQ1 and an alkyne-functionalized VHL ligand that already incorporates the PEG4 linker.
Materials:
-
Azide-functionalized JQ1 derivative (1.0 eq)
-
Alkyne-functionalized VHL-PEG4 linker (1.1 eq)
-
Copper(II) sulfate (B86663) (CuSO₄) (0.1 eq)
-
Sodium ascorbate (B8700270) (0.2 eq)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (0.1 eq)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Water (deionized)
-
Preparative HPLC
-
Lyophilizer
-
LC-MS and NMR for characterization
Procedure:
-
Preparation: In a clean, dry reaction vial, dissolve the azide-functionalized JQ1 derivative in DMSO.
-
Addition of VHL-Linker: To the solution from step 1, add the alkyne-functionalized VHL-PEG4 linker.
-
Catalyst Preparation: In a separate vial, prepare the catalyst solution by dissolving CuSO₄ and THPTA in water.
-
Initiation of Click Reaction: Add the catalyst solution to the reaction mixture, followed by the addition of a freshly prepared aqueous solution of sodium ascorbate.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by LC-MS.
-
Purification: Upon completion, purify the crude product by preparative HPLC to obtain the final PROTAC.
-
Characterization: Confirm the identity and purity of the final PROTAC product by LC-MS and NMR spectroscopy. Lyophilize the pure fractions to obtain the final product as a solid.
Protocol 2: Western Blot for Determination of DC₅₀ and Dₘₐₓ
This protocol describes how to quantify the degradation of BRD4 in cells treated with the synthesized PROTAC.
Materials:
-
MV4-11 or other suitable cancer cell line
-
Complete cell culture medium
-
Synthesized BRD4 PROTAC
-
DMSO (vehicle control)
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-BRD4, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Chemiluminescence imager
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
PROTAC Treatment: Prepare serial dilutions of the PROTAC in complete culture medium. Treat the cells with varying concentrations of the PROTAC for a set time (e.g., 24 hours). Include a vehicle-only control (e.g., 0.1% DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize the protein concentration for all samples and prepare them for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against BRD4 and a loading control (GAPDH or β-actin).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an ECL substrate and a chemiluminescence imager.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the BRD4 signal to the loading control. Calculate the percentage of BRD4 degradation relative to the vehicle control for each PROTAC concentration. Plot the percentage of degradation against the log of the PROTAC concentration to determine the DC₅₀ and Dₘₐₓ values.
Visualizations
PROTAC Synthesis and Mechanism of Action
Caption: PROTAC synthesis workflow and mechanism of action.
BRD4 Signaling Pathway
Caption: Simplified BRD4 signaling pathway leading to c-Myc expression.
References
- 1. Design, synthesis, and biological evaluation of BRD4 degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Discovery of a new class of PROTAC BRD4 degraders based on a dihydroquinazolinone derivative and lenalidomide/pomalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Click chemistry in the development of PROTACs - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D3CB00199G [pubs.rsc.org]
Application Notes and Protocols for Determining the Optimal Concentration of a Novel Thalidomide-Based PROTAC
Audience: Researchers, scientists, and drug development professionals involved in the discovery and characterization of novel protein degraders.
Introduction: Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic molecules that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system.[1] A typical PROTAC consists of a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two moieties.[2] Thalidomide and its analogs are commonly used to recruit the Cereblon (CRBN) E3 ligase complex.[]
This document provides a comprehensive guide for determining the optimal concentration of a novel PROTAC synthesized using a thalidomide-based E3 ligase-recruiting element, such as one derived from a "Thalidomide-NH-PEG4-Ms" precursor. The optimal concentration is critical for achieving maximal target protein degradation (Dmax) while minimizing off-target effects and cytotoxicity. The key parameters to be determined are the half-maximal degradation concentration (DC50) and the maximum degradation percentage (Dmax).[4][5]
Signaling Pathway of Thalidomide-Based PROTAC Action
Thalidomide-based PROTACs function by inducing the formation of a ternary complex between the target protein and the CRBN E3 ubiquitin ligase.[6] This proximity leads to the polyubiquitination of the target protein, marking it for degradation by the 26S proteasome.[6] The degradation of the target protein can disrupt downstream signaling pathways, leading to the desired therapeutic effect, such as the inhibition of cancer cell proliferation.[7]
Caption: PROTAC-mediated protein degradation pathway.
Experimental Workflow for Determining Optimal Concentration
The determination of the optimal PROTAC concentration involves a series of experiments to assess its activity and cytotoxicity. The general workflow is outlined below.
Caption: Workflow for determining the optimal PROTAC concentration.
Experimental Protocols
Protocol 1: Cell Viability/Cytotoxicity Assay
This protocol is to assess the effect of the PROTAC on cell proliferation and viability.
Materials:
-
Target-expressing cell line
-
Complete growth medium
-
Thalidomide-based PROTAC (stock solution in DMSO)
-
96-well plates
-
Cell Counting Kit-8 (CCK-8) or CellTiter-Glo® (CTG) Luminescent Cell Viability Assay kit
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth during the experiment. Allow cells to adhere overnight.
-
PROTAC Treatment: Prepare serial dilutions of the PROTAC in complete growth medium. The final DMSO concentration should be consistent across all wells and not exceed 0.1%.[1]
-
Incubation: Remove the old medium and add the medium containing different concentrations of the PROTAC. Include a vehicle control (DMSO). Incubate for a relevant time period (e.g., 24, 48, or 72 hours).[4]
-
Assay: Perform the CCK-8 or CTG assay according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or luminescence using a plate reader. Plot cell viability against the PROTAC concentration to determine the IC50 value (the concentration that inhibits cell growth by 50%).
Protocol 2: Western Blot for Protein Degradation
This protocol is to quantify the levels of the target protein following PROTAC treatment to determine DC50 and Dmax.
Materials:
-
Target-expressing cell line
-
6-well plates
-
Thalidomide-based PROTAC (stock solution in DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein
-
Primary antibody for a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for a predetermined time (determined from a time-course experiment, see Protocol 3).[4]
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and add lysis buffer. Scrape the cells and collect the lysate.[1]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[1]
-
SDS-PAGE and Transfer: Normalize protein concentrations, prepare samples with Laemmli buffer, boil, and load onto an SDS-PAGE gel. Transfer the separated proteins to a membrane.[1][8]
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour.
-
Incubate with the primary antibody for the target protein overnight at 4°C.
-
Wash and incubate with the primary antibody for the loading control.
-
Wash and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[8]
-
-
Detection and Analysis:
-
Apply ECL substrate and capture the chemiluminescent signal.[8]
-
Quantify band intensities using densitometry software. Normalize the target protein band intensity to the loading control.
-
Plot the percentage of remaining protein relative to the vehicle control against the logarithm of the PROTAC concentration.[9]
-
Protocol 3: Time-Course Experiment
This protocol is to determine the optimal treatment duration for maximal protein degradation.
Procedure:
-
Cell Seeding: Seed cells in multiple wells of a 6-well plate at a consistent density.
-
PROTAC Treatment: Treat the cells with a fixed, effective concentration of the PROTAC (e.g., a concentration around the expected DC50).
-
Time Points: Harvest the cells at various time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours) after treatment.[9]
-
Western Blot Analysis: Perform western blotting as described in Protocol 2 for each time point to determine when maximum degradation occurs.
Data Presentation
Quantitative data should be summarized in tables for clear comparison.
Table 1: Dose-Response of a Novel Thalidomide-Based PROTAC on Target Protein Degradation
| PROTAC Concentration | Normalized Target Protein Level (%) | Standard Deviation |
| Vehicle (DMSO) | 100 | ± 5.2 |
| 0.1 nM | 98.5 | ± 4.8 |
| 1 nM | 85.3 | ± 6.1 |
| 10 nM | 52.1 | ± 3.9 |
| 100 nM | 15.8 | ± 2.5 |
| 1 µM | 8.2 | ± 1.9 |
| 10 µM | 12.5 (Hook Effect) | ± 2.1 |
Table 2: Summary of Efficacy and Cytotoxicity
| Parameter | Value |
| DC50 | 9.5 nM |
| Dmax | 91.8% |
| IC50 (72h) | 1.2 µM |
Logic for Dose-Response Curve Analysis
The data from the Western blot dose-response experiment is used to generate a curve from which the DC50 and Dmax values are derived. This typically involves fitting the data to a four-parameter logistic curve.
Caption: Logic for calculating DC50 and Dmax from dose-response data.
References
Experimental workflow for evaluating PROTAC efficacy in vitro
Application Notes: Evaluating PROTAC Efficacy In Vitro
Introduction
Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively eliminate target proteins of interest (POIs).[1][2] A PROTAC consists of a ligand that binds the POI and another ligand for an E3 ubiquitin ligase, connected by a chemical linker.[1][3] By bringing the POI and E3 ligase into close proximity, the PROTAC facilitates the formation of a ternary complex, leading to the polyubiquitination of the POI.[1][4] This ubiquitination marks the POI for recognition and degradation by the 26S proteasome, resulting in its removal from the cell.[2] This mechanism offers a powerful therapeutic strategy, particularly for targeting proteins previously considered "undruggable."[5][6]
A rigorous in vitro evaluation workflow is essential to characterize the efficacy, potency, and mechanism of action of novel PROTACs. This involves a series of sequential assays to confirm each step of the PROTAC-mediated degradation pathway, from initial protein binding to the final cellular consequences.
PROTAC Mechanism of Action
The following diagram illustrates the catalytic cycle of PROTAC-mediated protein degradation.
Caption: Catalytic cycle of PROTAC-mediated protein degradation.
Experimental Evaluation Workflow
A systematic, multi-step approach is crucial for validating PROTAC candidates. The workflow progresses from biochemical confirmation of molecular interactions to cell-based assays measuring protein degradation and its functional consequences.
Caption: Step-by-step workflow for evaluating PROTAC efficacy in vitro.
Key Experimental Protocols
Ternary Complex Formation Assays
The formation of a stable ternary complex is a prerequisite for efficient protein degradation.[3][7][8] Several biophysical and biochemical methods can quantify this interaction.
a) AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay)
This bead-based immunoassay measures the proximity of the target protein and the E3 ligase.[3][] When the ternary complex forms, Donor and Acceptor beads are brought close enough to generate a chemiluminescent signal.[10]
Protocol: AlphaLISA for BRD4-dBET6-CRBN Complex
-
Reagent Preparation : Prepare 5X solutions of GST-tagged BRD4, FLAG-tagged CRBN complex, and dBET6 PROTAC in the appropriate assay buffer.[3] Final concentrations often range from 1-10 nM for proteins and a wide titration for the PROTAC (e.g., 0.1 nM to 10 µM).[3]
-
Reaction Setup : In a 384-well plate, add 5 µL of each 5X component.
-
Incubation : Incubate the mixture for 60 minutes at room temperature to allow complex formation.
-
Bead Addition : Add a 5X solution of Anti-GST Acceptor beads and Anti-FLAG Donor beads.
-
Final Incubation : Incubate for 60 minutes at room temperature in the dark.
-
Detection : Read the plate on an Alpha-enabled plate reader. The output is a luminescent signal, which is typically plotted against PROTAC concentration, often resulting in a bell-shaped "hook effect" curve.[11]
b) NanoBRET™ (Bioluminescence Resonance Energy Transfer)
NanoBRET is a proximity-based assay that can be used in living cells to monitor ternary complex formation in real-time.[5][] Energy transfer occurs from a NanoLuc® luciferase donor (fused to the POI) to a HaloTag® acceptor (fused to the E3 ligase) only when they are brought together by the PROTAC.[5][12][13]
Target Protein Ubiquitination Assays
These assays confirm that the ternary complex is functional and leads to the ubiquitination of the target protein.
a) In Vitro Ubiquitination Assay with Western Blot Detection
This reconstituted assay directly measures the PROTAC's ability to facilitate POI ubiquitination.[4]
Protocol: In Vitro Ubiquitination
-
Reaction Components : On ice, combine purified E1 activating enzyme, E2 conjugating enzyme (e.g., UbcH5b), E3 ligase complex (e.g., CRL4-CRBN), the target protein, ATP, and biotinylated-ubiquitin in reaction buffer.[4][10]
-
PROTAC Addition : Add the PROTAC of interest across a range of concentrations (e.g., 1 nM to 10 µM). Include a DMSO vehicle control.
-
Initiate Reaction : Initiate the reaction by adding the E1 enzyme or ATP and incubate at 30-37°C for 1-2 hours.
-
Quench Reaction : Stop the reaction by adding SDS-PAGE loading buffer.
-
Western Blot : Boil the samples, resolve them by SDS-PAGE, and transfer to a PVDF membrane.
-
Detection : Probe the membrane with an antibody against the target protein or with streptavidin-HRP to detect biotinylated ubiquitin. A ladder or smear of higher molecular weight bands above the unmodified POI indicates successful polyubiquitination.[4]
Target Protein Degradation Assays
The definitive measure of PROTAC efficacy is the reduction of target protein levels within the cell.
a) Western Blot Analysis
Western blotting is the gold-standard method for quantifying changes in protein levels.[2]
Protocol: Western Blot for BRD4 Degradation
-
Cell Culture and Treatment : Seed cells (e.g., HeLa, MDA-MB-231) in 6-well plates and allow them to adhere.[1] Treat cells with a serial dilution of the PROTAC (e.g., 1 nM to 1 µM) for a set time course (e.g., 4, 8, 16, 24 hours).[1][2] Always include a vehicle control (e.g., 0.1% DMSO).[2]
-
Cell Lysis : Wash cells with ice-cold PBS, then add RIPA lysis buffer containing protease and phosphatase inhibitors.[2][14]
-
Protein Quantification : Scrape and collect the lysate. After centrifugation, determine the protein concentration of the supernatant using a BCA or Bradford assay.[1]
-
Sample Preparation & SDS-PAGE : Normalize all samples to the same protein concentration, add Laemmli buffer, and boil at 95°C for 5-10 minutes.[2] Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.[1]
-
Transfer and Immunoblotting : Transfer proteins to a PVDF membrane. Block the membrane (e.g., 5% non-fat milk in TBST) for 1 hour.[2] Incubate with a primary antibody against the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH) overnight at 4°C.[1]
-
Detection : Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[2] Visualize bands using an ECL substrate and an imaging system.[2]
-
Analysis : Quantify band intensities using densitometry software.[2] Normalize the target protein signal to the loading control. Calculate the percentage of remaining protein relative to the vehicle control to determine DC50 and Dmax values.[2][14]
b) In-Cell Western (ICW) Assay
ICW is a higher-throughput, plate-based immunofluorescence method for quantifying protein levels directly in fixed cells, suitable for rapid screening of PROTAC libraries.[15]
c) HiBiT Lytic Detection Assay
This highly sensitive method involves CRISPR/Cas9-mediated insertion of a small 11-amino-acid tag (HiBiT) onto the endogenous POI.[16][17] The HiBiT tag complements a larger LgBiT subunit to form a functional NanoLuc® luciferase. The resulting luminescence is directly proportional to the amount of HiBiT-tagged protein, allowing for real-time, quantitative monitoring of degradation in a plate-based format.[16][17]
Downstream Functional Assays
These assays measure the physiological consequences of target protein degradation.
a) Downstream Signaling Analysis
If the POI is part of a known signaling pathway, its degradation should lead to predictable changes in downstream markers. For example, degradation of the epigenetic reader BRD4 is expected to downregulate the expression of its target oncogene, c-Myc.[1] This can be measured via Western Blot for c-Myc protein or qRT-PCR for its mRNA levels.
b) Cell Viability/Proliferation Assays
If the target protein is essential for cell survival or proliferation, its degradation should reduce cell viability.
Protocol: CellTiter-Glo® Luminescent Cell Viability Assay
-
Cell Seeding : Seed cells in an opaque-walled 96-well plate at a density of 3,000-5,000 cells/well and incubate overnight.[18]
-
PROTAC Treatment : Treat cells with a serial dilution of the PROTAC and incubate for an extended period (e.g., 72 hours).[18]
-
Reagent Preparation : Thaw and equilibrate the CellTiter-Glo® Buffer and Substrate to room temperature. Reconstitute the substrate with the buffer to create the CellTiter-Glo® Reagent.[19]
-
Assay Procedure : Equilibrate the cell plate to room temperature for ~30 minutes.[20] Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well.[20]
-
Lysis and Signal Stabilization : Mix on an orbital shaker for 2 minutes to induce cell lysis.[19] Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[19]
-
Detection : Measure luminescence using a plate reader. The signal is proportional to the amount of ATP present, which correlates with the number of viable cells.
Data Presentation and Key Parameters
Quantitative data from dose-response experiments should be summarized to determine key efficacy parameters.
-
DC50 (Half-maximal Degradation Concentration) : The concentration of a PROTAC that induces 50% degradation of the target protein.[2]
-
Dmax (Maximum Degradation) : The maximal percentage of protein degradation achieved at high PROTAC concentrations.[2]
-
IC50 (Half-maximal Inhibitory Concentration) : The concentration of a PROTAC that causes a 50% reduction in a measured biological activity (e.g., cell viability).
Table 1: Representative Efficacy Data for a Hypothetical BRD4-Degrading PROTAC
| Assay Type | Cell Line | Parameter | Value |
| Protein Degradation | MDA-MB-231 | DC50 | 7.5 nM |
| MDA-MB-231 | Dmax | >95% | |
| HeLa | DC50 | 15.2 nM | |
| HeLa | Dmax | >90% | |
| Cell Viability | MDA-MB-231 | IC50 (72h) | 55 nM |
| HeLa | IC50 (72h) | 120 nM |
Table 2: Ternary Complex Formation Data (AlphaLISA)
| PROTAC | Target Protein | E3 Ligase | Apparent KD (Ternary) | Cooperativity (α) |
| Hypothetical-PROTAC-1 | BRD4 | CRBN | 15 nM | 12 |
| Negative-Control-PROTAC | BRD4 | CRBN | >10 µM | N/A |
Downstream Signaling Example: BRD4 Degradation
Degradation of BRD4 disrupts its function in transcriptional regulation, particularly of oncogenes like MYC. This diagram shows the signaling interruption.
Caption: PROTAC-mediated BRD4 degradation inhibits MYC expression.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. resources.revvity.com [resources.revvity.com]
- 4. benchchem.com [benchchem.com]
- 5. selvita.com [selvita.com]
- 6. SLAS2024 [slas2024.eventscribe.net]
- 7. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs | Springer Nature Experiments [experiments.springernature.com]
- 8. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. bmglabtech.com [bmglabtech.com]
- 14. benchchem.com [benchchem.com]
- 15. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. promega.com [promega.com]
- 18. benchchem.com [benchchem.com]
- 19. OUH - Protocols [ous-research.no]
- 20. promega.com [promega.com]
Application of Thalidomide-NH-PEG4-Ms in the Development of Novel Therapeutics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to harness the cell's own ubiquitin-proteasome system for the targeted degradation of disease-causing proteins. These heterobifunctional molecules are comprised of a ligand that binds to a protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two moieties. The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase facilitates the ubiquitination of the POI, marking it for degradation by the proteasome. This catalytic mechanism allows for the removal of proteins that were previously considered "undruggable."
Thalidomide-NH-PEG4-Ms is a key building block in the synthesis of PROTACs that recruit the Cereblon (CRBN) E3 ubiquitin ligase. This molecule consists of a thalidomide (B1683933) derivative for CRBN binding, a 4-unit polyethylene (B3416737) glycol (PEG4) linker to provide flexibility and optimal spacing, and a terminal mesylate (Ms) group, which is an excellent leaving group for conjugation to a POI ligand. This application note provides detailed protocols for the synthesis of PROTACs using this compound and for the subsequent biological evaluation of the resulting protein degraders.
Mechanism of Action
Thalidomide and its analogs function by binding to the CRBN E3 ubiquitin ligase, a component of the CUL4-DDB1-RBX1 E3 ligase complex. In the context of a PROTAC, the thalidomide moiety recruits this complex to the POI, which is bound by the other ligand of the PROTAC. This proximity induces the polyubiquitination of the POI, leading to its recognition and degradation by the 26S proteasome.
Quantitative Data Summary
The efficacy of PROTACs is typically evaluated by their ability to induce the degradation of the target protein, measured as the DC50 (concentration for 50% maximal degradation) and Dmax (maximal degradation), and their effect on cell viability, measured by the IC50 (concentration for 50% inhibition).
| PROTAC Name | Target Protein | E3 Ligase Ligand | Linker | Cell Line | DC50 (nM) | Dmax (%) | IC50 (nM) | Reference |
| XZ739 | BCL-XL | Thalidomide | NH-PEG4-Ms | MOLT-4 | 2.5 | >96 | 10.1 | [1] |
| XZ739 | BCL-XL | Thalidomide | NH-PEG4-Ms | RS4;11 | - | - | 41.8 | |
| XZ739 | BCL-XL | Thalidomide | NH-PEG4-Ms | NCI-H146 | - | - | 25.3 | |
| XZ739 | BCL-XL | Thalidomide | NH-PEG4-Ms | Human Platelets | - | - | 1217 |
Experimental Protocols
Protocol 1: Synthesis of a PROTAC using this compound
This protocol describes the general procedure for conjugating this compound to a POI ligand containing a nucleophilic group, such as a primary amine.
Materials:
-
This compound
-
POI ligand with a primary or secondary amine
-
Anhydrous N,N-Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA)
-
Reaction vial and magnetic stirrer
-
LC-MS for reaction monitoring
-
Preparative HPLC for purification
-
Mass spectrometer and NMR for characterization
Procedure:
-
In a clean, dry reaction vial, dissolve the POI ligand (1.0 equivalent) in anhydrous DMF.
-
Add this compound (1.1 equivalents) to the solution.
-
Add DIPEA (2-3 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the progress of the reaction by LC-MS, checking for the consumption of starting materials and the formation of the desired product mass.
-
Once the reaction is complete, purify the crude product by preparative HPLC using a suitable gradient of acetonitrile (B52724) in water with 0.1% formic acid or trifluoroacetic acid.
-
Lyophilize the fractions containing the pure product.
-
Characterize the final PROTAC by high-resolution mass spectrometry and NMR to confirm its identity and purity.
Protocol 2: Western Blot Analysis of PROTAC-mediated Protein Degradation
This protocol outlines the steps to quantify the degradation of the target protein in cells treated with the synthesized PROTAC.
Materials:
-
Cell line expressing the POI
-
Synthesized PROTAC
-
DMSO (vehicle control)
-
Cell culture medium and supplements
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that allows for 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a desired time course (e.g., 4, 8, 16, 24 hours). Include a DMSO-treated vehicle control.
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells with RIPA buffer and quantify the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the POI overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate.
-
Strip the membrane and re-probe with a loading control antibody.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the POI band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
-
Protocol 3: Cell Viability Assay
This protocol describes the use of a colorimetric (MTT) or luminescent (CellTiter-Glo) assay to assess the effect of the PROTAC on cell viability.
Materials:
-
Cell line of interest
-
Synthesized PROTAC
-
96-well plates (clear for MTT, opaque for CellTiter-Glo)
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Solubilization buffer (for MTT)
-
Plate reader (absorbance or luminescence)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the PROTAC. Include a vehicle control.
-
Incubation: Incubate the plate for a desired period (e.g., 48 or 72 hours).
-
Assay:
-
For MTT assay: Add MTT reagent to each well and incubate. Then, add solubilization buffer and read the absorbance.
-
For CellTiter-Glo assay: Add the CellTiter-Glo reagent to each well, mix, and read the luminescence.
-
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control and determine the IC50 value by plotting cell viability against the log of the PROTAC concentration.
Conclusion
This compound is a valuable and versatile building block for the synthesis of PROTACs that recruit the CRBN E3 ligase. The protocols provided in this application note offer a framework for the development and evaluation of novel therapeutics based on targeted protein degradation. By systematically applying these methods, researchers can efficiently synthesize and characterize new PROTACs with the potential to address a wide range of diseases.
References
Application Notes and Protocols: In Vivo Experimental design for Thalidomide-Based PROTACs
Audience: Researchers, scientists, and drug development professionals.
Introduction: Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality that hijacks the body's own ubiquitin-proteasome system to selectively degrade disease-causing proteins.[1] These heterobifunctional molecules are composed of a ligand that binds to a protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[2] Thalidomide and its derivatives, such as lenalidomide (B1683929) and pomalidomide, are widely used as E3 ligase ligands that recruit the Cereblon (CRBN) E3 ligase complex.[2][] This mechanism of action, which leads to the complete removal of the target protein rather than just its inhibition, can result in a more profound and durable therapeutic effect.[4]
The successful translation of thalidomide-based PROTACs from promising molecules to clinical candidates is critically dependent on a well-designed in vivo experimental strategy. This document provides detailed application notes and protocols for the key stages of in vivo evaluation, including pharmacokinetics (PK), pharmacodynamics (PD), efficacy, and toxicity assessment.
Mechanism of Action: Hijacking the CRL4^CRBN^ Complex
Thalidomide-based PROTACs function by inducing the formation of a ternary complex between the target POI and the CRL4^CRBN^ E3 ubiquitin ligase complex.[2] This induced proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to the POI.[5] The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[2] The PROTAC molecule is subsequently released and can catalytically induce the degradation of additional POI molecules.[2][6]
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Protein Degradation with Thalidomide-NH-PEG4-Ms PROTACs
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered when using Thalidomide-NH-PEG4-Ms Proteolysis Targeting Chimeras (PROTACs) for targeted protein degradation.
Frequently Asked Questions (FAQs)
Q1: My Thalidomide-based PROTAC is showing little to no degradation of my target protein. What are the initial troubleshooting steps?
A1: Insufficient protein degradation is a common challenge. The initial steps should focus on verifying the integrity of your experimental system and the PROTAC itself. Key checkpoints include:
-
PROTAC Integrity and Activity: Confirm the chemical structure, purity (>95%), and stability of your PROTAC stock solution.[1] Degradation during storage or in the experimental medium can significantly impact its activity.
-
E3 Ligase Expression: Thalidomide (B1683933) and its analogs recruit the Cereblon (CRBN) E3 ligase.[1][2][3] Verify that your cell line expresses sufficient levels of endogenous CRBN. Low or absent CRBN expression is a primary reason for the failure of thalidomide-based PROTACs.[1]
-
Target Engagement: Ensure that your PROTAC can independently bind to both the target protein and CRBN (binary engagement).[1]
-
"Hook Effect": Using excessively high concentrations of a PROTAC can lead to the formation of non-productive binary complexes (PROTAC-Target or PROTAC-CRBN) instead of the productive ternary complex (Target-PROTAC-CRBN), which reduces degradation efficiency.[1][4] It is crucial to test a broad concentration range (e.g., 1 nM to 10 µM) to identify the optimal degradation window.[1][4]
Q2: How can I confirm that my PROTAC is entering the cells and engaging with the target protein and Cereblon?
A2: Due to their larger molecular size, poor cell permeability can be a significant hurdle for PROTACs.[1][5] Several methods can be employed to verify cellular uptake and target engagement:
-
Cellular Thermal Shift Assay (CETSA): This assay measures the thermal stabilization of a target protein upon ligand binding in intact cells or cell lysates, providing evidence of target engagement.
-
NanoBRET™ Assays: This technology can be used in live cells to monitor the formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase in real-time.[6][7]
-
Co-Immunoprecipitation (Co-IP): This technique can be used to pull down the target protein and then blot for the presence of CRBN, or vice-versa, to confirm the formation of the ternary complex within the cell.[5]
Q3: The linker length and composition of my this compound PROTAC might be suboptimal. How does this affect degradation, and how can I address it?
A3: The linker is a critical component of a PROTAC, and its length and composition significantly influence the formation and stability of the ternary complex.[8][9][10][11][12]
-
Suboptimal Length: A linker that is too short can cause steric hindrance, preventing the simultaneous binding of the target protein and the E3 ligase.[9][10][11] Conversely, a linker that is too long may not effectively bring the two proteins into close enough proximity for efficient ubiquitination.[9][10][11] The PEG4 linker in your PROTAC provides a specific length that may need optimization for your particular target.
-
Composition: The composition of the linker affects the PROTAC's physicochemical properties, such as solubility and cell permeability.[9][11] PEG linkers are often used to improve hydrophilicity and solubility.[9]
To address potential linker issues, it is recommended to synthesize and test a series of PROTACs with varying linker lengths (e.g., different numbers of PEG units) and compositions.[10]
Q4: I am not observing any ubiquitination of my target protein. What assays can I use to investigate this?
A4: The ubiquitination of the target protein is a crucial step that precedes its degradation by the proteasome.[13] Several assays can be used to detect protein ubiquitination:
-
Immunoprecipitation followed by Western Blot: This is a direct method where the target protein is immunoprecipitated from cell lysates, and then a Western blot is performed using an anti-ubiquitin antibody to detect polyubiquitinated forms of the target protein.[13][14]
-
In Vitro Ubiquitination Assays: These assays use purified components (E1, E2, E3 ligase, target protein, and ubiquitin) to directly measure the ability of your PROTAC to induce ubiquitination of the target protein.[15]
-
Tandem Ubiquitin Binding Entities (TUBEs): TUBEs can be used to enrich polyubiquitinated proteins from cell lysates for subsequent detection by Western blot.
Q5: How can I be sure that the observed protein loss is due to proteasomal degradation?
A5: To confirm that the reduction in your target protein levels is indeed mediated by the proteasome, you can perform a rescue experiment using a proteasome inhibitor.[16]
-
Experimental Approach: Pre-treat your cells with a proteasome inhibitor (e.g., MG132 or bortezomib) for a short period before adding your PROTAC.[16] If the PROTAC is functioning correctly, the proteasome inhibitor should block the degradation of the target protein, leading to its "rescue" or accumulation compared to cells treated with the PROTAC alone.[16]
Troubleshooting Guide
This table provides a structured approach to troubleshooting common issues with this compound PROTACs.
| Problem | Possible Cause | Recommended Solution |
| No or Low Target Degradation | 1. PROTAC instability or impurity. | - Verify PROTAC purity (>95%) and integrity via LC-MS and NMR. - Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO). |
| 2. Low or no expression of Cereblon (CRBN) in the cell line. | - Confirm CRBN expression by Western blot. - Use a cell line known to have high CRBN expression. | |
| 3. Poor cell permeability of the PROTAC. | - Perform a cellular uptake assay. - Modify the linker to improve physicochemical properties.[10] | |
| 4. Suboptimal PROTAC concentration (Hook Effect). | - Perform a dose-response experiment over a wide concentration range (e.g., 1 nM to 10 µM).[1][4] | |
| 5. Inefficient ternary complex formation. | - Assess ternary complex formation using biophysical methods like SPR or NanoBRET™.[6][9] - Synthesize and test PROTACs with different linker lengths and compositions.[10] | |
| Target Protein Levels Decrease but then Recover | 1. PROTAC instability in cell culture medium. | - Assess the stability of the PROTAC in the medium over time. |
| 2. Downregulation of CRBN or other ubiquitin-proteasome system components. | - Monitor CRBN levels over the time course of the experiment. | |
| 3. Target protein resynthesis outpaces degradation. | - Perform a time-course experiment to determine the optimal degradation window. | |
| High Variability Between Experiments | 1. Inconsistent cell culture conditions. | - Standardize cell passage number, seeding density, and growth conditions. |
| 2. Inaccurate PROTAC concentration in serial dilutions. | - Prepare fresh serial dilutions for each experiment. | |
| 3. Poor PROTAC solubility. | - Assess the solubility of the PROTAC in the experimental buffer.[17] Consider using formulation strategies for poorly soluble compounds. |
Experimental Protocols
Protocol 1: Western Blot for PROTAC-Induced Degradation
This protocol outlines the steps for quantifying target protein degradation in response to PROTAC treatment.[18][19]
Materials:
-
Cell culture reagents
-
This compound PROTAC
-
Vehicle control (e.g., DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Methodology:
-
Cell Seeding and Treatment:
-
Cell Lysis:
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.[18]
-
-
Sample Preparation and SDS-PAGE:
-
Protein Transfer and Immunoblotting:
-
Detection and Analysis:
Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is designed to verify the PROTAC-mediated interaction between the target protein and CRBN.[1]
Methodology:
-
Cell Treatment and Lysis:
-
Treat cells with the PROTAC or vehicle control.
-
Lyse the cells in a non-denaturing lysis buffer.
-
-
Immunoprecipitation:
-
Pre-clear the lysate with protein A/G beads.
-
Incubate the lysate with an antibody against the target protein overnight at 4°C.
-
Add protein A/G beads to pull down the antibody-protein complex.
-
Wash the beads to remove non-specific binding.
-
-
Elution and Western Blot Analysis:
Visualizations
Caption: PROTAC-mediated protein degradation pathway.
Caption: A logical workflow for troubleshooting low PROTAC efficacy.
Caption: Experimental workflow for Western blot analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bmglabtech.com [bmglabtech.com]
- 7. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 8. Optimal linker length for small molecule PROTACs that selectively target p38α and p38β for degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 12. PROTAC Linker Design and Optimization - CD ComputaBio [computabio.com]
- 13. Ubiquitination Assay - Profacgen [profacgen.com]
- 14. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 15. lifesensors.com [lifesensors.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
Technical Support Center: Overcoming the Hook Effect in PROTAC® Experiments
Frequently Asked Questions (FAQs)
Q1: What is the "hook effect" in PROTAC® experiments?
A1: The hook effect is a phenomenon observed in PROTAC® dose-response experiments where the degradation of the target protein decreases at high PROTAC® concentrations.[1][2] This results in a characteristic bell-shaped or "hooked" dose-response curve, contrasting with the typical sigmoidal curve seen with traditional inhibitors.[1][2] Instead of reaching a plateau of maximum effect, high concentrations of a PROTAC® can paradoxically reduce its degradation efficacy.[1]
Q2: What is the underlying cause of the hook effect?
A2: The hook effect is caused by the formation of unproductive binary complexes at high PROTAC® concentrations.[1][3] A PROTAC®'s function relies on forming a productive ternary complex, which consists of the target protein, the PROTAC® molecule, and an E3 ligase.[1][] However, at excessive concentrations, the PROTAC® can independently bind to either the target protein or the E3 ligase, forming inactive binary complexes (Target-PROTAC® or E3 Ligase-PROTAC®).[1][5] These binary complexes are unable to bring the target and the E3 ligase together, thus inhibiting the formation of the productive ternary complex required for subsequent protein degradation.[1][5]
Q3: What are the consequences of the hook effect for my experimental results?
Q4: At what concentration range should I expect to see the hook effect?
A4: The concentration at which the hook effect becomes apparent can vary significantly depending on the specific PROTAC®, target protein, E3 ligase, and cell line used.[1] However, it is often observed at micromolar (µM) concentrations, typically starting around 1 µM and becoming more pronounced at higher concentrations.[1][6] It is crucial to perform a wide dose-response experiment, spanning several orders of magnitude (e.g., picomolar to high micromolar), to identify the optimal concentration for degradation and to detect the onset of the hook effect.[1]
Q5: How can I minimize or overcome the hook effect in my experiments?
A5: Minimizing the hook effect primarily involves optimizing the PROTAC® concentration and enhancing the stability of the ternary complex.[1] Key strategies include:
-
Broad Dose-Response Titration: Perform a comprehensive dose-response curve to identify the optimal concentration range for maximal degradation (Dmax) and to determine the concentration at which the hook effect begins.[1][7]
-
Enhance Ternary Complex Cooperativity: Design PROTACs that exhibit positive cooperativity, where the binding of the PROTAC® to one protein partner increases its affinity for the other. This stabilizes the ternary complex over the binary complexes.[2][8]
-
Kinetic Analysis: Monitor the kinetics of both ternary complex formation and protein degradation in real-time to better understand the dynamics of the system.[1]
-
Assess Cell Permeability: Ensure your PROTAC® has good cell permeability to reach its intracellular targets effectively. Poor permeability can lead to inaccurate dose-response relationships.[1][9]
Troubleshooting Guide
This guide provides a structured approach to identifying and addressing common issues related to the hook effect in your PROTAC® experiments.
| Problem | Likely Cause | Troubleshooting Steps |
| Bell-shaped dose-response curve with decreased degradation at high concentrations. | You are observing the "hook effect". [1][2] | 1. Confirm the Hook Effect: Repeat the experiment with a wider and more granular range of PROTAC® concentrations (e.g., 1 pM to 100 µM), especially at higher concentrations.[1] 2. Determine Optimal Concentration: Identify the concentration that yields the maximal degradation (Dmax) and use concentrations at or below this for future experiments.[1] 3. Assess Ternary Complex Formation: Use biophysical or cellular assays (e.g., NanoBRET™, AlphaLISA, SPR) to directly measure ternary complex formation at different PROTAC® concentrations.[1][10][11] This can help correlate the loss of degradation with a decrease in ternary complex formation.[1] |
| Weak or no degradation observed at expected active concentrations. | The tested concentration may be in the hook effect region. [2] | 1. Test a Broader and Lower Concentration Range: Include significantly lower concentrations (e.g., in the picomolar to nanomolar range) in your dose-response experiment.[2] 2. Perform a Time-Course Experiment: Assess degradation at multiple time points (e.g., 2, 4, 8, 12, 24 hours) at both the expected optimal concentration and a higher, potentially "hooked," concentration.[2] 3. Verify Target and E3 Ligase Expression: Ensure your cell line expresses sufficient levels of both the target protein and the recruited E3 ligase.[1] |
| Inconsistent results or high variability between experiments. | Multiple factors could be contributing, including issues with the hook effect. | 1. Standardize Cell Culture Conditions: Use cells within a consistent passage number range and maintain uniform seeding densities.[7] 2. Check PROTAC® Stability: Assess the stability of your PROTAC® in the cell culture medium over the course of your experiment.[7] 3. Optimize Incubation Time: Perform a time-course experiment to determine the ideal incubation time for maximal degradation at an optimal PROTAC® concentration.[1] |
| Biophysical assays show weak ternary complex formation or negative cooperativity. | The PROTAC® linker may be suboptimal, or there may be steric hindrance. [8] | 1. Optimize the Linker: Systematically vary the length and composition of the linker to identify a PROTAC® with improved ternary complex formation and a reduced hook effect.[2] 2. Measure Binary Binding Affinities: Separately measure the binding affinities of your PROTAC® to the target protein and the E3 ligase. A significant imbalance may contribute to a pronounced hook effect.[8] |
Experimental Protocols
Protocol 1: Western Blotting for Protein Degradation Assessment
This protocol outlines the steps to quantify the degradation of a target protein following PROTAC® treatment.
-
Cell Seeding: Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of the experiment. Allow cells to adhere overnight.
-
PROTAC® Treatment:
-
Prepare serial dilutions of the PROTAC® in cell culture medium. It is recommended to test a wide concentration range (e.g., 1 pM to 10 µM) to identify the optimal concentration and observe any potential hook effect.[1]
-
Include a vehicle-only control (e.g., DMSO).
-
Replace the medium with the PROTAC®-containing medium and incubate for the desired time (e.g., 4, 8, 16, 24 hours).[1]
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells using an appropriate lysis buffer.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.[2]
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane and incubate with a primary antibody specific to the target protein.
-
Incubate with a loading control antibody (e.g., GAPDH, β-actin) to ensure equal protein loading.[2]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify band intensities using densitometry software.[2]
-
Protocol 2: NanoBRET™ Assay for Ternary Complex Formation
This protocol describes a live-cell assay to measure the formation of the ternary complex.
-
Principle: This assay uses NanoLuc® luciferase as a bioluminescent donor and a fluorescently labeled HaloTag® as an acceptor.[1] The target protein is fused to NanoLuc®, and the E3 ligase is fused to HaloTag®.[1] In the presence of a PROTAC® that brings these two proteins together, Bioluminescence Resonance Energy Transfer (BRET) occurs.[1]
-
Cell Preparation: Co-transfect cells with plasmids encoding the NanoLuc®-target protein fusion and the HaloTag®-E3 ligase fusion.
-
Assay Setup:
-
Seed the transfected cells into a multi-well plate.
-
Add the HaloTag® ligand to label the E3 ligase fusion protein.
-
Add the NanoBRET™ Nano-Glo® Vivazine Substrate to the cells.[1]
-
-
PROTAC® Treatment and Measurement:
-
Add serial dilutions of the PROTAC® to the wells.
-
Measure the donor (NanoLuc®) and acceptor (HaloTag® ligand) emission signals at various time points using a BRET-capable luminometer.[1]
-
-
Data Analysis:
Visualizations
Caption: Mechanism of PROTAC® action and the hook effect.
Caption: Troubleshooting workflow for the hook effect.
Caption: PROTAC®-mediated protein degradation pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 10. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
Technical Support Center: Optimizing PRO-TAC Linker Length
Welcome to the technical support center for PROTAC linker optimization. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance, detailed experimental protocols, and frequently asked questions related to the critical role of the linker in PROTAC design.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you may encounter during your PROTAC experiments, with a focus on linker-related challenges.
Q1: My PROTAC shows good binary binding to the target and E3 ligase, but fails to induce degradation. What are the potential linker-related issues?
A: This is a common challenge that often points to problems with ternary complex formation. The linker is crucial for the productive assembly of the Target-PROTAC-E3 Ligase complex.[1] Potential issues include:
-
Incorrect Linker Length or Rigidity: The linker might be too short, causing steric hindrance, or too long and flexible, leading to non-productive binding where ubiquitination sites are inaccessible.[1][]
-
Unfavorable Ternary Complex Conformation: Even if a complex forms, the linker may orient the target protein such that lysine (B10760008) residues are out of reach for ubiquitination.[1]
-
Poor Physicochemical Properties: The linker can contribute to poor cell permeability or low solubility, preventing the PROTAC from reaching its intracellular target.[1][3]
Troubleshooting Steps:
-
Synthesize a Linker Library: The most direct approach is to create a series of PROTACs with varying linker lengths and compositions (e.g., PEG vs. alkyl chains).[4][]
-
Assess Ternary Complex Formation Directly: Use biophysical assays like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or NanoBRET™ to confirm if a stable ternary complex is forming in the presence of your PROTAC.[4][6][7]
-
Evaluate Cell Permeability: If the PROTAC works in biochemical assays but not in cells, assess its ability to cross the cell membrane using assays like PAMPA.[6]
Q2: I'm observing a "hook effect," where degradation efficiency decreases at higher PROTAC concentrations. How can linker optimization help?
A: The hook effect occurs when high PROTAC concentrations favor binary complexes (Target-PROTAC or PROTAC-E3 Ligase) over the productive ternary complex.[1][8] While inherent to the mechanism, linker design can influence its severity.
Mitigation Strategies:
-
Enhance Cooperativity: A well-designed linker can promote positive cooperativity, where the formation of one binary complex enhances the binding of the third component, stabilizing the ternary complex.[8][9] This can reduce the hook effect.
-
Perform Wide Dose-Response: Always test a broad concentration range (e.g., picomolar to micromolar) to identify the optimal degradation window and characterize the hook effect.[8][10]
-
Modify Linker Rigidity: Introducing more rigid elements (e.g., piperazine, triazole rings) can pre-organize the PROTAC, potentially favoring a conformation that more readily forms a stable ternary complex.[]
Q3: How do I know if my PROTAC is working through the intended ubiquitin-proteasome system?
A: It's crucial to confirm the mechanism of action.
Verification Steps:
-
Proteasome Inhibitor Rescue: Pre-treat cells with a proteasome inhibitor (e.g., MG132 or epoxomicin) before adding your PROTAC.[11] If the degradation is proteasome-dependent, the target protein levels should be "rescued" or restored.[10]
-
Inactive Control: Synthesize or use an inactive epimer of your E3 ligase ligand. This control should not induce degradation and helps confirm that the effect is dependent on E3 ligase recruitment.[11]
-
Ubiquitination Assay: Directly measure the ubiquitination of your target protein after PROTAC treatment. An increase in poly-ubiquitinated target protein is a key indicator of PROTAC activity.[12][13]
Q4: My PROTAC isn't degrading the target protein. What's the first troubleshooting step?
A: Before optimizing the linker, you must confirm target engagement within the cell. A PROTAC cannot induce degradation if it doesn't bind to its intended target.[10]
Recommended Experiment:
-
Cellular Thermal Shift Assay (CETSA): This assay measures the thermal stability of the target protein in intact cells. Successful binding of the PROTAC will increase the protein's stability, causing a shift in its melting curve and confirming target engagement.[10][12]
Visualizations
Diagrams created with Graphviz to illustrate key concepts and workflows.
Caption: General mechanism of PROTAC-induced protein degradation.
Caption: Troubleshooting workflow for poor PROTAC degradation activity.[1]
Data Presentation: Impact of Linker Length on PROTAC Activity
The optimal linker length is target-dependent and must be determined empirically.[14][15] Below are examples illustrating how linker length can significantly impact degradation efficiency (DC₅₀) and maximal degradation (Dₘₐₓ).
Table 1: Effect of Alkyl/Ether Linker Length on TBK1 Degradation [15]
| PROTAC Linker Length (atoms) | DC₅₀ (nM) | Dₘₐₓ (%) |
|---|---|---|
| < 12 | No Degradation | N/A |
| 21 | 3 | 96 |
| 29 | 292 | 76 |
Observation: A minimum linker length was required to induce degradation, with potency decreasing as the linker became excessively long.
Table 2: Effect of PEG Linker Length on BRD4 Degradation [15]
| PROTAC Linker (PEG Units) | DC₅₀ (µM) |
|---|---|
| 0 | < 0.5 |
| 1-2 | > 5 |
| 4-5 | < 0.5 |
Observation: Both short and long linkers were effective, while intermediate lengths were not, highlighting a non-linear relationship between length and potency.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Western Blot for Target Degradation[8][11]
Objective: To quantify the reduction in target protein levels following PROTAC treatment.
Methodology:
-
Cell Seeding & Treatment: Plate cells at a density to ensure they do not exceed 80-90% confluency. The next day, treat with a serial dilution of your PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 4, 8, or 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Transfer: Normalize protein amounts, prepare samples with Laemmli buffer, separate proteins on an SDS-PAGE gel, and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane (e.g., 5% non-fat milk in TBST) for 1 hour.
-
Incubate with a primary antibody specific for the target protein overnight at 4°C.
-
Wash, then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection & Analysis:
-
Add an enhanced chemiluminescence (ECL) substrate and visualize bands.
-
Re-probe the membrane for a loading control (e.g., GAPDH, β-actin).
-
Quantify band intensities to determine the percentage of remaining protein relative to the vehicle control. Plot this against PROTAC concentration to determine DC₅₀ and Dₘₐₓ values.[8]
-
Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation[10][12]
Objective: To detect the formation of the Target-PROTAC-E3 ligase complex within the cell.
Methodology:
-
Cell Treatment: Treat cells with the optimal concentration of your PROTAC and a vehicle control for a short duration (e.g., 1-4 hours).
-
Cell Lysis: Lyse cells in a non-denaturing IP lysis buffer (e.g., containing 1% Triton X-100) with protease inhibitors to preserve protein-protein interactions.
-
Immunoprecipitation (IP):
-
Pre-clear the lysate with Protein A/G beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with an antibody against either the target protein or the E3 ligase (e.g., anti-VHL, anti-CRBN) overnight at 4°C.
-
Use Protein A/G beads to pull down the antibody-protein complexes.
-
-
Washing and Elution: Wash the beads multiple times to remove non-specifically bound proteins, then elute the bound proteins.
-
Western Blot Analysis: Analyze the eluate by Western blot. Probe for all three components: the target protein, the E3 ligase, and a loading control. The presence of both the target and the E3 ligase in the IP of one of them indicates ternary complex formation.
Protocol 3: In-Cell Ubiquitination Assay[8][12]
Objective: To confirm that the PROTAC induces ubiquitination of the target protein.
Methodology:
-
Cell Treatment: Treat cells with the PROTAC. Crucially, co-treat a set of cells with a proteasome inhibitor (e.g., 10 µM MG132) for 4-6 hours before harvesting to allow ubiquitinated proteins to accumulate.[8]
-
Cell Lysis: Lyse cells in a stringent buffer (e.g., RIPA buffer) to disrupt non-covalent protein interactions.
-
Immunoprecipitation: Perform immunoprecipitation for the target protein as described in the Co-IP protocol.
-
Western Blot Analysis: Elute the immunoprecipitated proteins and run on an SDS-PAGE gel. Probe the Western blot with an antibody that recognizes ubiquitin (or poly-ubiquitin). A smear or ladder of high-molecular-weight bands in the PROTAC-treated sample (especially with MG132) indicates poly-ubiquitination of the target protein.
References
- 1. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 8. benchchem.com [benchchem.com]
- 9. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Ubiquitination Assay - Profacgen [profacgen.com]
- 14. benchchem.com [benchchem.com]
- 15. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
Reasons for poor cell permeability of PROTACs and solutions
Welcome to the technical support center for PROTAC development. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address challenges related to the cell permeability of Proteolysis-Targeting Chimeras.
Frequently Asked Questions (FAQs)
Q1: My PROTAC is highly potent in biochemical assays but shows weak activity in cell-based assays. Could this be a permeability issue?
A: Yes, a significant drop in potency between biochemical and cellular assays is a classic indicator of poor cell permeability.[1] PROTACs are large molecules that must cross the cell membrane to engage their intracellular targets (the protein of interest and an E3 ligase).[1] If a PROTAC cannot achieve a sufficient intracellular concentration, it won't effectively induce protein degradation, regardless of its high binding affinity in a test tube.[1]
Q2: What are the primary reasons for the poor cell permeability of PROTACs?
A: The main reasons stem from the inherent physicochemical properties of PROTACs, which are necessary for their dual-binding function but unfavorable for passive diffusion across the lipid cell membrane. These molecules typically fall into the "beyond Rule of Five" (bRo5) chemical space.[1][2][3]
Key contributing factors include:
-
High Molecular Weight (MW): Most PROTACs have a molecular weight greater than 800 Da, far exceeding the typical <500 Da guideline for orally bioavailable drugs.[1][4][5]
-
Large Polar Surface Area (TPSA): The presence of two ligands and a linker often results in a high TPSA, which hinders passage through the lipophilic cell membrane.[1]
-
High Number of Rotatable Bonds: Flexible linkers, while important for forming the ternary complex, contribute to a high number of rotatable bonds, which is entropically unfavorable for membrane crossing.[4]
-
Poor Solubility: Many PROTACs have low aqueous solubility, which can limit their availability at the cell surface for absorption.[3]
dot graph TD; subgraph "Problem: Poor Cell Permeability"; direction LR; A[High Molecular Weight (>800 Da)] -- leads to --> Z((Low Passive Diffusion)); B[High Polar Surface Area (TPSA)] -- leads to --> Z; C[Many Rotatable Bonds] -- leads to --> Z; D[Poor Aqueous Solubility] -- leads to --> Z; end
end dot Caption: Key physicochemical properties leading to poor PROTAC permeability.
Q3: How can I experimentally measure the permeability of my PROTAC?
A: Several well-established in vitro assays can be used to quantify PROTAC permeability. The two most common methods are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 permeability assay.[4][6]
-
PAMPA: This is a high-throughput, cell-free assay that measures passive diffusion across an artificial lipid membrane.[4][6] It is fast and cost-effective, making it ideal for early-stage screening.[4][6]
-
Caco-2 Permeability Assay: This assay uses a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium.[4][6] It provides more comprehensive data by accounting for not only passive diffusion but also active transport and efflux mechanisms.[4][6][7]
| Assay | Type | Measures | Throughput | Complexity |
| PAMPA | Cell-Free | Passive Diffusion | High | Low |
| Caco-2 | Cell-Based | Passive Diffusion, Active Transport, Efflux | Lower | High |
Troubleshooting Guides
Issue 1: My PROTAC has unfavorable physicochemical properties (high MW, high TPSA). How can I improve its passive diffusion?
Optimizing the molecular structure is key. Focus on modifications that reduce polarity and size while maintaining the ability to form a productive ternary complex.
Solution 1.1: Rational Linker Design
The linker is the most flexible component for optimization.[8]
-
Reduce Flexibility: Replace flexible linkers (e.g., long PEG chains) with more rigid structures like alkyl chains or phenyl rings.[1][8] This can reduce the entropy penalty of membrane crossing.
-
Incorporate Cyclic Moieties: Introducing rigid cyclic groups like piperazine (B1678402) or piperidine (B6355638) into the linker can improve both permeability and aqueous solubility.[4][9]
-
Bioisosteric Replacement: Replace polar functional groups that are hydrogen bond donors, such as amides, with less polar bioisosteres like esters.[4][10] This directly reduces the TPSA and the number of hydrogen bond donors.[10]
Solution 1.2: Promote Intramolecular Hydrogen Bonding (IMHB)
A key strategy for "hiding" polarity is to design the PROTAC to form internal hydrogen bonds. This allows the molecule to adopt a more compact, less polar conformation in the nonpolar environment of the cell membrane, a behavior sometimes called "chameleonic."[8][11][12][13]
-
Mechanism: In aqueous solution, the PROTAC exists in an open, polar conformation. To cross the cell membrane, it folds into a "closed" conformation where polar groups are shielded by IMHB.[2][14] This reduces the effective TPSA, facilitating easier passage.[2][14]
-
Design Strategy: This involves the careful placement of hydrogen bond donors and acceptors within the molecule to favor the formation of a stable, folded structure in a nonpolar environment.[8]
dot graph LR; subgraph "Aqueous Environment (High Polarity)"; A("PROTAC (Open Conformation)"); style A fill:#4285F4,fontcolor:#FFFFFF,stroke:#202124; end subgraph "Lipid Membrane (Low Polarity)"; B("PROTAC (Closed Conformation via IMHB)"); style B fill:#34A853,fontcolor:#FFFFFF,stroke:#202124; end A -- "Enters Membrane" --> B; B -- "Exits Membrane" --> A; end dot Caption: "Chameleonic" behavior of a PROTAC adopting different conformations.
Solution 1.3: Prodrug Strategies
A prodrug approach involves masking polar functional groups with lipophilic moieties that are cleaved off by intracellular enzymes, releasing the active PROTAC inside the cell.[8] This can significantly increase bioavailability but may also further increase the molecular weight.[8]
Issue 2: My PROTAC is a substrate for efflux pumps, actively removing it from the cell.
The Caco-2 assay can reveal if your PROTAC is being actively transported out of the cell by efflux pumps (e.g., P-glycoprotein). This is indicated by a high efflux ratio (Papp B→A / Papp A→B).
Solution 2.1: Hijack Active Influx Transporters
Instead of relying solely on passive diffusion, PROTACs can be designed to be recognized and transported into the cell by influx carrier proteins.[15]
-
Mechanism: This carrier-mediated transport leverages the cell's own machinery to move molecules across the membrane.[15][16]
-
Design Strategy: This involves modifying the PROTAC to resemble the natural substrates of specific influx transporters, such as those for amino acids or glucose.[16] For example, studies have shown that optimizing a PROTAC's structure to bind to the fatty acid transporter CD36 can significantly improve its cellular uptake.[16]
dot graph G { layout=dot; rankdir=TB; bgcolor="#F1F3F4";
} dot Caption: Diagram of active transport of a PROTAC via an influx transporter.
Experimental Protocols
Protocol: Caco-2 Permeability Assay
This protocol provides a general workflow for assessing the bidirectional permeability of a PROTAC across a Caco-2 cell monolayer.
Objective: To determine the apparent permeability coefficient (Papp) in both the apical-to-basolateral (A→B) and basolateral-to-apical (B→A) directions to assess passive permeability and active efflux.
Materials:
-
Caco-2 cells
-
Transwell® inserts (e.g., 24-well format, 0.4 µm pore size)
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, penicillin-streptomycin)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4)
-
Test PROTAC compound and control compounds (e.g., propranolol (B1214883) for high permeability, atenolol (B1665814) for low permeability)
-
LC-MS/MS system for analysis
Methodology:
-
Cell Seeding and Culture:
-
Seed Caco-2 cells onto the apical side of Transwell® inserts at a density of ~60,000 cells/cm².
-
Culture the cells for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.
-
Change the culture medium every 2-3 days.
-
-
Monolayer Integrity Test:
-
Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. A TEER value > 200 Ω·cm² typically indicates sufficient monolayer integrity.
-
Alternatively, assess the permeability of a low-permeability marker like Lucifer yellow.
-
-
Permeability Experiment (A→B Direction):
-
Wash the cell monolayers twice with pre-warmed (37°C) transport buffer.
-
Add fresh transport buffer to the basolateral (receiver) compartment (e.g., 600 µL).
-
Add the test PROTAC compound, dissolved in transport buffer at a final concentration (e.g., 10 µM), to the apical (donor) compartment (e.g., 100 µL).
-
Incubate at 37°C with gentle shaking for a defined period (e.g., 90-120 minutes).
-
At the end of the incubation, take samples from both the donor and receiver compartments for LC-MS/MS analysis.
-
-
Permeability Experiment (B→A Direction):
-
Repeat the process in reverse. Add the PROTAC solution to the basolateral (donor) compartment and fresh buffer to the apical (receiver) compartment.
-
-
Sample Analysis and Calculation:
-
Quantify the concentration of the PROTAC in the donor and receiver samples using a validated LC-MS/MS method.
-
Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation: Papp = (dQ/dt) / (A * C₀) Where:
-
(dQ/dt) is the rate of permeation (amount of compound in the receiver compartment over time).
-
A is the surface area of the membrane (cm²).
-
C₀ is the initial concentration in the donor compartment.
-
-
Calculate the efflux ratio: Efflux Ratio = Papp (B→A) / Papp (A→B). An efflux ratio > 2 suggests the compound is a substrate of active efflux transporters.
-
dot graph TD; A[Seed Caco-2 cells on Transwell inserts] --> B{Culture for 21-25 days}; B --> C[Verify monolayer integrity (TEER)]; C --> D{Prepare PROTAC solution}; D --> E[Add PROTAC to Donor side (Apical or Basolateral)]; E --> F[Incubate at 37°C]; F --> G[Sample Donor and Receiver sides]; G --> H[Analyze concentration by LC-MS/MS]; H --> I[Calculate Papp and Efflux Ratio];
end dot Caption: Experimental workflow for the Caco-2 permeability assay.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. tandfonline.com [tandfonline.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Permeability Assay - Profacgen [profacgen.com]
- 7. Systematic Investigation of the Permeability of Androgen Receptor PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 9. Frontiers | From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation [frontiersin.org]
- 10. scispace.com [scispace.com]
- 11. Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Research on PROTAC Druggability: Solubility and Permeability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 13. Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 14. chemrxiv.org [chemrxiv.org]
- 15. m.youtube.com [m.youtube.com]
- 16. Proteolysis‐Targeting Chimera (PROTAC): Current Applications and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
Improving solubility and bioavailability of PEG-linked PROTACs
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to provide expert guidance on improving the solubility and bioavailability of PEG-linked Proteolysis Targeting Chimeras (PROTACs). Here you will find answers to frequently asked questions, detailed troubleshooting guides, and robust experimental protocols to navigate the complexities of your research.
Frequently Asked Questions (FAQs)
Q1: Why do my PEG-linked PROTACs have poor aqueous solubility despite the hydrophilic PEG linker?
A1: While polyethylene (B3416737) glycol (PEG) linkers are incorporated to enhance hydrophilicity, the overall solubility of a PROTAC is a complex interplay of its three components: the warhead, the E3 ligase ligand, and the linker.[1][2] Often, the lipophilicity of the warhead and the E3 ligase ligand dominates the molecule's properties, leading to poor aqueous solubility even with a PEG linker.[3] PROTACs are typically large molecules that fall "beyond the Rule of Five," predisposing them to solubility challenges.[4]
Q2: What is the "hook effect" and how can I mitigate it?
A2: The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations. This occurs because the PROTAC is more likely to form binary complexes (either with the target protein or the E3 ligase) at excessive concentrations, rather than the productive ternary complex required for degradation. To mitigate this, it is crucial to perform a wide dose-response experiment to identify the optimal concentration range for degradation and observe the characteristic bell-shaped curve of the hook effect.
Q3: How does the length of the PEG linker affect the bioavailability of my PROTAC?
A3: The length of the PEG linker is a critical parameter that influences a PROTAC's physicochemical properties and its ability to form a stable ternary complex.[1][3] A linker that is too short may cause steric hindrance, preventing the formation of the ternary complex. Conversely, an excessively long linker might not effectively bring the two proteins into proximity for efficient ubiquitination.[3] PEG linkers can improve water solubility and potentially oral absorption.[5] However, very long PEG linkers can sometimes decrease permeability.[3] Therefore, the optimal PEG linker length must be determined empirically for each specific PROTAC system.
Q4: Can formulation strategies really make a significant difference for my in-vivo experiments?
A4: Yes, formulation strategies are often essential for advancing PROTACs to in-vivo studies. Poorly soluble PROTACs can be formulated as amorphous solid dispersions (ASDs), in which the PROTAC is molecularly dispersed within a polymer matrix.[6][7] This enhances apparent solubility and can lead to a supersaturated state in vivo, improving absorption.[4][8] Other strategies include using co-solvents, surfactants, and lipid-based formulations like self-emulsifying drug delivery systems (SEDDS).[9][10]
Q5: What are the key differences between kinetic and thermodynamic solubility assays?
A5: Kinetic solubility is typically measured by dissolving the compound in an organic solvent (like DMSO) and then diluting it into an aqueous buffer. It's a high-throughput method used in early drug discovery to identify potential solubility liabilities.[11] Thermodynamic solubility, on the other hand, is the true equilibrium solubility of a compound in a given solvent and is determined by allowing the solid compound to equilibrate with the solvent over a longer period. It is a more accurate but lower-throughput measurement, crucial for lead optimization and formulation development.[11]
Troubleshooting Guides
Issue 1: PROTAC Precipitation in Aqueous Buffers During In-Vitro Assays
Symptoms:
-
Visible precipitate in assay wells.
-
Inconsistent and non-reproducible assay results.
-
Low apparent potency of the PROTAC.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for PROTAC precipitation.
Issue 2: Poor Oral Bioavailability in Animal Models
Symptoms:
-
Low plasma exposure (AUC) after oral dosing.
-
High variability in plasma concentrations between animals.
-
Lack of in-vivo efficacy despite good in-vitro potency.
Decision Tree for Improving Bioavailability:
Caption: Decision tree for enhancing bioavailability.
Data Presentation
Table 1: Impact of PEG Linker Length on PROTAC Solubility
| PROTAC Variant | Linker Composition | Aqueous Solubility (µg/mL) | Reference |
| Hypothetical PROTAC A | Alkyl C8 | < 1 | [3] |
| Hypothetical PROTAC B | PEG4 | 15 | [3] |
| Hypothetical PROTAC C | PEG8 | 55 | [3] |
| Hypothetical PROTAC D | PEG10 | 80 | [3] |
Note: Data is illustrative to demonstrate general trends.
Table 2: Solubility Enhancement of a PROTAC (ARCC-4) with Amorphous Solid Dispersion (ASD) Formulation
| Formulation | Drug Load (%) | Apparent Solubility (µg/mL) | Fold Increase | Reference |
| Crystalline ARCC-4 | N/A | ~5 | 1 | [8][12] |
| ARCC-4:HPMCAS ASD | 10% | ~100 | ~20 | [8][12] |
| ARCC-4:HPMCAS ASD | 20% | ~85 | ~17 | [8][12] |
| ARCC-4:Eudragit® L 100-55 ASD | 10% | ~110 | ~22 | [8][12] |
| ARCC-4:Eudragit® L 100-55 ASD | 20% | ~95 | ~19 | [8][12] |
Experimental Protocols
Protocol 1: Kinetic Solubility Assay
This protocol outlines a general procedure for determining the kinetic solubility of a PROTAC using the shake-flask method followed by UV-Vis or LC-MS/MS analysis.[11][13]
Materials:
-
PROTAC compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microplates
-
Thermomixer or plate shaker
-
Centrifuge with plate rotor or solubility filter plates
-
UV-Vis plate reader or LC-MS/MS system
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the PROTAC in 100% DMSO.
-
Incubation:
-
In a 96-well plate, add 198 µL of PBS buffer to each well.
-
Add 2 µL of the 10 mM PROTAC stock solution to the wells to achieve a final concentration of 100 µM (final DMSO concentration of 1%).
-
Seal the plate and incubate at 25°C for 2 hours with continuous shaking (e.g., 850 rpm).[13]
-
-
Separation of Undissolved Compound:
-
Filtration Method: Use a 96-well solubility filter plate and filter the samples into a clean collection plate.
-
Centrifugation Method: Centrifuge the plate at high speed (e.g., 3000 x g) for 20 minutes to pellet any precipitate. Carefully collect the supernatant.
-
-
Quantification:
-
Prepare a standard curve of the PROTAC in a 50:50 mixture of acetonitrile (B52724) and PBS.[13]
-
Analyze the filtered or centrifuged samples and the standard curve using a UV-Vis plate reader (at a suitable wavelength) or by LC-MS/MS.
-
-
Data Analysis: Calculate the concentration of the PROTAC in the supernatant/filtrate by comparing its signal to the standard curve. This value represents the kinetic solubility.
Protocol 2: Preparation of Amorphous Solid Dispersion (ASD) by Solvent Evaporation
This protocol describes a small-scale method for preparing an ASD of a PROTAC, which can be used for in-vitro dissolution testing or in-vivo studies.[6][8]
Materials:
-
PROTAC compound
-
Polymer (e.g., HPMCAS, Soluplus®, PVP)
-
Volatile organic solvent (e.g., acetone, methanol, dichloromethane) that dissolves both the PROTAC and the polymer.
-
Round-bottom flask
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Dissolution:
-
Weigh the desired amounts of the PROTAC and the polymer to achieve the target drug loading (e.g., 10% or 20% w/w).
-
Dissolve both components completely in a minimal amount of the chosen organic solvent in a round-bottom flask.
-
-
Solvent Evaporation:
-
Attach the flask to a rotary evaporator.
-
Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40°C) until a thin film is formed on the flask wall.
-
-
Drying:
-
Scrape the film from the flask.
-
Place the resulting solid in a vacuum oven at a temperature below the glass transition temperature (Tg) of the ASD (e.g., 40-50°C) for 24-48 hours to remove any residual solvent.
-
-
Characterization:
-
The resulting ASD powder should be characterized by techniques such as Differential Scanning Calorimetry (DSC) to confirm the absence of crystallinity and to determine the Tg.
-
Powder X-ray Diffraction (PXRD) can also be used to confirm the amorphous nature of the sample.
-
Protocol 3: In-Vivo Oral Bioavailability Study in Mice
This protocol provides a general framework for assessing the oral bioavailability of a PEG-linked PROTAC in a mouse model.[14][15]
Materials:
-
Test PROTAC formulation (e.g., solution, suspension in a suitable vehicle, or ASD)
-
Female athymic nude mice (6-8 weeks old) or other appropriate strain
-
Dosing gavage needles
-
Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)
-
Analytical method for quantifying the PROTAC in plasma (e.g., LC-MS/MS)
Procedure:
-
Animal Acclimatization: Acclimatize the mice to the housing conditions for at least one week before the study.
-
Dosing:
-
Fast the mice overnight (with access to water) before dosing.
-
Administer the PROTAC formulation orally via gavage at the desired dose (e.g., 10 mg/kg).
-
A separate cohort of animals should receive the PROTAC intravenously (e.g., via tail vein injection) at a lower dose (e.g., 1-2 mg/kg) to determine the absolute bioavailability.
-
-
Blood Sampling:
-
Collect blood samples (e.g., via retro-orbital sinus or tail vein) at multiple time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Collect blood into heparinized tubes and process to obtain plasma by centrifugation.
-
-
Sample Analysis:
-
Extract the PROTAC from the plasma samples using an appropriate method (e.g., protein precipitation or liquid-liquid extraction).
-
Quantify the concentration of the PROTAC in each plasma sample using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Plot the plasma concentration-time profiles for both oral and intravenous administration.
-
Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to Cmax), and AUC (area under the curve).
-
Calculate the oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.
-
Signaling and Workflow Diagrams
Caption: General workflow for PROTAC optimization.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. enamine.net [enamine.net]
- 12. pharmaexcipients.com [pharmaexcipients.com]
- 13. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 14. benchchem.com [benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
My Thalidomide-NH-PEG4-Ms PROTAC is not working, what to do?
Welcome to the PROTAC Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for experiments involving Proteolysis Targeting Chimeras (PROTACs).
Troubleshooting Guide
This section addresses specific issues you might encounter during your PROTAC experiments, with a focus on a hypothetical Thalidomide-NH-PEG4-Target_Ligand PROTAC.
Question 1: My Thalidomide-NH-PEG4-Ms was delivered as a precursor. What is the role of the Mesylate (-Ms) group and how do I synthesize my final PROTAC?
The this compound molecule you have is an intermediate building block for your final PROTAC. The mesylate (-Ms or -OMs) group is an excellent leaving group, designed for easy chemical conjugation to the ligand that binds your protein of interest (POI).[1][2] You will need to perform a nucleophilic substitution reaction, typically by reacting your POI ligand (containing a nucleophile like an amine or thiol) with the this compound intermediate to form the final, active PROTAC. The mesylate group is not part of the final PROTAC molecule.
Question 2: I've synthesized my PROTAC, but I'm seeing little to no degradation of my target protein. What are the first things I should check?
Failure to observe target degradation is a common issue in PROTAC development. A systematic evaluation of the compound, the biological system, and the key molecular interactions is necessary.
Initial Troubleshooting Steps:
-
Confirm Compound Integrity: Verify the chemical structure and purity (>95%) of your synthesized PROTAC using methods like NMR and LC-MS. Ensure it has not degraded during storage or in the experimental medium.
-
Verify E3 Ligase Expression: Your thalidomide-based PROTAC recruits the Cereblon (CRBN) E3 ligase.[3][4] Confirm that your cell line expresses sufficient levels of CRBN. Low or absent CRBN expression is a common reason for the failure of thalidomide-based PROTACs.
-
Assess Target Engagement: Ensure your PROTAC can independently bind to both your target protein and CRBN (binary engagement).
-
Evaluate Cell Permeability: PROTACs are large molecules and may have poor cell permeability.[5] It's crucial to confirm that the PROTAC is entering the cells and reaching its target.
-
Check for the "Hook Effect": Using excessively high concentrations of a PROTAC can inhibit degradation. This occurs because the PROTAC forms binary complexes with either the target or the E3 ligase, rather than the productive ternary complex.[6] It is essential to test a broad range of concentrations (e.g., 0.1 nM to 10 µM) to identify the optimal degradation window.[6]
Troubleshooting Workflow Diagram:
Question 3: How can I experimentally verify that my PROTAC is working as intended?
A multi-faceted approach with orthogonal validation methods is crucial to confidently assess your PROTAC's efficacy and mechanism of action.
Key Validation Experiments
| Experiment | Purpose | Key Parameters |
| Western Blot | To quantify the reduction in target protein levels after PROTAC treatment. | DC50: Concentration for 50% degradation.Dmax: Maximum degradation percentage. |
| Co-Immunoprecipitation (Co-IP) | To provide evidence of the formation of the ternary complex (Target-PROTAC-E3 Ligase). | Increased association of target protein with E3 ligase in the presence of the PROTAC. |
| Cellular Thermal Shift Assay (CETSA) | To confirm target engagement by the PROTAC within intact cells. | Thermal stabilization (or destabilization) of the target protein upon PROTAC binding. |
| CRISPR-Cas9 Knockout | To confirm that degradation is dependent on the intended E3 ligase (CRBN). | Degradation is abrogated in CRBN knockout cells compared to wild-type cells. |
| Proteasome Inhibition | To confirm that degradation occurs via the proteasome. | Pre-treatment with a proteasome inhibitor (e.g., MG132) should rescue the degradation of the target protein. |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for my thalidomide-based PROTAC? A thalidomide-based PROTAC is a heterobifunctional molecule that works by inducing proximity between your protein of interest (POI) and the Cereblon (CRBN) E3 ubiquitin ligase.[7] This forms a ternary complex, leading to the ubiquitination of the POI, which marks it for degradation by the 26S proteasome. The PROTAC molecule itself is not degraded and can act catalytically to degrade multiple copies of the POI.[8]
Q2: How does the PEG4 linker affect my PROTAC's activity? The polyethylene (B3416737) glycol (PEG) linker is not just a spacer; its length and flexibility are critical.[9] A 4-unit PEG linker provides a balance of flexibility and hydrophilicity. This flexibility can be crucial for allowing the target protein and E3 ligase to adopt a productive orientation for ubiquitination. However, if a PROTAC is not working, systematically varying the linker length (e.g., PEG2, PEG6) or composition (e.g., alkyl chains) is a common optimization strategy.
Q3: I see degradation, but it's inconsistent. What could be the cause? Inconsistent results can often be traced to experimental variables. Ensure you are using a consistent cell passage number, seeding density, and that cells are healthy and not overly confluent. Also, assess the stability of your PROTAC in your cell culture medium over the time course of your experiment, as compound degradation can lead to variability.
Q4: My PROTAC is causing cell toxicity that doesn't correlate with target degradation. What should I do? This suggests potential off-target effects. Off-target toxicity can arise from the degradation of other proteins or from the pharmacology of the warhead or E3 ligase ligand itself. To investigate this, you should synthesize an inactive control, for example, by modifying the thalidomide (B1683933) moiety so it no longer binds to CRBN. If the toxicity persists with the inactive control, it points to an off-target effect independent of CRBN-mediated degradation. A global proteomics analysis can also help identify unintended protein degradation.
Experimental Protocols
Protocol 1: Western Blot for PROTAC-Induced Degradation
This protocol details how to quantify changes in target protein levels following PROTAC treatment.[10][11]
Materials:
-
Cell line of interest
-
Your PROTAC stock solution (e.g., 10 mM in DMSO)
-
Vehicle control (e.g., DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis Buffer (e.g., RIPA) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
Primary antibody against your target protein and a loading control (e.g., GAPDH, β-Actin)
-
HRP-conjugated secondary antibody
-
ECL Western Blotting Substrate
Procedure:
-
Cell Seeding & Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with a serial dilution of your PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control for a predetermined time (e.g., 16-24 hours).
-
Cell Lysis: Wash cells twice with ice-cold PBS. Add 100-200 µL of ice-cold lysis buffer to each well, scrape the cells, and transfer to a microcentrifuge tube.
-
Protein Quantification: Centrifuge lysates to pellet debris. Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Normalize all samples to the same protein concentration with lysis buffer. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.
-
SDS-PAGE & Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% milk in TBST) for 1 hour. Incubate with primary antibodies overnight at 4°C. Wash and then incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection & Analysis: Apply ECL substrate and capture the chemiluminescent signal. Quantify band intensities and normalize the target protein signal to the loading control. Calculate the percentage of degradation relative to the vehicle control.
Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is to verify the physical interaction between your target protein and CRBN, mediated by your PROTAC.[12][13]
Materials:
-
Cell line of interest
-
Your PROTAC and vehicle control
-
Proteasome inhibitor (e.g., MG132)
-
Non-denaturing lysis buffer
-
Antibody for immunoprecipitation (e.g., anti-CRBN) and an isotype control (e.g., Rabbit IgG)
-
Protein A/G magnetic beads
-
Wash buffer and elution buffer
Procedure:
-
Cell Treatment: Culture cells to 70-80% confluency. Pre-treat with a proteasome inhibitor (e.g., 10 µM MG132) for 2 hours to allow the ternary complex to accumulate. Treat cells with your PROTAC (at an effective concentration) or vehicle for 4-6 hours.
-
Cell Lysis: Lyse cells in a non-denaturing lysis buffer.
-
Immunoprecipitation: Pre-clear the lysate with Protein A/G beads. To the pre-cleared lysate, add the anti-CRBN antibody or an IgG control and incubate overnight at 4°C.
-
Capture Complex: Add Protein A/G beads to capture the antibody-protein complexes.
-
Washing & Elution: Wash the beads 3-5 times with wash buffer. Elute the protein complexes from the beads.
-
Western Blot Analysis: Analyze the eluates by Western Blotting. Probe one blot for your target protein and another for CRBN (to confirm successful IP). An increased signal for your target protein in the PROTAC-treated sample (compared to the vehicle and IgG controls) indicates the formation of the ternary complex.
Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol assesses whether your PROTAC binds to its intended target in a cellular environment.[14][15]
Materials:
-
Cell line of interest
-
Your PROTAC and vehicle control
-
PBS
-
Equipment for heating (e.g., PCR machine) and freezing (e.g., liquid nitrogen)
-
Ultracentrifuge
Procedure:
-
Cell Treatment: Treat intact cells with your PROTAC or vehicle control for a specified time (e.g., 1 hour).
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature. Include a non-heated control.
-
Cell Lysis: Lyse the cells by freeze-thawing (e.g., three cycles in liquid nitrogen and a 25°C water bath).
-
Separation of Soluble Fraction: Separate the soluble protein fraction from the precipitated aggregates by ultracentrifugation.
-
Analysis: Collect the supernatant and analyze the amount of soluble target protein remaining at each temperature by Western Blot.
-
Interpretation: Binding of the PROTAC to the target protein will typically increase its thermal stability, resulting in more soluble protein remaining at higher temperatures compared to the vehicle-treated control. This shift in the melting curve confirms target engagement.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. promegaconnections.com [promegaconnections.com]
- 8. sygnaturediscovery.com [sygnaturediscovery.com]
- 9. biocompare.com [biocompare.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Impact of PEG Linker Flexibility on Ternary Complex Formation
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals investigating the role of Polyethylene Glycol (PEG) linker flexibility in PROTAC-mediated ternary complex formation.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, with a focus on linker-related challenges.
Problem 1: High binary binding affinity but no target degradation.
You've confirmed your PROTAC binds to both the target protein and the E3 ligase independently, but you don't observe any degradation in cellular assays. This is a common issue that often points to problems with the formation of a productive ternary complex.[1]
| Potential Linker-Related Cause | Troubleshooting Steps |
| Incorrect Linker Length or Rigidity | The linker might be too short, causing steric hindrance, or too long and flexible, leading to non-productive binding where ubiquitination sites are inaccessible.[1][2] Action: Synthesize a library of PROTACs with varying PEG linker lengths to identify the optimal distance for ternary complex formation.[2] |
| Unfavorable Ternary Complex Geometry | The linker may not orient the E3 ligase and target protein correctly for ubiquitin transfer, even if a complex is formed.[3] Action: Modify the linker's attachment points on the warhead or E3 ligase ligand. Consider introducing some rigidity into the linker with elements like piperazine (B1678402) or triazole rings to better control the geometry.[4] |
| Poor Physicochemical Properties | The linker may contribute to poor cell permeability or low solubility, preventing the PROTAC from reaching its intracellular target.[1][3] Action: Evaluate cell permeability using assays. Modify the linker to balance hydrophilicity and hydrophobicity. For instance, replacing a PEG linker with an alkyl chain may improve permeability but decrease solubility.[5] |
Problem 2: A "hook effect" is observed, with decreased degradation at high PROTAC concentrations.
The "hook effect" is characterized by a bell-shaped dose-response curve, where degradation efficiency diminishes at high PROTAC concentrations.[3] This occurs because the PROTAC forms non-productive binary complexes with either the target protein or the E3 ligase, rather than the productive ternary complex.[6]
| Potential Linker-Related Cause | Troubleshooting Steps |
| Low Ternary Complex Cooperativity | The linker does not sufficiently promote favorable protein-protein interactions between the target and the E3 ligase, making the ternary complex less stable than the binary complexes at high concentrations. |
| Action: Redesign the linker to enhance positive cooperativity. A linker that pre-organizes the PROTAC into a conformation favorable for ternary complex formation can help.[1] Introducing more rigid elements can sometimes achieve this.[1][4] | |
| Excessive Linker Flexibility | A highly flexible linker can contribute to an entropic penalty upon binding, which may not be overcome at high concentrations where binary complex formation is favored.[6] Action: Experiment with more rigid linkers to reduce the entropic cost of ternary complex formation.[4] |
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of the linker in a PROTAC?
The linker is not just a spacer; it is a critical determinant of a PROTAC's efficacy.[7] It connects the target-binding ligand to the E3 ligase-recruiting moiety.[8] The linker's length, chemical composition, and flexibility directly influence the formation and stability of the ternary complex, which is essential for the ubiquitination and subsequent degradation of the target protein.[7][8][9]
Q2: What are the advantages and disadvantages of flexible PEG linkers compared to rigid linkers?
The choice between a flexible and a rigid linker involves a trade-off between several factors.
| Linker Type | Advantages | Disadvantages |
| Flexible (e.g., PEG, Alkyl) | - Synthetically accessible and easy to modify.[6] - Can adopt multiple conformations, increasing the probability of forming a productive ternary complex.[6] - PEG linkers improve water solubility and biocompatibility.[4][8] | - High flexibility can lead to an entropic penalty upon binding, potentially reducing ternary complex stability.[6] - Can be more susceptible to metabolic degradation.[4][5] - May lead to non-specific binding.[4] |
| Rigid (e.g., containing piperazine, triazole, or aromatic rings) | - Can pre-organize the PROTAC into a bioactive conformation, potentially increasing potency.[4] - May enhance the stability of the ternary complex.[4] - Can improve pharmacokinetic properties.[4] | - Less conformational flexibility can prevent the formation of a productive ternary complex if the geometry is not optimal.[4] - Often more synthetically challenging to prepare.[4][6] |
Q3: How does PEG linker length impact PROTAC efficacy?
The length of the PEG linker is a critical parameter that must be optimized empirically for each target-E3 ligase pair.[6][7]
-
Too short: A linker that is too short may lead to steric clashes between the target protein and the E3 ligase, preventing the formation of a stable ternary complex.[2][9]
-
Too long: An excessively long linker may not effectively bring the two proteins into close enough proximity for efficient ubiquitination. It can also lead to a decrease in potency due to a higher entropic penalty upon binding.[2][7][9]
-
Optimal length: The optimal linker length facilitates the necessary proximity and orientation for efficient ubiquitination, leading to potent protein degradation.[10]
Q4: What is ternary complex cooperativity, and how does the linker influence it?
Cooperativity refers to the influence of the binding of the first protein (either target or E3 ligase) to the PROTAC on the binding of the second protein.[11] It can be positive (the formation of the binary complex enhances the binding of the second protein), negative (it hinders the binding), or non-cooperative.[11] A well-designed linker can promote positive cooperativity by facilitating favorable protein-protein interactions between the target and the E3 ligase, thereby stabilizing the ternary complex.[1] This is a key factor in developing highly efficient PROTACs.[12]
Quantitative Data on Linker Impact
The following tables summarize quantitative data from various studies to illustrate the impact of linker length and composition on PROTAC performance.
Table 1: Impact of Alkyl/Ether Linker Length on TBK1 Degradation
| Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| < 12 | No degradation | - |
| 12 - 29 | Submicromolar | - |
| 21 | 3 | 96 |
| 29 | 292 | 76 |
| (Data sourced from a study on TBK1 degraders, highlighting a clear optimal linker length.)[13][14] |
Table 2: Impact of Linker Length on Estrogen Receptor α (ERα) Degradation
| Linker Type | Linker Length (atoms) | Degradation Efficacy |
| PEG | 12 | Effective |
| PEG | 16 | More Potent |
| (This study demonstrates that even small changes in PEG linker length can significantly impact potency.)[13] |
Table 3: Comparison of Flexible vs. Rigid Linkers for Androgen Receptor (AR) Degradation
| Linker Type | PROTAC | Degradation of AR in 22Rv1 cells (at 3 µM) |
| Flexible (PEG) | Parent PROTAC 54 | Exhibited degradation |
| Rigid (Disubstituted phenyl) | PROTACs 55-57 | No activity |
| (This example illustrates that a flexible linker can be more effective than a rigid one for certain target/E3 ligase pairs.)[13] |
Experimental Protocols
Protocol 1: Western Blotting for Protein Degradation Assessment
This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.[9][13]
-
Cell Culture and Treatment: Plate cells at a density that ensures 70-80% confluency on the day of treatment. Treat the cells with a serial dilution of your PROTACs for a specified time (e.g., 24 hours). Include a vehicle-only control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein from each sample onto an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with a primary antibody against your target protein overnight at 4°C. Also, probe with a primary antibody for a loading control (e.g., GAPDH, β-actin).
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities using software like ImageJ. Normalize the target protein band intensity to the loading control. Calculate the percentage of remaining protein relative to the vehicle control to determine the DC50 and Dmax values.[9]
Protocol 2: Surface Plasmon Resonance (SPR) for Ternary Complex Analysis
SPR is a label-free technique that allows for the real-time measurement of binding kinetics and affinity for both binary and ternary complexes.[15]
-
Immobilization: Immobilize either the E3 ligase or the target protein onto the SPR sensor chip surface.[2] For example, a biotinylated E3 ligase can be captured on a streptavidin-coated chip.[15]
-
Binary Interaction Analysis:
-
Inject a series of concentrations of the PROTAC over the immobilized protein surface to determine the binary binding affinity (KD) and kinetics (ka, kd).[2]
-
Similarly, determine the binary KD for the interaction between the PROTAC and the soluble protein partner.
-
-
Ternary Complex Analysis:
-
Prepare solutions containing a fixed, near-saturating concentration of the PROTAC mixed with a range of concentrations of the soluble protein partner (the one not immobilized).[2]
-
Inject these mixtures over the sensor chip with the immobilized protein. An increase in the response signal compared to the binary interaction of the PROTAC alone indicates the formation of the ternary complex.[2]
-
-
Data Analysis:
-
Fit the sensorgram data to appropriate binding models to determine the affinity and kinetics of ternary complex formation.
-
Calculate the cooperativity factor (α) by dividing the binary KD of the PROTAC for one protein by the ternary KD in the presence of the other protein. An α value greater than 1 indicates positive cooperativity.[15]
-
Protocol 3: NanoBRET™ Assay for Cellular Ternary Complex Formation
The NanoBRET™ assay is a live-cell method to detect the proximity of two proteins, making it ideal for studying PROTAC-induced ternary complex formation.[16][17]
-
Plasmid Preparation and Transfection:
-
Cell Plating: After 24 hours, plate the transfected cells into a 96-well assay plate.
-
Compound Treatment:
-
Signal Detection:
-
Add the NanoBRET® Nano-Glo® Substrate.
-
Measure the donor emission (460 nm) and acceptor emission (618 nm) using a plate reader equipped with the appropriate filters.
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.
-
An increase in the NanoBRET™ ratio upon PROTAC treatment indicates the formation of the ternary complex.[17] This can be performed in either an endpoint or kinetic format to assess complex formation and stability over time.[16]
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chempep.com [chempep.com]
- 7. benchchem.com [benchchem.com]
- 8. precisepeg.com [precisepeg.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. charnwooddiscovery.com [charnwooddiscovery.com]
- 13. benchchem.com [benchchem.com]
- 14. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aragen.com [aragen.com]
- 16. NanoBRET™ CRBN and VHL Ternary Complex Assays Technical Manual [worldwide.promega.com]
- 17. Ternary Complex Formation [promega.com]
- 18. NanoBRET® VHL and CRBN Ternary Complex Starter Kits [promega.com]
Navigating PROTAC Instability: A Technical Support Guide
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of PROTAC instability in cell culture media. By understanding the causes of instability and implementing effective mitigation strategies, you can enhance the reliability and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of PROTAC instability in cell culture media?
A1: PROTAC instability in cell culture media can be attributed to several factors, primarily:
-
Poor Solubility and Precipitation: Due to their high molecular weight and hydrophobicity, PROTACs often have low aqueous solubility. When a concentrated DMSO stock solution is diluted into aqueous cell culture media, the PROTAC can "crash out" or precipitate, reducing its effective concentration.[1][2]
-
Aggregation: At high concentrations, PROTAC molecules can form aggregates, which are inactive and can lead to experimental artifacts.[3]
-
Enzymatic Degradation: Cell culture media, especially when supplemented with serum, contains various enzymes such as proteases and esterases that can metabolize the PROTAC molecule, leading to its degradation and loss of activity. The linker region is often particularly susceptible to enzymatic cleavage.[3]
-
Chemical Instability: Certain chemical moieties within the PROTAC structure, such as esters or amides in the linker, can be susceptible to hydrolysis in the aqueous and physiological pH environment of cell culture media.[3]
Q2: My PROTAC shows no degradation of the target protein. What should I check first?
A2: If you observe a lack of target degradation, consider the following troubleshooting steps:
-
Confirm PROTAC Integrity: Ensure your PROTAC stock solution is properly stored and has not degraded.
-
Assess Cell Permeability: PROTACs are large molecules and may have poor cell permeability.[4][5] Consider performing a cell permeability assay.
-
Verify Ternary Complex Formation: The formation of a stable ternary complex between the target protein, PROTAC, and E3 ligase is essential for degradation.[1][6] Biophysical assays like TR-FRET or co-immunoprecipitation can confirm complex formation.[1][7]
-
Check E3 Ligase Expression: Ensure that the E3 ligase your PROTAC is designed to recruit is expressed in your cell line of choice.[4][7]
-
Evaluate for the "Hook Effect": At high concentrations, PROTACs can form non-productive binary complexes, leading to reduced degradation. Perform a wide dose-response experiment to identify the optimal concentration range.[2][4][5]
Q3: How does the linker design impact PROTAC stability?
A3: The linker is a critical determinant of a PROTAC's stability and overall performance. Its length, composition, and attachment points can significantly influence:
-
Metabolic Stability: The linker is often a site of metabolic modification. Incorporating more stable chemical motifs, such as cyclic structures (e.g., piperidine, piperazine) or rigid elements like aromatic rings, can enhance metabolic stability compared to flexible alkyl or PEG chains.[8]
-
Solubility and Permeability: The linker's properties affect the PROTAC's overall physicochemical profile. Optimizing the linker can improve solubility and cell permeability.[6]
-
Ternary Complex Geometry: The linker's length and flexibility dictate the spatial orientation of the target protein and the E3 ligase, which is crucial for efficient ubiquitination.[1]
Q4: I'm observing inconsistent results between experiments. Could PROTAC instability be the cause?
A4: Yes, inconsistent results are a common consequence of PROTAC instability. If your PROTAC is precipitating, aggregating, or degrading in the media, the effective concentration will vary between experiments, leading to poor reproducibility. Standardizing your cell culture conditions and assessing the stability of your PROTAC in the media over the time course of your experiment are crucial steps to address this.[4]
Troubleshooting Guides
This section provides detailed troubleshooting for specific issues you may encounter.
Issue 1: PROTAC Precipitation Upon Addition to Cell Culture Media
Symptoms:
-
Visible precipitate or cloudiness in the cell culture media after adding the PROTAC.
-
Inconsistent or no biological activity.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for PROTAC precipitation.
Detailed Steps:
-
Decrease Final Concentration: The simplest solution is often to lower the final working concentration of the PROTAC to below its solubility limit in the aqueous media.
-
Optimize Dilution Method: Instead of adding a small volume of highly concentrated DMSO stock directly to the media, perform a serial dilution. First, dilute the stock to an intermediate concentration in DMSO, then add this to pre-warmed (37°C) media while gently vortexing.[2]
-
Use Solubilizers or Different Formulations: Consider the use of pharmaceutically acceptable solubilizers or excipients to improve the solubility of the PROTAC in your cell culture media.[9]
-
PROTAC Redesign: For long-term solutions, medicinal chemistry efforts can focus on modifying the PROTAC structure to enhance its aqueous solubility.
Issue 2: Time-Dependent Loss of PROTAC Activity
Symptoms:
-
Initial PROTAC activity is observed, but the effect diminishes over the course of a long-term experiment.
-
Inconsistent results in experiments with different incubation times.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for time-dependent loss of activity.
Detailed Steps:
-
Assess PROTAC Stability: Perform a stability assay by incubating the PROTAC in your cell culture media at 37°C for different time points (e.g., 0, 2, 6, 24 hours). Analyze the samples by HPLC or LC-MS to quantify the amount of intact PROTAC remaining.
-
Identify the Degradation Pathway:
-
If degradation occurs in serum-free media, chemical instability (e.g., hydrolysis) is likely the cause.
-
If degradation is significantly faster in serum-containing media, enzymatic degradation is the primary concern.
-
-
Mitigation Strategies:
-
Chemical Instability: Redesign the PROTAC linker to replace labile functional groups (e.g., esters) with more stable ones (e.g., amides, ethers, or cyclic structures).[8]
-
Enzymatic Degradation: Modify the PROTAC structure to block metabolic "hotspots." This can involve introducing metabolically inert groups like fluorine or deuterium.
-
Data Presentation
The stability of a PROTAC is a critical parameter for ensuring consistent experimental outcomes. The following tables summarize key quantitative data related to PROTAC stability and activity.
Table 1: Representative Stability of PROTACs in Different Media
| PROTAC | Media | Incubation Time (hours) | % Remaining | Reference |
| PROTAC A | RPMI + 10% FBS | 24 | 85% | Fictional |
| PROTAC A | PBS (pH 7.4) | 24 | 95% | Fictional |
| PROTAC B | DMEM + 10% FBS | 8 | 50% | Fictional |
| PROTAC B | Serum-Free DMEM | 8 | 90% | Fictional |
| MZ1 | Human Plasma | 1.5 | ~100% | [10][11] |
| ARV-771 | Human Plasma | 1.5 | ~100% | [10][11] |
Table 2: Key Degradation Parameters for Selected PROTACs
| PROTAC | Target | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| dBET1 | BRD4 | HEK293 | ~10 | >90 | [12] |
| MZ1 | BRD4 | HEK293 | ~1 | >98 | [12] |
| ARV-110 | Androgen Receptor | VCaP | ~1 | >95 | [13] |
| LC-2 | KRAS G12C | NCI-H2030 | 250 - 760 | ~80 | |
| GP262 | PI3K/mTOR | MDA-MB-231 | 42-227 | 71-88 |
Experimental Protocols
Protocol 1: Assessing PROTAC Stability in Cell Culture Media using HPLC
Objective: To quantify the amount of intact PROTAC remaining in cell culture media over time.
Materials:
-
PROTAC of interest
-
Cell culture medium (with and without serum)
-
HPLC system with a UV detector
-
Acetonitrile (ACN)
-
DMSO
-
Incubator (37°C)
-
Microcentrifuge tubes
Methodology:
-
Prepare PROTAC Stock Solution: Prepare a 10 mM stock solution of the PROTAC in DMSO.
-
Prepare Test Solutions: Dilute the PROTAC stock solution to a final concentration of 10 µM in pre-warmed (37°C) cell culture medium. Prepare separate solutions for media with and without serum.
-
Timepoint 0: Immediately after preparation, take a 100 µL aliquot of each test solution, add 100 µL of cold ACN to precipitate proteins and stop any enzymatic reactions. Vortex and centrifuge at high speed for 10 minutes. Collect the supernatant for HPLC analysis. This is your t=0 sample.
-
Incubation: Incubate the remaining test solutions at 37°C.
-
Subsequent Timepoints: At desired time points (e.g., 2, 4, 8, 24 hours), repeat step 3 to collect samples.
-
HPLC Analysis:
-
Equilibrate the HPLC system with a suitable mobile phase.
-
Inject the supernatant from each time point.
-
Monitor the elution of the PROTAC using a UV detector at a wavelength where the compound has maximum absorbance.
-
-
Data Analysis:
-
Determine the peak area of the intact PROTAC at each time point.
-
Calculate the percentage of PROTAC remaining at each time point relative to the peak area at t=0.
-
Protocol 2: In Vitro Metabolic Stability Assay using Human Liver Microsomes (HLM)
Objective: To assess the susceptibility of a PROTAC to phase I metabolic enzymes.
Materials:
-
PROTAC of interest
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (ACN) with an internal standard
-
LC-MS/MS system
Methodology:
-
Prepare Solutions: Prepare a stock solution of the PROTAC in DMSO.
-
Reaction Setup: In a microplate, add phosphate buffer, the PROTAC solution (final concentration typically 1 µM), and HLM. Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate Reaction: Start the metabolic reaction by adding the NADPH regenerating system.
-
Timepoints and Quenching: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding cold ACN containing an internal standard.
-
Sample Preparation: Centrifuge the plate to precipitate the microsomal proteins.
-
LC-MS/MS Analysis: Transfer the supernatant to a new plate and analyze by LC-MS/MS to quantify the remaining parent PROTAC.
-
Data Analysis: Plot the natural logarithm of the percentage of remaining PROTAC versus time to determine the in vitro half-life (t½).
Mandatory Visualization
PROTAC Mechanism of Action
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Experimental Workflow for Assessing PROTAC Stability
Caption: Workflow for determining PROTAC stability in cell culture media.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs | Springer Nature Experiments [experiments.springernature.com]
- 7. benchchem.com [benchchem.com]
- 8. promegaconnections.com [promegaconnections.com]
- 9. researchgate.net [researchgate.net]
- 10. Quantitative Measurement of PROTAC Intracellular Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Enhancing E3 Ligase Engagement with Thalidomide Analogs
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and enhance experimental success when working with thalidomide (B1683933) analogs to engage the Cereblon (CRBN) E3 ubiquitin ligase for targeted protein degradation.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of action for thalidomide and its analogs in targeted protein degradation?
A1: Thalidomide and its analogs, such as lenalidomide (B1683929) and pomalidomide, function as "molecular glues."[1][2] They bind to Cereblon (CRBN), a substrate receptor of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex.[3] This binding event alters CRBN's substrate specificity, inducing the recruitment of "neosubstrate" proteins that would not typically interact with it.[2][4] This induced proximity leads to the ubiquitination of the target protein by the E3 ligase complex, marking it for degradation by the proteasome.[5] In the context of Proteolysis Targeting Chimeras (PROTACs), a thalidomide analog serves as the E3 ligase-binding moiety, which is connected via a linker to a ligand that binds a specific protein of interest, thereby hijacking the CRBN E3 ligase to degrade that target.[4][6]
Q2: Why is the linker composition and length critical for the efficacy of thalidomide-based PROTACs?
A2: The linker is a crucial component that dictates the stability and geometry of the ternary complex formed between the target protein, the PROTAC, and CRBN.[5][7] Its length, rigidity, and attachment points are critical for successful ternary complex formation.[8] An optimal linker facilitates favorable protein-protein interactions within the ternary complex, which can lead to positive cooperativity, where the binding of one protein to the PROTAC increases the affinity for the other.[5][6] Conversely, a linker that is too short may cause steric hindrance, while a linker that is too long might not effectively bring the two proteins into proximity for efficient ubiquitination.[6]
Q3: What is the "hook effect" and how can it be mitigated?
A3: The "hook effect" is a phenomenon observed in dose-response experiments where the degradation of the target protein decreases at high PROTAC concentrations.[5] This occurs because at excessive concentrations, the PROTAC molecules favor the formation of binary complexes (PROTAC-target protein or PROTAC-CRBN) over the productive ternary complex (Target-PROTAC-CRBN).[8][9] These non-productive binary complexes can sequester the necessary components, thus inhibiting degradation.[9] To mitigate the hook effect, it is essential to perform a dose-response experiment with a wide range of PROTAC concentrations to identify the optimal concentration that maximizes degradation.[5][8]
Q4: How can I reduce the off-target effects of my thalidomide-based PROTAC?
A4: Off-target effects of thalidomide-based PROTACs often arise from the inherent ability of the thalidomide moiety to recruit natural neosubstrates, such as the zinc finger transcription factors IKZF1 and IKZF3.[9] Strategies to minimize these effects include:
-
Modification of the Thalidomide Scaffold: Introducing bulky substituents at the C5 position of the phthalimide (B116566) ring can sterically hinder the binding of off-target zinc finger proteins.[9]
-
Masking Hydrogen-Bond Donors: Masking hydrogen bond donor sites on the phthalimide ring can reduce binding to neosubstrates.[9]
-
Dose Optimization: Perform a careful dose-response analysis to find a concentration that maximizes on-target degradation while minimizing off-target effects.[9]
-
Alternative E3 Ligase Ligands: If off-target effects persist, consider redesigning the PROTAC to utilize a different E3 ligase, such as VHL, which has a different substrate profile.[9]
Q5: What are some key assays to confirm ternary complex formation and subsequent protein degradation?
A5: A multi-assay approach is recommended to validate the mechanism of action of your thalidomide analog.
-
Ternary Complex Formation: Biophysical assays like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and proximity-based assays such as AlphaLISA and TR-FRET can confirm and quantify the formation of the ternary complex.[5][6] In-cell target engagement can be assessed using assays like the NanoBRET and Cellular Thermal Shift Assay (CETSA).[5]
-
Protein Degradation: The most common method to quantify protein degradation is Western Blotting, which measures the reduction in the level of the target protein.[5][8] For higher throughput and more quantitative results, methods like HiBiT assays and quantitative mass spectrometry-based proteomics can be employed.[10]
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| No or low target protein degradation observed. | 1. Inefficient ternary complex formation: The PROTAC may not effectively bridge the target protein and CRBN.[5] 2. Low CRBN expression: The cell line may have insufficient levels of CRBN.[8] 3. Poor cell permeability or PROTAC instability: The compound may not be entering the cells or could be rapidly degrading.[5] 4. Compound integrity issues: The PROTAC stock may have degraded or is impure.[8] | 1. Optimize PROTAC design: Synthesize analogs with different linker lengths and compositions to improve cooperativity.[5] 2. Verify CRBN expression: Use Western Blotting to confirm CRBN protein levels in your cell model.[5][8] Consider using a cell line with known high CRBN expression as a positive control.[5] 3. Assess cell permeability and stability: Use CETSA or NanoBRET to confirm target engagement in cells.[5] Evaluate compound stability using LC-MS/MS.[5] 4. Confirm compound integrity: Verify the structure, purity (>95%), and stability of your PROTAC stock.[8] |
| "Hook effect" observed in dose-response curves. | High PROTAC concentration: Excess PROTAC favors the formation of non-productive binary complexes.[5][8] | Perform a wide dose-response experiment: Test a broad range of concentrations (e.g., 0.1 nM to 10 µM) to identify the optimal concentration for degradation.[5][8] |
| Inconsistent results between biochemical and cellular assays. | Different experimental conditions: Assays with purified proteins may not fully represent the cellular environment.[5] | Use orthogonal assays: Validate findings with a combination of in vitro (e.g., TR-FRET, AlphaLISA) and in-cell (e.g., NanoBRET, CETSA) assays to confirm ternary complex formation and degradation.[5] |
| Off-target protein degradation. | Inherent activity of the thalidomide moiety: The thalidomide analog recruits natural neosubstrates to CRBN.[9] | Modify the CRBN ligand: Introduce steric hindrance (e.g., at the C5 position of the phthalimide ring) to reduce off-target binding.[9] Optimize PROTAC concentration: Use the lowest effective concentration to minimize off-target degradation.[9] Consider a different E3 ligase: Redesign the PROTAC with a ligand for a different E3 ligase like VHL.[9] |
Quantitative Data Summary
The following table presents typical degradation parameters for a BRD4-targeting PROTAC using a thalidomide-based ligand. The DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation) values are key metrics for evaluating PROTAC efficacy.
| Assay Method | Parameter | Representative Value | Reference |
| Western Blot / HiBiT Assay | DC₅₀ | 10 - 100 nM | [10] |
| Western Blot / HiBiT Assay | Dₘₐₓ | > 90% | [10] |
| Quantitative Proteomics (TMT-based) | On-target BRD4 Degradation | > 95% at 100 nM | [10] |
| Quantitative Proteomics (TMT-based) | Off-target IKZF1/3 Degradation | Variable, dependent on PROTAC structure and concentration | [9][10] |
Note: These values are illustrative and can vary significantly based on the specific PROTAC, target protein, and cell line used.
Experimental Protocols
Protocol 1: Western Blot for Protein Degradation
This protocol details the steps to quantify the degradation of a target protein following treatment with a thalidomide-based PROTAC.
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 4, 8, 16, or 24 hours).[5]
-
-
Cell Lysis:
-
Protein Quantification:
-
SDS-PAGE and Protein Transfer:
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[9]
-
Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.[5][9]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[5][9]
-
-
Detection and Analysis:
Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is designed to verify the PROTAC-mediated interaction between the target protein and CRBN.
-
Cell Lysis:
-
Treat cells with the PROTAC or vehicle control as described above.
-
Lyse cells in a non-denaturing IP lysis buffer.
-
Pre-clear the lysate with protein A/G beads.
-
-
Immunoprecipitation:
-
Incubate the pre-cleared lysate with an antibody against the target protein overnight at 4°C.
-
Add protein A/G beads to pull down the antibody-protein complex.
-
-
Washing and Elution:
-
Wash the beads several times with IP lysis buffer to remove non-specific binders.
-
Elute the protein complexes from the beads using a low-pH elution buffer or by boiling in SDS-PAGE loading buffer.
-
-
Western Blot Analysis:
Visualizations
Caption: PROTAC-mediated protein degradation pathway.
Caption: Experimental workflow for Western Blot analysis.
Caption: Troubleshooting logic for low protein degradation.
References
- 1. charnwooddiscovery.com [charnwooddiscovery.com]
- 2. Induced protein degradation for therapeutics: past, present, and future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Targeted protein degradation using thalidomide and its derivatives [jstage.jst.go.jp]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Strengthening Molecular Glues: Design Strategies for Improving Thalidomide Analogs as Cereblon Effectors and Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Cell Line Selection for Successful PROTAC Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of cell line selection for Proteolysis Targeting Chimera (PROTAC) experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors to consider when selecting a cell line for a PROTAC experiment?
A1: The success of a PROTAC experiment is heavily dependent on the cellular context. The most critical factors include:
-
Target Protein Expression: The cell line must express the target protein of interest at a sufficient level to observe degradation.
-
E3 Ligase Expression: The chosen cell line must express the E3 ubiquitin ligase that your PROTAC is designed to recruit (e.g., VHL or CRBN). Low or absent expression of the required E3 ligase is a common reason for lack of degradation.[1]
-
Cellular Permeability of the PROTAC: PROTACs are often large molecules, and their ability to cross the cell membrane can vary between cell lines.[2]
-
Functionality of the Ubiquitin-Proteasome System (UPS): The overall health and efficiency of the cell's protein degradation machinery are crucial for PROTAC efficacy.[2]
Q2: How can I determine the expression levels of my target protein and the E3 ligase in different cell lines?
A2: You can utilize several publicly available databases to check the expression levels of your target protein and E3 ligases like VHL and CRBN in various cell lines. These resources provide transcriptomic and proteomic data.
-
The Human Protein Atlas: Provides data on protein expression in various tissues and cell lines.[3]
-
ProteomicsDB: Contains mass spectrometry-based protein expression profiles for numerous cell lines and tissues.[4]
-
DepMap Portal: Offers CRISPR/RNAi dependency data, gene expression, and proteomics data for a large number of human cell lines.[5]
It is highly recommended to experimentally validate the expression levels in your chosen cell line using Western Blotting before starting a large-scale experiment.
Q3: What is the "hook effect" in PROTAC experiments and how can I avoid it?
A3: The "hook effect" is a phenomenon where the degradation of the target protein decreases at high concentrations of the PROTAC.[6] This occurs because at excessive concentrations, the PROTAC can form binary complexes with either the target protein or the E3 ligase, which are non-productive for degradation. These binary complexes compete with the formation of the productive ternary complex (Target-PROTAC-E3 ligase).[6] To avoid this:
-
Perform a wide dose-response experiment: This will help identify the optimal concentration range for degradation and reveal the characteristic bell-shaped curve of the hook effect.[2]
-
Test lower concentrations: Often, the "sweet spot" for maximal degradation is in the nanomolar to low micromolar range.[2]
Q4: My PROTAC shows good degradation of the target protein, but I don't see an effect on cell viability. Why?
A4: A disconnect between target degradation and cell viability is a common observation and can be attributed to several factors:
-
The target protein may not be essential for the survival of that specific cell line. [6]
-
There might be a temporal lag between protein degradation and the downstream effects leading to cell death.[6]
-
Off-target effects of the PROTAC could influence cell viability independently of the intended target's degradation.[6]
-
The kinetics of degradation versus cell death may not align within the timeframe of your assay.[6]
Troubleshooting Guides
Issue 1: No or Poor Degradation of the Target Protein
| Potential Cause | Troubleshooting Step |
| Low or no expression of the target protein or required E3 ligase (e.g., VHL, CRBN) in the selected cell line. | Verify the expression levels of both the target protein and the relevant E3 ligase in your chosen cell line using Western Blot. Consult proteomics databases like The Human Protein Atlas or ProteomicsDB for expression data across various cell lines.[3][4] |
| Poor cell permeability of the PROTAC. | Consider modifying the linker of your PROTAC to improve its physicochemical properties.[2] Prodrug strategies can also be employed to enhance cell uptake.[2] |
| Inefficient ternary complex formation (Target-PROTAC-E3 Ligase). | Even if the PROTAC binds to the target and the E3 ligase individually, it may not efficiently bring them together. The linker length and composition are crucial for the stability of the ternary complex.[2] |
| Issues with the PROTAC compound itself. | Confirm the integrity and activity of your PROTAC stock. Ensure proper storage and handling. Perform a fresh dose-response experiment. |
| Suboptimal experimental conditions. | Review your treatment time. An incubation time of 8-24 hours is typically a good starting point.[7] Ensure your lysis buffer and protocol are optimized for the extraction of your target protein.[7] |
Issue 2: Inconsistent Degradation Results Between Experiments
| Potential Cause | Troubleshooting Step |
| Variability in cell culture conditions. | Standardize your cell culture practices. Use cells within a defined passage number range and maintain consistent seeding densities.[2] Cell confluency can affect protein expression levels. |
| Instability of the PROTAC in the cell culture medium. | Assess the stability of your PROTAC compound in the culture medium over the time course of your experiment.[2] |
| Inconsistent sample preparation or Western Blotting technique. | Ensure consistent lysis, protein quantification, and loading for your Western Blots. Use a reliable loading control. |
Issue 3: Significant Off-Target Effects Observed
| Potential Cause | Troubleshooting Step |
| The PROTAC is degrading proteins other than the intended target. | Conduct a global proteomics experiment (e.g., using mass spectrometry) to identify unintended protein degradation.[8] |
| The E3 ligase recruiter has intrinsic off-target effects. | Pomalidomide-based recruiters, for instance, are known to degrade other zinc-finger proteins.[8] |
| Formation of non-productive ternary complexes with other proteins. | The linker can influence which proteins are presented for ubiquitination. Systematically varying the linker length and composition can improve selectivity.[2] |
Data Presentation
Table 1: Relative Expression of VHL and CRBN in Common Cancer Cell Lines
| Cell Line | Cancer Type | VHL mRNA Expression (TPM) | CRBN mRNA Expression (TPM) | Data Source |
| MCF7 | Breast Cancer | ~50 | ~30 | The Human Protein Atlas |
| MDA-MB-231 | Breast Cancer | ~40 | ~25 | The Human Protein Atlas |
| HeLa | Cervical Cancer | ~60 | ~40 | The Human Protein Atlas |
| A549 | Lung Cancer | ~30 | ~20 | The Human Protein Atlas |
| HCT116 | Colorectal Cancer | ~70 | ~50 | The Human Protein Atlas |
| HEK293 | Embryonic Kidney | ~80 | ~60 | The Human Protein Atlas |
| K562 | Leukemia | ~20 | ~80 | The Human Protein Atlas |
| Raji | Lymphoma | ~10 | ~90 | The Human Protein Atlas |
Note: TPM (Transcripts Per Million) values are approximate and can vary. It is crucial to experimentally verify protein expression levels.
Table 2: Example DC50 and Dmax Values for a BRD4-targeting PROTAC (dBET1) in Different Cell Lines
| Cell Line | DC50 (nM) | Dmax (%) | Treatment Time (hours) | Reference Study |
| MV4-11 | <1 | >95 | 18 | F-1 |
| MOLM-13 | 1.6 | >95 | 18 | F-1 |
| 22Rv1 | 8 | >95 | 18 | F-1 |
| VCaP | 31 | >95 | 18 | F-1 |
Note: DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values are highly dependent on the specific PROTAC, cell line, and experimental conditions.
Experimental Protocols
Protocol 1: Western Blot for PROTAC-Induced Protein Degradation
This protocol outlines the steps to quantify target protein degradation following PROTAC treatment.
Materials:
-
Cell culture reagents
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Methodology:
-
Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC and a vehicle control for the desired time (e.g., 24 hours).[9]
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and add lysis buffer.[9] Scrape the cells and collect the lysate.[9]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[9]
-
Sample Preparation: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.[10]
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-PAGE gel.[10] Transfer the separated proteins to a PVDF or nitrocellulose membrane.[10]
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour.[10] Incubate with the primary antibody overnight at 4°C.[10] Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[10]
-
Detection and Analysis: Add the ECL substrate and capture the chemiluminescent signal using an imaging system.[10] Quantify the band intensities and normalize the target protein signal to the loading control. Calculate the percentage of protein remaining relative to the vehicle control to determine DC50 and Dmax values.[7]
Protocol 2: In-Cell Ubiquitination Assay
This assay confirms that the PROTAC is inducing the ubiquitination of the target protein.
Materials:
-
PROTAC compound
-
Proteasome inhibitor (e.g., MG132)
-
Denaturing lysis buffer (e.g., RIPA buffer with 1% SDS)
-
Antibody specific to the target protein for immunoprecipitation
-
Protein A/G agarose (B213101) beads
-
Anti-ubiquitin antibody for Western Blotting
Methodology:
-
Cell Treatment: Treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated proteins.[2]
-
Cell Lysis: Lyse the cells under denaturing conditions to disrupt protein-protein interactions.[2]
-
Immunoprecipitation: Immunoprecipitate the target protein using a specific antibody and Protein A/G beads.[2]
-
Western Blotting: Elute the immunoprecipitated proteins, run them on an SDS-PAGE gel, and perform a Western blot. Probe the membrane with an anti-ubiquitin antibody to detect polyubiquitinated forms of the target protein, which will appear as a high molecular weight smear or ladder.[2]
Protocol 3: Cell Viability Assay (CellTiter-Glo®)
This protocol measures cell viability based on the quantification of ATP.
Materials:
-
Opaque-walled 96-well plates
-
PROTAC compound
-
CellTiter-Glo® Reagent
Methodology:
-
Cell Seeding: Seed cells at the desired density in an opaque-walled 96-well plate.[11]
-
Compound Treatment: Add serial dilutions of the PROTAC to the wells. Include a vehicle control.[11]
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours).[12]
-
Assay Procedure: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature. Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[6]
-
Signal Measurement: Mix the contents on an orbital shaker to induce cell lysis.[13] Incubate at room temperature for 10 minutes to stabilize the luminescent signal and then record the luminescence using a plate reader.[13]
Mandatory Visualizations
Caption: The mechanism of action for PROTAC-mediated protein degradation.
Caption: A logical workflow for troubleshooting lack of PROTAC activity.
Caption: A workflow for selecting an appropriate cell line for PROTAC experiments.
References
- 1. promega.com [promega.com]
- 2. benchchem.com [benchchem.com]
- 3. The Human Protein Atlas [proteinatlas.org]
- 4. Dataset - ProteomicsDB Cell Type and Tissue Protein Expression Profiles [maayanlab.cloud]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. scribd.com [scribd.com]
Adjusting incubation time for optimal protein degradation
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize incubation time for targeted protein degradation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of adjusting incubation time in a protein degradation experiment?
The primary goal is to identify the time point at which the maximal, specific degradation of the target protein is observed. This is crucial for determining the efficacy and kinetics of a degrader molecule, such as a PROTAC or molecular glue. The optimal time ensures that the observed degradation is a direct effect of the treatment and not due to secondary, downstream cellular events.[1]
Q2: How does the mechanism of targeted protein degradation influence the required incubation time?
Targeted protein degradation typically utilizes the cell's own machinery, most commonly the Ubiquitin-Proteasome System (UPS).[2][3] The process involves a degrader molecule forming a ternary complex between an E3 ubiquitin ligase and the protein of interest, leading to polyubiquitination and subsequent degradation by the proteasome.[4][5] The kinetics of this multi-step process—including cell permeability of the degrader, ternary complex formation, ubiquitination, and proteasomal degradation—dictate the necessary incubation time.[6] Proteins with high turnover rates may degrade quickly, while more stable proteins or those with slower ubiquitination kinetics will require longer incubation.
Q3: What are the initial signs of incorrect incubation time?
-
Insufficient Incubation: No or minimal degradation is observed compared to the vehicle control. This suggests the treatment has not had enough time to take effect.
-
Excessive Incubation: While the target protein may be degraded, you might also observe changes in the levels of other proteins, indicating off-target effects or cellular toxicity. This can confound the interpretation of the results. Shorter treatment times (< 6 hours) are often used to identify the direct targets of a degrader.[1]
-
Inconsistent Results: High variability in degradation levels across replicate experiments can sometimes be due to suboptimal timing where the degradation rate is still in a rapid flux.
Q4: Why is a time-course experiment essential?
A time-course experiment is the most reliable method to empirically determine the optimal incubation time.[1][7] It involves treating cells with the degrader and collecting samples at multiple time points (e.g., 0, 2, 4, 8, 16, 24 hours).[5] This allows for the characterization of the degradation kinetics, including the onset, rate, and maximal level of degradation (Dmax). Many studies suggest testing both short (4-8 hours) and long (12-24 hours) time points initially.[1]
Troubleshooting Guide
Problem: No degradation of the target protein is observed at any time point.
| Possible Cause | Recommended Solution |
| Ineffective Degrader Concentration | Before optimizing time, ensure you have determined an effective concentration. Perform a dose-response experiment at a fixed, long time point (e.g., 24 hours) to identify a concentration that induces degradation.[1] |
| Incorrect Detection Method | Verify that your antibody is specific and sensitive enough to detect the target protein. Run a positive control (e.g., lysate from an overexpressing cell line) and a negative control. |
| Cell Line Resistance | The chosen cell line may lack essential components of the required E3 ligase complex or have other mechanisms that prevent degradation. Consider using an alternative cell line. |
| Rapid Protein Resynthesis | The cell may be compensating for the degradation by increasing the synthesis of new protein. To test this, you can co-incubate with a protein synthesis inhibitor like cycloheximide (B1669411) (CHX) and measure degradation over a shorter time course.[8] |
| Protein Degradation Pathway | Confirm that degradation is proteasome-dependent. Pre-treat cells with a proteasome inhibitor (e.g., MG-132) before adding the degrader.[1][8] If degradation is rescued, it confirms the involvement of the proteasome. |
Problem: The protein appears degraded even at the zero-hour time point.
| Possible Cause | Recommended Solution |
| Sample Handling Issues | Protein degradation can occur post-lysis if samples are not handled properly.[9][10] Always work quickly on ice and add a protease inhibitor cocktail to your lysis buffer.[11][12] |
| Uneven Protein Loading | Inaccurate protein quantification can lead to the appearance of degradation.[9] Use a reliable method like a BCA assay to measure and normalize protein concentrations for all samples before loading on the gel.[5] |
| Basal Protein Instability | The target protein may be inherently unstable in the specific cell culture conditions. Ensure consistent cell health and passage number across experiments. |
Data Presentation: Time-Course Degradation Analysis
The following table represents example data from a time-course experiment designed to find the optimal incubation time for "Degrader X" targeting "Protein Y". Data is quantified from Western blot band intensities and normalized to a loading control (e.g., GAPDH) and the vehicle control (0 hour).
| Incubation Time (Hours) | Degrader X Conc. (nM) | Mean Protein Y Level (% of Control) | Standard Deviation | Notes |
| 0 | 100 | 100% | 4.5 | Baseline protein level before treatment. |
| 2 | 100 | 85% | 6.2 | Onset of degradation is visible. |
| 4 | 100 | 55% | 5.1 | Rapid degradation phase. |
| 8 | 100 | 25% | 3.8 | Significant degradation achieved. |
| 16 | 100 | 10% | 2.5 | Near-maximal degradation (Dmax). |
| 24 | 100 | 12% | 3.1 | Degradation has plateaued; potential for protein resynthesis or secondary effects to begin. |
| 48 | 100 | 20% | 4.9 | Possible rebound in protein levels. |
Visualizations and Protocols
Signaling Pathway: Targeted Protein Degradation
The diagram below illustrates the general mechanism of targeted protein degradation via the Ubiquitin-Proteasome System (UPS), which is hijacked by bifunctional degraders like PROTACs.
Caption: The Ubiquitin-Proteasome System is hijacked by a degrader to tag a target protein for destruction.
Experimental Workflow: Time-Course Analysis
This workflow outlines the key stages for determining the optimal incubation time for protein degradation using Western blotting.
Caption: Workflow for a time-course experiment to determine optimal degrader incubation time via Western blot.
Troubleshooting Logic for Incubation Time
Use this decision tree to diagnose and resolve common issues encountered when optimizing incubation time.
Caption: A decision tree to troubleshoot and refine incubation time for protein degradation experiments.
Detailed Experimental Protocol
Time-Course Experiment for Optimal Incubation Time Determination via Western Blot
This protocol provides a step-by-step guide for assessing protein degradation kinetics.[5]
-
Cell Seeding and Culture:
-
Seed an appropriate cell line expressing the protein of interest in 6-well plates.
-
Allow cells to adhere and reach 70-80% confluency.[5]
-
-
Cell Treatment:
-
Prepare a stock solution of your degrader molecule and a vehicle control (e.g., DMSO).
-
For each time point, treat one well with the final concentration of the degrader and another with an equivalent volume of vehicle.
-
Incubate the cells for the predetermined time course (e.g., 0, 2, 4, 8, 16, 24 hours). The 0-hour sample can be a vehicle-treated well harvested immediately or an untreated well.[5]
-
-
Sample Preparation and Lysis:
-
At each time point, wash the cells twice with ice-cold phosphate-buffered saline (PBS).[5]
-
Add ice-cold lysis buffer (e.g., RIPA) supplemented with a protease and phosphatase inhibitor cocktail.[5][11]
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.[5]
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.[5]
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein concentration for all samples with lysis buffer. Add 4x Laemmli sample buffer to a final 1x concentration.
-
Denature samples by heating at 95-100°C for 5-10 minutes.[9]
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of a polyacrylamide gel. Include a protein ladder.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[13]
-
-
Immunoblotting and Detection:
-
Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).[14]
-
Incubate the membrane with a primary antibody specific to your protein of interest overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[7]
-
Wash the membrane again three times with TBST.
-
Repeat the immunoblotting process for a loading control protein (e.g., GAPDH, β-actin) on the same membrane after stripping or on a separate gel.[5]
-
-
Data Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate and capture the image using a digital imager.[5]
-
Quantify the band intensities for the protein of interest and the loading control for each time point.
-
For each time point, normalize the intensity of the target protein band to its corresponding loading control band.
-
Finally, normalize the data from the degrader-treated samples to the vehicle-treated control (or time 0 sample) to determine the percentage of remaining protein.
-
Plot the percentage of protein remaining versus time to identify the optimal incubation period.
-
References
- 1. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. portlandpress.com [portlandpress.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. The ubiquitin-proteasome pathway: The complexity and myriad functions of proteins death - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 11. benchchem.com [benchchem.com]
- 12. cytivalifesciences.com [cytivalifesciences.com]
- 13. Western Blot Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. Western blot protocol | Abcam [abcam.com]
Validation & Comparative
Validating CRBN Engagement of Thalidomide-Based PROTACs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The efficacy of a Proteolysis Targeting Chimera (PROTAC) that hijacks the Cereblon (CRBN) E3 ubiquitin ligase is critically dependent on the formation of a stable ternary complex between the target protein, the PROTAC, and CRBN.[1][2] Validating the engagement of the thalidomide-based ligand with CRBN is therefore a crucial first step in the development of potent and selective protein degraders. This guide provides a comparative overview of key experimental methods to validate CRBN engagement, complete with detailed protocols and comparative data for thalidomide-based PROTACs, including those with PEG linkers similar to a "Thalidomide-NH-PEG4-Ms" structure.
While specific quantitative data for a "this compound" PROTAC is not publicly available, this guide will draw comparisons from studies on thalidomide-based PROTACs with various linkers to inform experimental design and data interpretation. The "Ms" (mesyl) group is typically a leaving group used in synthesis and would not be present in the final PROTAC molecule.
Comparative Analysis of CRBN Engagement Validation Methods
A variety of biophysical and cellular assays can be employed to confirm and quantify the interaction between a PROTAC and CRBN. The choice of assay depends on the specific research question, available resources, and desired throughput.
| Assay Type | Principle | Advantages | Disadvantages | Typical Parameters Measured |
| NanoBRET™ Target Engagement Assay | Measures bioluminescence resonance energy transfer (BRET) between a NanoLuc®-tagged CRBN and a fluorescent tracer in live cells.[3] | Live-cell assay, quantitative, high-throughput compatible. | Requires genetic engineering of cells, potential for tracer-dependent artifacts. | IC50, Target Occupancy |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding stabilizes the target protein against heat-induced denaturation.[4][5] | Label-free, applicable in intact cells and lysates, reflects physiological engagement.[6][7] | Lower throughput, may not be suitable for all proteins. | Thermal shift (ΔTm) |
| AlphaLISA®/AlphaScreen® Assay | A bead-based proximity assay that detects the formation of the ternary complex (Target-PROTAC-CRBN).[4] | Homogeneous, high-throughput, sensitive. | In vitro assay, potential for false positives/negatives due to protein modifications or assay conditions. | EC50 of ternary complex formation |
| Fluorescence Polarization (FP) Assay | Measures the change in polarization of a fluorescently labeled CRBN ligand upon displacement by the PROTAC.[2] | Solution-based, quantitative, amenable to high-throughput screening. | In vitro assay, requires a suitable fluorescent probe, can be affected by compound fluorescence. | IC50, Ki |
| Immunoprecipitation (IP) & Western Blot | Directly pulls down the PROTAC-bound protein complex to detect the presence of CRBN. | Direct evidence of interaction, can be performed with endogenous proteins. | Semi-quantitative, can be labor-intensive, may miss transient interactions. | Presence of CRBN in pulldown |
| Ubiquitination Assays | Detects the ubiquitination of the target protein, which is a downstream consequence of CRBN engagement.[8][9] | Functional readout of the entire degradation pathway. | Indirect measure of CRBN engagement, can be influenced by other cellular factors. | Level of ubiquitinated target protein |
Impact of Linker on PROTAC Performance
The linker connecting the thalidomide (B1683933) moiety to the target protein ligand is a critical determinant of PROTAC efficacy. Its length, composition, and attachment point influence the stability of the ternary complex and, consequently, the efficiency of degradation.[1]
| PROTAC Linker Type | Target Protein | DC50 (nM) | Dmax (%) | Key Observation |
| Alkyl Chain | BRD4 | 1.8 | >95 | Often provides good potency and degradation.[1] |
| PEG Linker | BRD4 | 8.3 | >90 | Generally improves solubility but can sometimes slightly reduce potency.[1] |
| Propargyl Ether | BTK | 6.6 | >90 | Can provide rigidity and favorable vectors for ternary complex formation.[1] |
Note: DC50 represents the concentration of the PROTAC required to degrade 50% of the target protein, and Dmax is the maximum percentage of protein degradation achieved. Lower DC50 and higher Dmax values indicate better performance.[1]
Experimental Protocols
Detailed methodologies for key experiments are provided below to guide researchers in validating CRBN engagement.
NanoBRET™ Target Engagement Assay
This in-cell assay quantitatively measures the binding of the PROTAC to CRBN in a live-cell context.[1]
Experimental Workflow:
-
Cell Preparation: Seed HEK293T cells stably expressing NanoLuc®-CRBN in a 96-well plate.
-
Compound Treatment: Add the BODIPY™-lenalidomide tracer and varying concentrations of the test PROTAC to the cells.
-
Incubation: Incubate the plate for 3-4 hours at 37°C.
-
Signal Detection: Measure the NanoBRET™ signal using a plate reader equipped with a 450-80/520 BRET module.[3]
-
Data Analysis: Plot the BRET ratio against the PROTAC concentration to determine the IC50 value, representing the concentration at which 50% of the tracer is displaced.
Cellular Thermal Shift Assay (CETSA)
This method assesses target engagement by measuring the increased thermal stability of CRBN upon PROTAC binding.[4][6]
Detailed Protocol:
-
Cell Culture and Treatment: Culture cells of interest to a suitable confluency. Treat the cells with the thalidomide-based PROTAC at various concentrations for 1-2 hours. Include a vehicle control (e.g., DMSO).
-
Heating Step:
-
For intact cells: Wash and resuspend the cells in a suitable buffer.
-
For lysates: Prepare the cell lysate according to standard protocols.
-
Aliquot the cell suspension or lysate and heat at a range of temperatures for a defined period (e.g., 3 minutes).
-
-
Protein Extraction: Lyse the cells (for intact cell protocol) and separate the soluble fraction from the aggregated proteins by centrifugation.
-
Protein Quantification: Quantify the amount of soluble CRBN in each sample using Western blotting or ELISA with a specific anti-CRBN antibody.
-
Data Analysis: Generate melting curves by plotting the percentage of soluble CRBN against the temperature. A rightward shift in the melting curve for the PROTAC-treated sample indicates stabilization of CRBN and thus, target engagement.[2]
Fluorescence Polarization (FP) Assay
This is a solution-based, homogeneous technique that measures the displacement of a fluorescently labeled CRBN ligand by the PROTAC.[2]
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a solution of purified recombinant CRBN/DDB1 complex in FP assay buffer.
-
Prepare a solution of a fluorescently labeled thalidomide or pomalidomide (B1683931) tracer at a low nanomolar concentration.
-
Prepare a serial dilution of the test PROTAC.
-
-
Assay Procedure: In a microplate, combine the purified CRBN protein, the fluorescent tracer at a fixed concentration, and varying concentrations of the PROTAC.
-
Incubation: Incubate the plate at room temperature to allow the binding reaction to reach equilibrium.
-
Signal Detection: Measure the fluorescence polarization of each well using a plate reader.
-
Data Analysis: Plot the fluorescence polarization values against the PROTAC concentration and fit the data to a suitable binding model to determine the IC50 value.[2]
Visualizing the Mechanisms and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the PROTAC mechanism of action and the workflows of key validation assays.
Caption: Mechanism of action of a thalidomide-based PROTAC.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Caption: Signaling pathway of PROTAC-mediated ubiquitination.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. benchchem.com [benchchem.com]
- 5. Cellular thermal shift and clickable chemical probe assays for the determination of drug-target engagement in live cells - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Ubiquitination Assay - Profacgen [profacgen.com]
- 9. bpsbioscience.com [bpsbioscience.com]
A Comparative Analysis of Thalidomide-NH-PEG4-Ms and Other PEG Linkers in PROTAC Design
In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules utilize the cell's ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A critical component of a PROTAC is the linker, which connects the target-binding ligand and the E3 ligase ligand. The composition and length of this linker are paramount, profoundly influencing the PROTAC's efficacy, selectivity, and pharmacokinetic properties. This guide provides an objective comparison of Thalidomide-NH-PEG4-Ms with other polyethylene (B3416737) glycol (PEG) linkers in the context of PROTACs that recruit the Cereblon (CRBN) E3 ubiquitin ligase.
This compound is an E3 ligase ligand-linker conjugate that incorporates the thalidomide (B1683933) moiety, a well-established binder of the CRBN E3 ligase, connected to a 4-unit PEG linker terminating in a methanesulfonyl (Ms) group. This pre-functionalized building block is utilized in the synthesis of PROTACs, such as the BCL-XL degrader XZ739.[1][2] The PEG4 linker in this conjugate provides a balance of hydrophilicity, which can enhance solubility, and flexibility, which is crucial for the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.
The Influence of PEG Linker Length on PROTAC Efficacy
The length of the PEG linker is a critical parameter that must be empirically optimized for each target protein and E3 ligase pair. A linker that is too short may lead to steric hindrance, preventing the formation of a stable ternary complex, while an excessively long linker can result in inefficient ubiquitination.[3]
A systematic study on thalidomide-based PROTACs targeting the Bromodomain and Extra-Terminal (BET) protein BRD4 illustrates the significant impact of PEG linker length on degradation potency. In this study, the number of PEG units was varied from 0 to 5, and the corresponding degradation efficiency (DC50 and Dmax) was measured.
Table 1: Impact of PEG Linker Length on the Efficacy of Thalidomide-Based BRD4 PROTACs
| PROTAC Linker (PEG Units) | Target Protein | Cell Line | DC50 (µM) | Dmax (%) | Key Observation |
| 0 (No PEG) | BRD4 | H661 | < 0.5 | > 90 | A direct linkage can be highly effective for certain ternary complexes. |
| 1 | BRD4 | H661 | > 5 | ~50 | A single PEG unit can lead to a significant decrease in degradation potency.[1] |
| 2 | BRD4 | H661 | > 5 | ~60 | Intermediate linker lengths may impede the formation of an optimal ternary complex.[4] |
| 4 | BRD4 | H661 | < 0.5 | > 90 | Potency can be regained and optimized with longer PEG chains. |
| 5 | BRD4 | H661 | < 0.5 | > 90 | Longer PEG linkers can maintain high degradation efficiency. |
Note: Data is synthesized from findings reported in multiple research articles.[1][4] DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values are key metrics for PROTAC efficacy, with lower DC50 and higher Dmax values indicating better performance.
The data clearly demonstrates a non-linear relationship between PEG linker length and PROTAC efficacy. For BRD4, both a direct linkage (0 PEG units) and longer linkers (4 and 5 PEG units) resulted in potent degradation, while intermediate lengths (1 and 2 PEG units) were significantly less effective.[1][4] This highlights the necessity of fine-tuning the linker length to achieve the optimal geometry for ternary complex formation and subsequent protein degradation.
Performance of a PEG4-Containing PROTAC: The Case of XZ739
XZ739 is a potent BCL-XL degrader that utilizes the this compound linker to recruit the CRBN E3 ligase.[1][2] In MOLT-4 T-ALL cells, XZ739 demonstrated a DC50 value of 2.5 nM for BCL-XL degradation.[2][5] This high potency underscores the suitability of a PEG4 linker for this particular target and E3 ligase combination. A study comparing various BCL-XL degraders found that the CRBN-based PROTACs, including the PEG4-containing XZ739, were generally more potent in inducing BCL-XL degradation and reducing cell viability than the von Hippel-Lindau (VHL)-based PROTACs.[5] Interestingly, for a different series of BCL-XL PROTACs, those containing PEG linkers were found to be independent of linker length in their ability to induce protein degradation and cell death.[5] This contrasts with the findings for the BRD4 degraders, further emphasizing that the optimal linker strategy is highly dependent on the specific PROTAC system.
Visualizing PROTAC Mechanisms and Workflows
To better understand the processes involved in PROTAC-mediated protein degradation, the following diagrams illustrate the key signaling pathway and experimental workflows.
Caption: PROTAC-mediated protein degradation pathway.
Caption: Workflow for Western Blot analysis of PROTAC-mediated protein degradation.
Caption: Logical relationship of linker properties influencing PROTAC efficacy.
Experimental Protocols
Western Blotting for Protein Degradation
This protocol outlines a standard method to quantify the levels of a target protein in cells following treatment with a PROTAC.
1. Cell Culture and Treatment:
-
Plate cells (e.g., MOLT-4, H661) in 6-well plates at a density that allows for approximately 70-80% confluency on the day of treatment.
-
Treat the cells with varying concentrations of the PROTACs for a specified time (e.g., 16 or 24 hours). Include a vehicle control (e.g., DMSO).[6]
2. Cell Lysis and Protein Quantification:
-
Following treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.[6]
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a bicinchoninic acid (BCA) protein assay to ensure equal loading for electrophoresis.[7]
3. SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[7]
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[7]
4. Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[7]
-
Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-BCL-XL or anti-BRD4) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[7]
-
Wash the membrane three times with TBST.
5. Detection and Analysis:
-
Apply an enhanced chemiluminescence (E3) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.[7]
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against a loading control protein (e.g., GAPDH or β-actin).
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein levels to the loading control.
-
Calculate the percentage of degradation relative to the vehicle-treated control to determine Dmax and generate dose-response curves to calculate the DC50 value.[6]
Homogeneous Time-Resolved Fluorescence (HTRF) Assay for Ternary Complex Formation
This protocol describes a method to assess the formation of the ternary complex (Target Protein-PROTAC-E3 Ligase) in vitro.
1. Reagent Preparation:
-
Recombinant, purified target protein (e.g., BCL-XL or BRD4) and E3 ligase complex (e.g., CRBN/DDB1) are required.
-
One of the proteins should be tagged (e.g., with a His-tag) and the other biotinylated to allow for detection with specific HTRF reagents.
-
Prepare a serial dilution of the PROTAC compound in an appropriate assay buffer.
2. Assay Procedure:
-
In a low-volume 384-well plate, add the tagged target protein, the biotinylated E3 ligase, and the serially diluted PROTAC.
-
Incubate the mixture for a defined period (e.g., 30 minutes to 1 hour) at room temperature to allow for ternary complex formation.[8]
-
Add the HTRF detection reagents: a donor fluorophore-conjugated antibody or streptavidin (e.g., Terbium cryptate-conjugated anti-His antibody) and an acceptor fluorophore-conjugated antibody or streptavidin (e.g., d2-conjugated streptavidin).
3. Signal Detection and Analysis:
-
After a final incubation period, read the plate on an HTRF-compatible plate reader, measuring the emission at both the donor (e.g., 620 nm) and acceptor (e.g., 665 nm) wavelengths.
-
Calculate the HTRF ratio (acceptor signal / donor signal) and plot it against the PROTAC concentration.
-
The formation of a ternary complex brings the donor and acceptor fluorophores into proximity, resulting in a FRET signal. The resulting bell-shaped curve is characteristic of PROTAC-induced ternary complex formation, where the signal decreases at high concentrations due to the "hook effect" (formation of binary complexes).[8] The peak of the curve indicates the optimal concentration for ternary complex formation.
Conclusion
The selection of an appropriate linker is a critical step in the design of a potent and selective PROTAC. While this compound has been successfully incorporated into the highly potent BCL-XL degrader XZ739, the optimal PEG linker length is highly context-dependent. As demonstrated by comparative studies on BRD4 degraders, there is no universally optimal PEG linker length. A systematic evaluation of a series of linkers with varying lengths is often necessary to identify the ideal configuration for a given protein of interest and E3 ligase pair. The interplay between linker length, flexibility, and the specific topologies of the binding partners ultimately dictates the efficiency of ternary complex formation and subsequent protein degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of PROTAC BCL-XL Degraders as Potent Anticancer Agents with Low On-target Platelet Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. labonline.com.au [labonline.com.au]
A Researcher's Guide to Quantitative Proteomics for Validating Targeted Protein Degradation
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of quantitative proteomics-based methods for validating the efficacy and specificity of targeted protein degradation (TPD) strategies. This guide details experimental data, outlines key protocols, and offers visualizations to aid in the selection of the most appropriate proteomics strategy for your TPD research.
The advent of novel therapeutic modalities such as proteolysis-targeting chimeras (PROTACs) and molecular glues has revolutionized drug discovery by enabling the targeted degradation of disease-causing proteins.[1][2] Unlike traditional inhibitors that merely block a protein's function, these approaches hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system, to eliminate the target protein entirely.[3][4] This offers a distinct advantage, particularly for targeting proteins previously considered "undruggable".[5][6]
A critical step in the development of these degraders is the rigorous validation of on-target protein degradation and the assessment of off-target effects. Quantitative mass spectrometry-based proteomics has emerged as a powerful and indispensable tool for this purpose, offering a global and unbiased view of the proteome-wide consequences of degrader treatment.[7][8] This guide compares three prominent quantitative proteomics workflows: Tandem Mass Tag (TMT) labeling, Label-Free Quantification (LFQ), and Parallel Reaction Monitoring (PRM).
Comparison of Quantitative Proteomics Methods
Choosing the right quantitative proteomics strategy is crucial for obtaining reliable and comprehensive data to support your TPD projects. The following table provides a high-level comparison of TMT, LFQ, and PRM, with a more detailed breakdown of their advantages and disadvantages in the subsequent section.
| Feature | Tandem Mass Tag (TMT) | Label-Free Quantification (LFQ) | Parallel Reaction Monitoring (PRM) |
| Principle | Isobaric labeling for multiplexed relative quantification.[9] | Quantification based on the signal intensity of unlabeled peptides.[10] | Targeted quantification of specific peptides using high-resolution mass spectrometry.[11][12] |
| Throughput | High (up to 18 samples in a single run).[9] | Moderate to High. | High (for a predefined set of targets).[13] |
| Coverage | Deep proteome coverage.[1] | Good proteome coverage. | Targeted, not for proteome-wide discovery. |
| Precision | High precision due to internal standards and multiplexing.[14] | Can be variable, requires tight experimental control.[15] | High precision and accuracy for selected targets.[11] |
| Sensitivity | High, especially with fractionation.[9] | Moderate, can be challenging for low-abundance proteins.[10] | Very high for targeted proteins.[12] |
| Cost | Higher reagent cost. | Lower reagent cost. | Moderate, may require synthetic peptide standards. |
| Primary Use Case | Global profiling of on-target and off-target effects.[7] | Discovery-based proteomics and validation of primary hits. | Validation of specific degradation events and biomarker quantification.[12] |
In-Depth Method Comparison: Advantages and Disadvantages
Tandem Mass Tag (TMT) Proteomics
TMT-based proteomics is a powerful technique that allows for the simultaneous identification and quantification of proteins from multiple samples.[16] Peptides from each sample are labeled with a unique isobaric mass tag. Upon fragmentation in the mass spectrometer, these tags release reporter ions of different masses, allowing for the relative quantification of the corresponding peptide across all samples.[9]
Advantages:
-
High Throughput and Multiplexing: TMT allows for the analysis of multiple samples in a single mass spectrometry run, reducing experimental variability and increasing throughput.[14]
-
Comprehensive Proteome Coverage: This method provides an in-depth, unbiased view of the entire proteome, enabling the simultaneous assessment of on-target efficacy and potential off-target liabilities.[7]
-
High Precision and Accuracy: The use of isobaric tags allows for precise relative quantification.[14]
Disadvantages:
-
Higher Cost: The TMT reagents can be expensive, especially for large-scale studies.
-
Potential for Ratio Compression: In complex mixtures, co-isolation of multiple peptides can lead to an underestimation of quantitative differences.
-
Complex Data Analysis: The analysis of TMT data requires specialized software and bioinformatics expertise.[7]
Label-Free Quantification (LFQ) Proteomics
LFQ is a method that quantifies proteins based on the abundance of their constituent peptides, measured by either spectral counting or the intensity of the peptide precursor ions in the mass spectrometer.[10] This approach does not require any chemical labeling, making it a cost-effective option for quantitative proteomics.
Advantages:
-
Cost-Effective: LFQ avoids the cost associated with isotopic labels.
-
Simpler Sample Preparation: The workflow is more straightforward compared to labeling techniques.
-
Unlimited Number of Samples: In principle, an unlimited number of samples can be compared, although this is limited by instrument time and the need for consistent performance.
Disadvantages:
-
Lower Precision and Reproducibility: LFQ can be more susceptible to variations in sample preparation and LC-MS performance.[15]
-
Missing Values: The stochastic nature of data-dependent acquisition can lead to missing quantitative values for some proteins across different runs, complicating data analysis.
-
Lower Throughput: Each sample is analyzed individually, which can be time-consuming for large cohorts.
Parallel Reaction Monitoring (PRM)
PRM is a targeted proteomics approach that offers high sensitivity and specificity for the quantification of a predefined set of proteins.[11][12] It utilizes a high-resolution mass spectrometer to selectively monitor specific peptide precursor ions and their fragment ions, providing accurate and reproducible quantification.[17]
Advantages:
-
High Sensitivity and Specificity: PRM is excellent for detecting and quantifying low-abundance proteins with high confidence.[11][12]
-
High Accuracy and Reproducibility: This method provides precise and reliable quantitative data.[11]
-
Multiplexing Capability: Multiple target proteins can be monitored in a single analysis.[12]
Disadvantages:
-
Targeted Nature: PRM is not suitable for discovery proteomics as it only measures a predefined list of proteins.
-
Assay Development: Developing and optimizing a PRM assay for each target protein can be time-consuming.
-
Requires Prior Knowledge: The selection of target peptides requires prior knowledge of the proteins of interest and their fragmentation patterns.
Experimental Protocols
TMT-Based Quantitative Proteomics Workflow
This protocol outlines the key steps for a TMT-based quantitative proteomics experiment to validate degrader-induced protein degradation.[7]
-
Cell Culture and Treatment:
-
Culture cells to 70-80% confluency.
-
Treat cells with the degrader at various concentrations and time points. Include a vehicle-treated control (e.g., DMSO).
-
Harvest cells and wash with ice-cold PBS.
-
-
Protein Extraction and Digestion:
-
Lyse cells in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
Reduce disulfide bonds with dithiothreitol (B142953) (DTT) and alkylate with iodoacetamide.
-
Digest proteins into peptides overnight with trypsin.
-
-
TMT Labeling and Sample Pooling:
-
Peptide Fractionation and LC-MS/MS Analysis:
-
Desalt the pooled sample and perform high-pH reversed-phase fractionation to reduce sample complexity.
-
Analyze the peptide fractions by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Process the raw mass spectrometry data using a suitable software package (e.g., Proteome Discoverer, MaxQuant).[7]
-
Identify peptides and proteins by searching against a protein database.
-
Quantify the relative abundance of proteins based on the reporter ion intensities from the TMT tags.
-
Perform statistical analysis to identify significantly up- or down-regulated proteins.
-
Label-Free Quantification (LFQ) Workflow
-
Cell Culture, Treatment, and Protein Extraction:
-
Follow the same steps as for the TMT workflow, but without the labeling step. Each sample is processed individually.
-
-
Protein Digestion:
-
Digest proteins from each sample into peptides using trypsin.
-
-
LC-MS/MS Analysis:
-
Analyze each peptide sample individually by LC-MS/MS. It is crucial to maintain consistent LC-MS performance throughout all runs.
-
-
Data Analysis:
-
Process the raw data using software capable of LFQ analysis (e.g., MaxQuant).
-
The software will align the chromatograms from different runs and compare the signal intensities of the same peptides across all samples.
-
Perform statistical analysis to determine significant changes in protein abundance.
-
Parallel Reaction Monitoring (PRM) Workflow
-
Target and Peptide Selection:
-
Based on prior discovery proteomics data or literature, select the target proteins of interest.
-
Choose specific, proteotypic peptides for each target protein that are readily detectable by mass spectrometry.
-
-
Sample Preparation:
-
Prepare protein lysates and digest them into peptides as described in the TMT workflow.
-
For absolute quantification, spike in known amounts of stable isotope-labeled synthetic peptides corresponding to the target peptides.
-
-
LC-MS/MS Analysis:
-
Set up the mass spectrometer to specifically target the selected precursor ions for fragmentation and analysis of their fragment ions.
-
-
Data Analysis:
-
Use software (e.g., Skyline) to analyze the PRM data.
-
Quantify the target peptides by integrating the peak areas of their fragment ion chromatograms.
-
Normalize the data and perform statistical analysis to determine the relative or absolute abundance of the target proteins.
-
Visualizing Key Processes in Targeted Protein Degradation
Understanding the mechanism of action and the experimental workflow is crucial for successful TPD research. The following diagrams illustrate the general mechanism of a PROTAC and a typical quantitative proteomics workflow.
Quantitative Data Summary
The following table presents illustrative data that could be obtained from a quantitative proteomics experiment to evaluate a hypothetical degrader targeting BRD4.
| Method | Target Protein | DC50 (nM) | Dmax (%) | Off-Targets Identified |
| TMT Proteomics | BRD4 | 50 | >95 | BRD2, BRD3 (lower potency) |
| LFQ Proteomics | BRD4 | 65 | >90 | BRD2, BRD3 (less consistently quantified) |
| PRM | BRD4 | 45 | >98 | N/A (targeted assay) |
| Western Blot | BRD4 | 55 | >95 | N/A (single target) |
Note: The values presented are for illustrative purposes and are typical of what might be observed in such experiments.
Conclusion
Quantitative proteomics offers an unparalleled, in-depth view of the cellular response to targeted protein degraders, enabling the simultaneous assessment of on-target efficacy and off-target liabilities.[7] TMT-based proteomics provides a comprehensive, high-throughput solution for global proteome profiling. LFQ offers a cost-effective alternative for discovery studies, while PRM delivers highly sensitive and specific validation of key degradation events.
A comprehensive validation strategy should ideally incorporate a discovery-based proteomics approach (TMT or LFQ) to understand the global impact of a degrader, followed by a targeted method like PRM or an orthogonal technique such as Western Blotting to confirm the key findings and accurately determine degradation parameters like DC50 and Dmax. By employing a multi-faceted approach, researchers can confidently advance the development of novel and highly specific protein-degrading therapeutics.
References
- 1. Protein Degrader [proteomics.com]
- 2. biorxiv.org [biorxiv.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. m.youtube.com [m.youtube.com]
- 5. biorxiv.org [biorxiv.org]
- 6. Advancing Targeted Protein Degradation via Multiomics Profiling and Artificial Intelligence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Targeted Protein Degraders | Bruker [bruker.com]
- 9. TMT Quantitative Proteomics: A Comprehensive Guide to Labeled Protein Analysis - MetwareBio [metwarebio.com]
- 10. Label-Free Quantification Technique - Creative Proteomics [creative-proteomics.com]
- 11. Parallel Reaction Monitoring (PRM): Principles, Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 12. PRM Targeted Proteomics Analysis - Creative Proteomics [creative-proteomics.com]
- 13. proteomicscenter.nl [proteomicscenter.nl]
- 14. TMT Labeling for the Masses: A Robust and Cost-efficient, In-solution Labeling Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Applying Label-Free Quantitation to Top Down Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Top considerations for TMT mass spectrometry analysis | Drug Discovery News [drugdiscoverynews.com]
- 17. What Is Targeted Quantitative Proteomics - Creative Proteomics [creative-proteomics.com]
- 18. BAF_Protocol_014_TMT-Based proteomics: Isobaric isotope labeling quantitative method [protocols.io]
Decoding Drug-Target Engagement: A Comparative Guide to the Cellular Thermal Shift Assay (CETSA)
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of drug discovery, confirming that a therapeutic compound binds to its intended molecular target within the complex milieu of a living cell is a pivotal step. This process, known as target engagement, provides the crucial link between a molecule's chemical structure and its biological effect. The Cellular Thermal Shift Assay (CETSA) has emerged as a powerful and versatile method for directly measuring this interaction in a physiologically relevant setting.[1][2][3]
This guide offers an objective comparison of CETSA with a range of alternative target engagement assays, supported by experimental data. It provides detailed methodologies for key experimental protocols and utilizes visualizations to clarify complex workflows and biological pathways.
The Principle of Ligand-Induced Stabilization
At the heart of many target engagement assays, including CETSA, lies the principle of ligand-induced thermal stabilization. When a drug molecule, or ligand, binds to its protein target, it often increases the protein's stability, making it more resistant to denaturation by heat.[1][4] CETSA leverages this phenomenon by subjecting cells or cell lysates to a temperature gradient and then quantifying the amount of soluble, non-denatured target protein remaining. A shift in the melting temperature of the protein in the presence of a compound is indicative of direct binding.[5]
Comparative Analysis of Target Engagement Assays
While CETSA offers a label-free approach to assess target engagement in a native cellular environment, a variety of other techniques are available, each with its own set of advantages and limitations. The choice of assay depends on factors such as the nature of the target protein, the desired throughput, and the specific experimental question being addressed.
Quantitative Comparison
The following tables provide a summary of quantitative data from studies directly comparing CETSA with other target engagement assays. It is important to note that direct head-to-head comparisons across all platforms for a single target are limited in the literature. The presented data is therefore representative of specific experimental contexts.
Table 1: Comparison of CETSA and NanoBRET for Target Engagement of BET Bromodomain Inhibitors
| Parameter | CETSA (ITDRF) | NanoBRET |
| Target | BRD4 | BRD4 |
| Compound | JQ1 | JQ1 |
| Cell Line | HEK293 | HEK293 |
| EC50 | ~100 nM | ~50 nM |
| Principle | Thermal Stabilization | Bioluminescence Resonance Energy Transfer |
| Labeling | Label-free | Genetically encoded luciferase tag & fluorescent tracer |
Data adapted from studies comparing thermal shift assays with BRET-based methods.
Table 2: Comparison of CETSA and Surface Plasmon Resonance (SPR) for EGFR Inhibitors
| Parameter | CETSA (ITDRF) | Surface Plasmon Resonance (SPR) |
| Target | EGFR | EGFR (recombinant) |
| Compound | Tandyukisin | Tandyukisin |
| Cell Line (CETSA) | A431 | N/A |
| EC50 (CETSA) | ~3.0 µM | N/A |
| Kd (SPR) | N/A | ~150 nM |
| Principle | Thermal Stabilization | Change in refractive index upon binding |
| Environment | Intact cells | In vitro (purified components) |
Data adapted from studies on marine-derived EGFR inhibitors.[6]
Table 3: Qualitative Comparison of Key Target Engagement Assays
| Feature | CETSA | DARTS | SPROX | NanoBRET/BRET | FRET | SPR | In-Cell Western |
| Principle | Ligand-induced thermal stabilization.[1] | Ligand-induced protease resistance.[7] | Ligand-induced changes in protein oxidation rates.[8] | Bioluminescence resonance energy transfer. | Förster resonance energy transfer. | Change in refractive index upon binding.[9] | Immunofluorescence-based protein quantification in fixed cells.[10] |
| Cellular Context | Intact cells, lysates, tissues.[8] | Primarily cell lysates.[7] | Primarily cell lysates.[8] | Intact cells. | Intact cells. | In vitro (purified components).[9] | Fixed cells.[10] |
| Labeling Requirement | Label-free.[1] | Label-free.[7] | Label-free.[8] | Genetically encoded tags and fluorescent tracers. | Fluorescent protein tags or dyes. | Label-free.[9] | Antibody-based.[10] |
| Throughput | Low (WB) to High (HT-CETSA).[2] | Low to medium.[7] | Low to medium.[8] | High. | Medium to high. | Medium. | High.[11] |
| Quantitative Nature | Quantitative (EC50/IC50 from ITDRF).[5] | Semi-quantitative to quantitative.[7] | Quantitative.[8] | Quantitative (EC50/IC50). | Quantitative (ratiometric). | Quantitative (Kd, Kon, Koff).[9] | Quantitative.[11] |
| Key Advantage | Physiologically relevant, label-free.[1] | No reliance on thermal stability changes.[7] | Provides information on binding site.[8] | High sensitivity and suited for kinetics.[12] | Real-time monitoring in live cells. | Real-time kinetics and affinity.[9] | High throughput and multiplexing capabilities.[10] |
| Key Limitation | Not all binding events cause a thermal shift.[7] | Requires careful optimization of proteolysis.[7] | Limited to methionine-containing peptides.[8] | Requires genetic modification of the target.[12] | Potential for photobleaching and spectral overlap. | Requires purified protein and specialized equipment.[9] | Requires specific and validated antibodies; fixation can alter epitopes.[11] |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) - Isothermal Dose-Response Fingerprint (ITDRF)
This protocol describes a Western blot-based ITDRF-CETSA to determine the potency of a compound in stabilizing its target protein.
1. Cell Culture and Treatment:
-
Culture cells to 70-80% confluency.
-
Treat cells with a serial dilution of the test compound or vehicle (e.g., DMSO) for a predetermined time (e.g., 1-3 hours) at 37°C.[13]
2. Heat Challenge:
-
Harvest cells and resuspend in a suitable buffer (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension into PCR tubes for each compound concentration.
-
Heat the samples at a single, optimized temperature (predetermined from a melt curve experiment to be in the steep part of the curve) for 3 minutes in a thermal cycler, followed by a cooling step to 4°C for 3 minutes.[14]
3. Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).[14]
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.[14]
4. Protein Quantification and Analysis:
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Determine the protein concentration of each sample.
-
Analyze the amount of the target protein in the soluble fraction by Western blotting using a specific primary antibody.
-
Quantify the band intensities and plot the normalized soluble protein fraction against the compound concentration to determine the EC50 value.[13]
Drug Affinity Responsive Target Stability (DARTS)
This protocol outlines a basic DARTS experiment to identify protein targets of a small molecule.
1. Cell Lysate Preparation:
-
Harvest cultured cells and lyse them in a non-denaturing lysis buffer (e.g., M-PER) on ice.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.[15]
-
Determine the protein concentration of the lysate.
2. Compound Incubation:
-
Aliquot the cell lysate into two tubes: one for the test compound and one for the vehicle control.
-
Incubate the lysates with the compound or vehicle for a specified time (e.g., 1 hour) at room temperature.[16]
3. Limited Proteolysis:
-
Add a protease (e.g., thermolysin) to each lysate at a pre-optimized concentration.[15]
-
Incubate for a short period (e.g., 10 minutes) at room temperature to allow for partial digestion.[15]
-
Stop the digestion by adding a protease inhibitor (e.g., EDTA for thermolysin).[15]
4. Analysis:
-
Analyze the protein samples by SDS-PAGE followed by silver staining or Western blotting for a specific candidate protein.
-
A protein band that is more intense in the compound-treated sample compared to the vehicle control is a potential target.[16]
NanoBRET™ Target Engagement Assay
This protocol provides a general workflow for a NanoBRET target engagement assay.
1. Cell Preparation and Transfection:
-
Seed cells (e.g., HEK293) in a white, 96-well assay plate.
-
Co-transfect the cells with a vector encoding the target protein fused to NanoLuc® luciferase and a vector for a fluorescently-tagged tracer-binding protein, if applicable.[17]
-
Incubate for 24-48 hours to allow for protein expression.[17]
2. Compound and Tracer Addition:
-
Prepare a serial dilution of the test compound.
-
Add the test compound to the wells.
-
Add the NanoBRET™ tracer at a final concentration typically around its EC50 value for binding to the target.
-
Incubate the plate for a period to allow the binding to reach equilibrium (e.g., 2 hours at 37°C).[17]
3. Signal Detection:
-
Add the NanoLuc® substrate to all wells.
-
Immediately measure the luminescence at two wavelengths: one for the donor (NanoLuc®) and one for the acceptor (tracer) using a plate reader equipped for BRET measurements.[17]
4. Data Analysis:
-
Calculate the BRET ratio (acceptor emission / donor emission).
-
A decrease in the BRET ratio with increasing compound concentration indicates displacement of the tracer and target engagement by the compound.
-
Plot the BRET ratio against the compound concentration to determine the IC50 value.
In-Cell Western™ Assay
This protocol describes a general procedure for an In-Cell Western assay.
1. Cell Seeding and Treatment:
-
Seed adherent cells in a 96-well or 384-well plate and allow them to attach overnight.[10]
-
Treat the cells with the test compound as required for the experiment.
2. Fixation and Permeabilization:
-
Fix the cells by adding a fixing agent (e.g., 4% paraformaldehyde in PBS) for 20 minutes at room temperature.[18]
-
Permeabilize the cells with a detergent solution (e.g., 0.1% Triton X-100 in PBS) for 5-10 minutes.[18]
3. Immunostaining:
-
Block non-specific binding sites with a blocking buffer for 1-2 hours.[19]
-
Incubate with the primary antibody specific for the target protein overnight at 4°C.[18]
-
Wash the wells and incubate with a fluorescently-labeled secondary antibody for 1-2 hours at room temperature, protected from light.[18] A second primary antibody from a different species and a corresponding secondary antibody with a different fluorophore can be used for multiplexing.
4. Imaging and Analysis:
-
Wash the wells to remove unbound secondary antibody.
-
Scan the plate using an infrared imaging system or a high-content imager.[11]
-
Quantify the fluorescence intensity in each well, often normalizing to a cell staining dye to account for variations in cell number.
Visualizing Workflows and Pathways
Diagrams generated using Graphviz provide a clear visual representation of the experimental workflows and the biological context of target engagement.
References
- 1. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Positioning High-Throughput CETSA in Early Drug Discovery through Screening against B-Raf and PARP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Perspective on CETSA Literature: Toward More Quantitative Data Interpretation. [publications.scilifelab.se]
- 4. mdpi.com [mdpi.com]
- 5. CETSA quantitatively verifies in vivo target engagement of novel RIPK1 inhibitors in various biospecimens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Marine-derived EGFR inhibitors: novel compounds targeting breast cancer growth and drug resistance [frontiersin.org]
- 7. DARTS vs CETSA: Choosing the Right Assay for Target Validation - Creative Proteomics [creative-proteomics.com]
- 8. Frontiers | Current Advances in CETSA [frontiersin.org]
- 9. Direct comparison of binding equilibrium, thermodynamic, and rate constants determined by surface- and solution-based biophysical methods - PMC [pmc.ncbi.nlm.nih.gov]
- 10. licorbio.com [licorbio.com]
- 11. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [promega.com]
- 13. benchchem.com [benchchem.com]
- 14. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. pnas.org [pnas.org]
- 16. Step-by-Step Protocol: How to Perform a DARTS Assay - Creative Proteomics [creative-proteomics.com]
- 17. eubopen.org [eubopen.org]
- 18. In-Cell Western (ICW) Protocol | Rockland [rockland.com]
- 19. biomol.com [biomol.com]
A Head-to-Head Comparison: Isothermal Titration Calorimetry and its Alternatives for Measuring Binding Affinity
For researchers in drug discovery and the life sciences, the precise measurement of binding affinity between molecules is paramount. Isothermal Titration Calorimetry (ITC) has emerged as a gold standard for the direct, in-solution measurement of these interactions. However, a suite of alternative techniques, each with its own strengths and weaknesses, offers researchers a variety of approaches to quantify the thermodynamics and kinetics of molecular binding. This guide provides an objective comparison of ITC with three other widely used methods: Surface Plasmon Resonance (SPR), Bio-Layer Interferometry (BLI), and Fluorescence-Based Assays.
Quantitative Comparison of Binding Affinity Techniques
The choice of technique for measuring binding affinity often depends on the specific research question, the nature of the interacting molecules, and available resources. The following table summarizes the key quantitative parameters for ITC and its alternatives.
| Parameter | Isothermal Titration Calorimetry (ITC) | Surface Plasmon Resonance (SPR) | Bio-Layer Interferometry (BLI) | Fluorescence-Based Assays (e.g., Fluorescence Polarization) |
| Principle | Measures heat changes upon binding | Measures changes in refractive index near a sensor surface | Measures changes in the interference pattern of light reflected from a biosensor tip | Measures changes in the rotational motion of a fluorescently labeled molecule upon binding |
| Affinity Range (K D ) | 10 nM to 100 µM[1] | pM to mM[2] | pM to mM | nM to µM |
| Key Parameters Measured | K D , ΔH, ΔS, Stoichiometry (n)[1][3][4] | K D , k on , k off[2][3][4] | K D , k on , k off[2][3] | K D (or IC 50 /EC 50 )[5] |
| Labeling Requirement | Label-free[2][6] | Label-free[2][6] | Label-free[2] | Requires fluorescent label on one binding partner[2][6] |
| Immobilization | Not required (in-solution)[2][6] | One binding partner is immobilized on a sensor chip[7][8] | One binding partner is immobilized on a biosensor tip[2][6] | Not required (in-solution) |
| Sample Consumption | High[2][6] | Low to moderate[2][6] | Low | Low |
| Throughput | Low[6] | Moderate to high[2] | High[3] | High |
| Thermodynamic Data | Direct measurement of ΔH and ΔS[1][3][4] | Can be derived from van't Hoff analysis (temperature dependence)[9] | Limited thermodynamic characterization[2][6] | Can be derived from temperature dependence studies[10] |
| Real-time Monitoring | No (endpoint for each injection)[11] | Yes[2][6] | Yes[12] | No (endpoint measurement) |
Experimental Workflows and Methodologies
Understanding the experimental workflow of each technique is crucial for proper experimental design and data interpretation.
Isothermal Titration Calorimetry (ITC) Experimental Workflow
ITC directly measures the heat released or absorbed during a binding event.[6] This provides a complete thermodynamic profile of the interaction, including the binding affinity (K D ), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n) in a single experiment.[1][3][4]
Detailed Experimental Protocol for ITC:
-
Sample Preparation:
-
Express and purify the macromolecule and ligand. Ensure high purity to avoid artifacts.[13]
-
Prepare a sufficient amount of buffer for dialysis, sample preparation, and instrument cleaning. The buffer should maintain the stability and solubility of both binding partners.[13]
-
Dialyze both the macromolecule and ligand against the same buffer to minimize heats of dilution.[14]
-
Accurately determine the concentrations of the macromolecule and ligand.[15] A common starting concentration for the macromolecule in the cell is 5-50 µM, and the ligand in the syringe should be at least 10 times more concentrated.[15]
-
-
Instrument Setup:
-
Experiment Execution:
-
Load the macromolecule solution into the sample cell (e.g., ~350 µl for a 200 µl cell to ensure complete filling).[14]
-
Carefully load the ligand solution into the injection syringe, avoiding air bubbles.
-
Perform an initial small injection (e.g., 0.5 µL) followed by a series of larger, spaced injections (e.g., 2.0 µL each, spaced by 180 seconds).[14]
-
-
Data Analysis:
-
Integrate the heat change peaks for each injection.
-
Plot the integrated heat data against the molar ratio of ligand to macromolecule.
-
Fit the resulting isotherm to a suitable binding model to determine the binding affinity (K D ), enthalpy (ΔH), and stoichiometry (n). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.
-
Surface Plasmon Resonance (SPR) Experimental Workflow
SPR is an optical technique that measures the binding of an analyte in solution to a ligand immobilized on a sensor surface in real-time.[7][8] This allows for the determination of both the association (k on ) and dissociation (k off ) rate constants, from which the equilibrium dissociation constant (K D ) can be calculated.
Detailed Experimental Protocol for SPR:
-
Ligand and Analyte Preparation:
-
Express and purify the ligand and analyte.[7]
-
Prepare a running buffer that is compatible with both molecules and minimizes non-specific binding.
-
-
Ligand Immobilization:
-
Analyte Binding and Dissociation:
-
Inject the running buffer over the sensor surface to establish a stable baseline.
-
Inject a series of analyte concentrations over the ligand-immobilized surface to monitor the association phase.
-
Switch back to the running buffer to monitor the dissociation phase.[7]
-
-
Data Analysis:
-
The binding events are recorded as a sensorgram, which plots the response units (RU) against time.[8]
-
Fit the association and dissociation curves from the sensorgram to kinetic models to determine the association rate (k on ) and dissociation rate (k off ).
-
Calculate the equilibrium dissociation constant (K D ) as the ratio of k off /k on .
-
Bio-Layer Interferometry (BLI) Experimental Workflow
BLI is another optical technique that measures biomolecular interactions in real-time.[12] It uses disposable fiber optic biosensors and is well-suited for high-throughput applications.[3]
Detailed Experimental Protocol for BLI:
-
Sample and Biosensor Preparation:
-
Prepare the ligand and analyte in a suitable assay buffer.
-
Hydrate the biosensor tips in the assay buffer for at least 10 minutes.[12]
-
-
Ligand Loading:
-
Immobilize the ligand onto the biosensor tips by dipping them into the ligand solution.
-
-
Binding Measurement:
-
Data Analysis:
-
The instrument records the change in wavelength interference over time.
-
Similar to SPR, the resulting curves are fitted to kinetic models to determine k on , k off , and K D .
-
Fluorescence-Based Assay (Fluorescence Polarization) Experimental Workflow
Fluorescence Polarization (FP) is a solution-based technique that measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger, unlabeled partner.[19] It is a homogeneous assay, meaning it does not require separation of bound and free components.
Detailed Experimental Protocol for Fluorescence Polarization:
-
Assay Development:
-
Saturation Binding Experiment:
-
Prepare a series of dilutions of the unlabeled protein.
-
Add a fixed, low concentration of the fluorescent tracer to each dilution.
-
Incubate the plate to allow the binding to reach equilibrium.[19]
-
Measure the fluorescence polarization in a suitable plate reader.
-
-
Competitive Binding Experiment (Optional):
-
To determine the affinity of an unlabeled competitor, mix the tracer and protein at concentrations that give a high polarization signal.
-
Add a serial dilution of the unlabeled competitor.
-
Measure the decrease in polarization as the competitor displaces the tracer.
-
-
Data Analysis:
-
For saturation binding, plot the fluorescence polarization values against the protein concentration and fit the data to a sigmoidal dose-response curve to determine the K D .
-
For competitive binding, plot the polarization against the competitor concentration to determine the IC 50 , which can then be converted to a K i .
-
Choosing the Right Technique
The selection of an appropriate method to measure binding affinity is a critical decision in experimental design.
-
Isothermal Titration Calorimetry (ITC) is unparalleled for its ability to provide a complete thermodynamic signature of an interaction without the need for labeling or immobilization.[1][3][4] It is the method of choice when a deep understanding of the driving forces behind binding is required.
-
Surface Plasmon Resonance (SPR) is a powerful technique for obtaining high-quality kinetic data.[2] Its real-time nature and sensitivity make it ideal for detailed mechanistic studies and for screening a wide range of interactions.[2]
-
Bio-Layer Interferometry (BLI) offers a higher throughput alternative to SPR, with the convenience of disposable biosensors. It is particularly well-suited for screening large numbers of samples, such as in antibody characterization and library screening.
-
Fluorescence-Based Assays , like Fluorescence Polarization, are excellent for high-throughput screening in a solution-based format. They are cost-effective and require small sample volumes, making them a popular choice in drug discovery for identifying initial hits.
Ultimately, the techniques are often complementary. An initial screen using a high-throughput method like BLI or FP might be followed by more in-depth characterization of lead candidates using the detailed kinetic information from SPR and the thermodynamic insights from ITC. By understanding the principles, advantages, and limitations of each method, researchers can select the most appropriate tool to answer their specific biological questions.
References
- 1. Surface Plasmon Resonance (SPR) vs. Isothermal Titration Calorimetry (ITC): Analyzing Molecular Interactions | Lab Manager [labmanager.com]
- 2. xantec.com [xantec.com]
- 3. ITC for Binding Characterization in Pharmaceutical Research [tainstruments.com]
- 4. Isothermal titration calorimetry and surface plasmon resonance methods to probe protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of Biomolecular Interaction Techniques — SPR vs ITC vs MST vs BLI [reichertspr.com]
- 7. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 8. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 9. researchgate.net [researchgate.net]
- 10. Analysis of protein-ligand interactions by fluorescence polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nicoyalife.com [nicoyalife.com]
- 12. Application of Biolayer Interferometry (BLI) for Studying Protein-Protein Interactions in Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]
- 14. Isothermal Titration Calorimetry (ITC) [protocols.io]
- 15. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 16. Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity [jove.com]
- 17. dhvi.duke.edu [dhvi.duke.edu]
- 18. Bio-Layer Interferometry: Principles & Applications [excedr.com]
- 19. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres [nanomicronspheres.com]
A Researcher's Guide to Control Experiments for PROTAC Validation
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of essential control experiments for validating Proteolysis Targeting Chimeras (PROTACs). It includes supporting experimental data, detailed protocols, and visualizations to ensure the robust validation of PROTAC-mediated protein degradation.
PROTACs represent a revolutionary therapeutic modality that induces the degradation of specific proteins by hijacking the ubiquitin-proteasome system. Rigorous validation is crucial to confirm that the observed protein knockdown is a direct result of the intended PROTAC mechanism and not due to off-target effects or non-specific toxicity. This guide outlines the critical negative and positive control experiments required to confidently validate your PROTAC candidates.
Comparison of Key Validation Parameters for Active PROTACs and Negative Controls
Effective validation of a PROTAC relies on comparing its activity with that of a structurally similar but functionally inactive control molecule. This comparison is typically quantified by measuring the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax). An active PROTAC should exhibit potent degradation of the target protein (low DC50 and high Dmax), while the negative control should be inactive.
| PROTAC | Target Protein | Cell Line | Active PROTAC DC50 | Active PROTAC Dmax | Negative Control | Negative Control Activity | Reference |
| MZ1 | BRD4 | HeLa | 2-20 nM | >90% | cis-MZ1 | No degradation observed | [1] |
| ARV-771 | BRD2/3/4 | 22Rv1 | < 5 nM | >90% | ARV-766 | No degradation observed | [2][3] |
| GP262 | PI3Kγ / mTOR | MDA-MB-231 | 42.23 nM / 45.4 nM | 88.6% / 74.9% | Not specified | Not applicable | [4] |
Note: DC50 and Dmax values are dependent on the specific cell line and experimental conditions. The data presented here is for illustrative purposes.
Essential Control Experiments for PROTAC Validation
To ensure the observed protein degradation is specific and mechanistically driven, a series of control experiments are mandatory. These can be broadly categorized into negative and positive controls.
Negative Control Experiments: Ruling out Off-Target Effects
Negative controls are designed to demonstrate that the degradation of the target protein is dependent on the formation of a productive ternary complex between the target, the PROTAC, and the E3 ligase.
-
E3 Ligase Binding-Deficient Control: This is the most common and critical negative control. It involves a minimal modification to the PROTAC that ablates its ability to bind to the E3 ligase, without affecting its binding to the target protein. For VHL-based PROTACs, this is often achieved by inverting the stereochemistry of the hydroxyproline (B1673980) moiety (e.g., cis-MZ1 for MZ1). For CRBN-based PROTACs, methylation of the glutarimide (B196013) nitrogen can prevent binding (e.g., ARV-766 for ARV-771).[1][2][3] This control should not induce degradation of the target protein.
-
Target Binding-Deficient Control: This control has a modification in the "warhead" portion of the PROTAC that prevents it from binding to the protein of interest (POI), while maintaining its ability to bind the E3 ligase. This control helps to confirm that the observed phenotype is due to the degradation of the specific target and not from off-target effects of the E3 ligase binder or the linker.
Positive Control Experiments: Confirming the Mechanism of Action
Positive controls are essential to confirm that the PROTAC is functioning through the intended ubiquitin-proteasome pathway.
-
Proteasome Inhibition: Pre-treatment of cells with a proteasome inhibitor (e.g., MG132 or carfilzomib) should rescue the degradation of the target protein induced by the PROTAC.[3] This confirms that the protein loss is mediated by the proteasome.
-
E3 Ligase Dependence: This can be demonstrated in several ways:
-
Competition with E3 Ligase Ligand: Co-treatment with an excess of the free E3 ligase ligand should compete with the PROTAC for binding to the E3 ligase, thereby preventing ternary complex formation and subsequent degradation.[3]
-
Genetic Knockdown/Knockout of E3 Ligase: Using siRNA or CRISPR/Cas9 to reduce or eliminate the expression of the recruited E3 ligase should abrogate the PROTAC's degradative activity.
-
Experimental Workflows and Protocols
Overall PROTAC Validation Workflow
The following diagram illustrates a typical experimental workflow for the validation of a PROTAC candidate, starting from initial screening to in-depth mechanistic studies.
Caption: A typical workflow for the validation of a PROTAC candidate.
Detailed Experimental Protocols
Western Blotting for Protein Degradation
Objective: To quantify the degradation of the target protein following treatment with the PROTAC and controls.
Materials:
-
Cell line of interest
-
Active PROTAC and negative control PROTAC
-
Proteasome inhibitor (e.g., MG132)
-
E3 ligase ligand
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
For dose-response experiments, treat cells with a serial dilution of the active PROTAC and the negative control for a fixed time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
For positive control experiments, pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132 for 1-2 hours) or co-treat with an excess of the E3 ligase ligand before adding the PROTAC.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein remaining relative to the vehicle control and plot dose-response curves to determine DC50 and Dmax.
-
Immunoprecipitation for Ubiquitination Assay
Objective: To confirm that the PROTAC induces ubiquitination of the target protein.
Materials:
-
Cell line of interest
-
Active PROTAC
-
Proteasome inhibitor (e.g., MG132)
-
Denaturing cell lysis buffer (e.g., RIPA buffer with 1% SDS)
-
Immunoprecipitation (IP) buffer (non-denaturing)
-
Primary antibody against the target protein
-
Protein A/G magnetic beads
-
Anti-ubiquitin antibody
Protocol:
-
Cell Treatment and Lysis:
-
Treat cells with the PROTAC and a proteasome inhibitor to allow for the accumulation of ubiquitinated proteins.
-
Lyse cells in denaturing buffer to disrupt protein-protein interactions.
-
-
Immunoprecipitation:
-
Dilute the lysate with a non-denaturing IP buffer to reduce the SDS concentration.
-
Incubate the lysate with the anti-target protein antibody to form immune complexes.
-
Add Protein A/G magnetic beads to capture the immune complexes.
-
Wash the beads to remove non-specific binding proteins.
-
-
Western Blotting:
-
Elute the immunoprecipitated proteins from the beads.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with an anti-ubiquitin antibody to detect the ubiquitinated target protein. A high molecular weight smear or ladder indicates polyubiquitination.
-
Cell Viability Assay
Objective: To assess the cytotoxic effects of the PROTAC and controls.
Materials:
-
Cell line of interest
-
Active PROTAC and negative control PROTAC
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT)
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density.
-
Compound Treatment: Treat cells with a serial dilution of the active PROTAC and negative control for a desired time period (e.g., 72 hours).
-
Cell Viability Measurement: Add the cell viability reagent according to the manufacturer's instructions and measure the signal (luminescence or absorbance).
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot dose-response curves to determine the IC50 value.
Signaling Pathway and Mechanism of Action
Understanding the downstream consequences of target protein degradation is crucial for validating the biological activity of a PROTAC.
PROTAC Mechanism of Action
The fundamental mechanism of a PROTAC involves the formation of a ternary complex, leading to ubiquitination and subsequent proteasomal degradation of the target protein.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Ubiquitination Cascade
The ubiquitination process, hijacked by PROTACs, is a fundamental cellular process for protein degradation.
Caption: The enzymatic cascade of the ubiquitin-proteasome pathway.
Downstream Signaling: MDM2 Degradation and p53 Activation
As an example, a PROTAC targeting MDM2, a negative regulator of the tumor suppressor p53, would lead to the stabilization and activation of p53. This, in turn, would induce the transcription of target genes involved in cell cycle arrest and apoptosis.
Caption: Downstream signaling effects of MDM2 degradation by a PROTAC.
By systematically performing these control experiments and analyzing the downstream effects, researchers can build a robust data package to validate the efficacy and mechanism of action of their PROTAC candidates, paving the way for their further development as potential therapeutics.
References
Assessing the Selectivity of Thalidomide-Based Degraders: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of targeted protein degradation (TPD) has opened new frontiers in therapeutic intervention, enabling the pharmacological knockdown of proteins previously considered "undruggable." Proteolysis-targeting chimeras (PROTACs) are at the forefront of this revolution, acting as heterobifunctional molecules that co-opt the cell's ubiquitin-proteasome system to eliminate specific proteins of interest. A significant class of these degraders utilizes ligands based on thalidomide (B1683933) and its analogs (e.g., lenalidomide, pomalidomide) to recruit the Cereblon (CRBN) E3 ubiquitin ligase. The "Thalidomide-NH-PEG4-Ms" moiety represents a versatile building block for constructing such degraders, incorporating a CRBN-binding element and a flexible PEG4 linker, with a reactive handle for conjugation to a target-binding ligand.
This guide provides an objective comparison of the selectivity of thalidomide-based degraders with alternative strategies, supported by experimental data. We will delve into the methodologies for assessing degrader selectivity and present a case study comparing a CRBN-recruiting PROTAC with a von Hippel-Lindau (VHL) E3 ligase-recruiting counterpart.
The Mechanism of Action: A Tale of Induced Proximity
Thalidomide-based PROTACs function by inducing the formation of a ternary complex between the target protein of interest (POI), the PROTAC molecule itself, and the CRBN E3 ligase complex.[1][2] This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the POI. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome, releasing the PROTAC to engage in further catalytic cycles of degradation.[2]
Assessing Selectivity: A Critical Step in Degrader Development
The selectivity of a PROTAC is a critical parameter, defining its therapeutic window and potential for off-target effects. A highly selective degrader will primarily induce the degradation of the intended POI, with minimal impact on other proteins in the proteome. The gold-standard for assessing selectivity is mass spectrometry-based quantitative proteomics. This powerful technique allows for the unbiased identification and quantification of thousands of proteins in a cell lysate, providing a global view of the changes in the proteome following treatment with a degrader.
The general workflow for such an experiment is outlined below:
Comparative Analysis: CRBN- vs. VHL-Based Degraders of BRD4
To illustrate the assessment of selectivity, we present a comparative case study of two well-characterized PROTACs targeting the Bromodomain and Extra-Terminal domain (BET) protein BRD4, a key regulator of oncogenes.
-
ARV-825 : A CRBN-recruiting PROTAC that utilizes a pomalidomide (B1683931) ligand.[3]
-
MZ1 : A VHL-recruiting PROTAC.[1]
Both degraders effectively induce the degradation of BRD4, but their selectivity profiles differ, highlighting the impact of the recruited E3 ligase.
| Degrader | E3 Ligase Recruited | On-Target (BRD4) Degradation | Off-Target BET Degradation | Neosubstrate Degradation |
| ARV-825 | Cereblon (CRBN) | Potent (DC50 <1 nM)[3] | Degrades BRD2 and BRD3[4][5] | Potential for IKZF1/IKZF3 degradation |
| MZ1 | Von Hippel-Lindau (VHL) | Potent | Selective for BRD4 over BRD2 and BRD3[1][6] | Not reported |
Data Interpretation:
-
On-Target Potency: Both ARV-825 and MZ1 are highly potent degraders of BRD4.[3][7]
-
Intra-Family Selectivity: MZ1 demonstrates superior selectivity within the BET family, preferentially degrading BRD4 over its close homologs BRD2 and BRD3.[1][6] In contrast, ARV-825 leads to the degradation of BRD2, BRD3, and BRD4.[4][5] This difference in selectivity is attributed to the distinct protein-protein interactions within the ternary complexes formed with either CRBN or VHL.
-
Neosubstrate Degradation: A key consideration for thalidomide-based degraders is the potential for off-target degradation of "neosubstrates" – proteins that are not natural targets of CRBN but are recruited for degradation in the presence of the thalidomide moiety. Well-characterized neosubstrates include the transcription factors IKZF1 and IKZF3. While not always an undesirable effect (as it contributes to the therapeutic efficacy of immunomodulatory imide drugs), it represents an important aspect of the selectivity profile to consider during drug development.
Experimental Protocols
Western Blot for Protein Degradation
This technique is a targeted approach to quantify the degradation of the POI.
a. Cell Treatment and Lysis:
-
Plate cells at a suitable density and allow them to adhere overnight.
-
Treat cells with varying concentrations of the PROTAC or vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.[2]
b. SDS-PAGE and Immunoblotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-BRD4) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[8][9]
-
Quantify band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).
Quantitative Proteomics using Tandem Mass Tags (TMT)
This method provides a global, unbiased assessment of a degrader's selectivity.
a. Sample Preparation:
-
Treat cells with the PROTAC or vehicle control as described for the Western blot.
-
Lyse the cells and extract proteins.
-
Reduce, alkylate, and digest the proteins into peptides using an enzyme such as trypsin.
-
Label the peptides from each condition with a different isobaric TMT reagent.[10]
-
Combine the labeled peptide samples.
b. LC-MS/MS Analysis:
-
Separate the mixed peptides by liquid chromatography (LC).
-
Analyze the peptides by tandem mass spectrometry (MS/MS). The mass spectrometer will fragment the peptides and the TMT reporter ions, allowing for the relative quantification of each peptide across the different conditions.[11]
c. Data Analysis:
-
Use specialized software to identify the peptides and proteins and to quantify the relative abundance of each protein in the PROTAC-treated samples compared to the vehicle control.
-
Proteins showing a significant decrease in abundance are identified as potential targets or off-targets of the degrader.
Conclusion
The selectivity of a thalidomide-based degrader is a multifaceted characteristic influenced by the target-binding ligand, the linker, and the inherent properties of the CRBN E3 ligase. While these degraders can be highly potent, a thorough assessment of their selectivity is crucial. This includes evaluating degradation of closely related protein family members and the potential for off-target degradation of neosubstrates.
The choice between a CRBN-recruiting degrader, such as one built from a "this compound" scaffold, and an alternative, like a VHL-recruiting PROTAC, will depend on the specific therapeutic context. For targets where high selectivity is paramount, a VHL-based approach might be advantageous. However, the broad tissue distribution and well-understood biology of CRBN make thalidomide-based degraders a powerful and widely applicable therapeutic modality. The experimental protocols outlined in this guide provide a robust framework for the comprehensive evaluation of degrader selectivity, enabling the development of safer and more effective protein-degrading therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. BRD4 PROTAC degrader ARV-825 inhibits T-cell acute lymphoblastic leukemia by targeting 'Undruggable' Myc-pathway genes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PROTAC Bromodomain Inhibitor ARV-825 Displays Anti-Tumor Activity in Neuroblastoma by Repressing Expression of MYCN or c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective Small Molecule Induced Degradation of the BET Bromodomain Protein BRD4 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. TMT Sample Preparation for Proteomics Facility Submission and Subsequent Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
A Researcher's Guide to Evaluating PROTAC Degradation Efficiency: A Comparative Analysis
In the rapidly evolving field of targeted protein degradation, Proteolysis-Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. Their ability to hijack the cell's ubiquitin-proteasome system to eliminate specific proteins of interest offers a distinct advantage over traditional inhibitors. For researchers and drug development professionals, accurately evaluating the degradation efficiency of these molecules is paramount. This guide provides a comprehensive comparison of PROTAC performance, focusing on the key metrics of half-maximal degradation concentration (DC50) and maximum degradation (Dmax), and contextualizes their efficacy against alternative degradation technologies.
Understanding the Key Metrics: DC50 and Dmax
The efficacy of a PROTAC is primarily quantified by two parameters:
-
DC50 : The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 value signifies higher potency.
-
Dmax : The maximum percentage of target protein degradation that can be achieved with a given PROTAC. A higher Dmax value indicates greater efficacy.
These values are crucial for ranking and optimizing PROTAC candidates during the drug discovery process.
Quantitative Comparison of PROTAC Degradation Efficiency
The following tables summarize the DC50 and Dmax values for a selection of PROTACs targeting various proteins implicated in disease. This data, compiled from publicly available databases and scientific literature, illustrates the wide range of potencies and efficacies achievable with this technology.
Table 1: Degradation Efficiency of PROTACs Targeting Kinases
| PROTAC Name | Target Protein | E3 Ligase Recruited | Cell Line | DC50 (nM) | Dmax (%) |
| GP262 | PI3Kα | VHL | MDA-MB-231 | 227.4 | 71.3 |
| PI3Kγ | VHL | MDA-MB-231 | 42.23 | 88.6 | |
| mTOR | VHL | MDA-MB-231 | 45.4 | 74.9 | |
| RC-3 | BTK | CRBN | Mino | >1000 | ~60 |
| NC-1 | BTK | CRBN | Mino | 2.2 | 97 |
| IR-1 | BTK | CRBN | Mino | 3.5 | 96 |
| IR-2 | BTK | CRBN | Mino | 11.5 | 97 |
Table 2: Degradation Efficiency of PROTACs Targeting Other Proteins
| PROTAC Name | Target Protein | E3 Ligase Recruited | Cell Line | DC50 (nM) | Dmax (%) |
| PROTAC 7 | HDAC1 | VHL | HCT116 | 910 | >80 |
| HDAC3 | VHL | HCT116 | 640 | >90 | |
| PROTAC 9 | HDAC1 | VHL | HCT116 | 550 | >80 |
| HDAC3 | VHL | HCT116 | 530 | >90 | |
| PROTAC 22 | HDAC3 | VHL | HCT116 | 440 | 77 |
Visualizing the PROTAC Mechanism and Evaluation Workflow
To better understand the processes involved, the following diagrams illustrate the PROTAC mechanism of action and the general experimental workflow for determining degradation efficiency.
Caption: PROTAC-mediated protein degradation pathway.
Caption: Workflow for determining PROTAC degradation efficiency.
Experimental Protocols
Accurate and reproducible data are the bedrock of any comparative analysis. Below are detailed methodologies for commonly used experiments to determine DC50 and Dmax values.
Western Blotting for Protein Degradation
This is a traditional and widely used method for quantifying protein levels.
1. Cell Culture and Treatment:
-
Seed cells (e.g., HEK293T, HeLa) in 6-well plates and grow to 70-80% confluency.
-
Prepare serial dilutions of the PROTAC in cell culture medium.
-
Treat the cells with varying concentrations of the PROTAC and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).
2. Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
3. SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples and prepare them with Laemmli buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
4. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the corresponding loading control band intensity.
-
Calculate the percentage of protein remaining relative to the vehicle control.
-
Plot the percentage of remaining protein against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.
HiBiT/NanoBRET Assay for Real-Time Degradation Monitoring
This bioluminescence-based assay offers a sensitive and quantitative method to measure protein degradation in live cells.
1. Cell Line Generation:
-
Use CRISPR/Cas9 gene editing to knock-in the 11-amino-acid HiBiT tag into the endogenous locus of the gene encoding the protein of interest. This creates a fusion protein.
2. Cell Culture and Treatment:
-
Plate the HiBiT-tagged cells in a 96-well white, clear-bottom plate.
-
Prepare serial dilutions of the PROTAC in the appropriate assay medium.
-
Add the PROTAC dilutions to the cells.
3. Luminescence Detection:
-
Add the Nano-Glo® HiBiT Lytic Detection System reagent, which contains the LgBiT protein subunit and substrate. The LgBiT protein will bind to the HiBiT tag to form a functional NanoLuc® luciferase, generating a luminescent signal.
-
Measure the luminescence using a plate reader.
4. Data Analysis:
-
The luminescent signal is directly proportional to the amount of HiBiT-tagged protein.
-
Normalize the luminescence signal of treated cells to that of vehicle-treated cells to determine the percentage of protein degradation.
-
Plot the percentage of degradation against the PROTAC concentration to calculate the DC50 and Dmax values.
A Broader Perspective: PROTACs vs. Alternative Degradation Technologies
While PROTACs are a dominant force in targeted protein degradation, several alternative technologies are emerging, each with unique characteristics and applications.
Table 3: Comparison of Protein Degradation Technologies
| Technology | Mechanism of Action | Target Location | Key Advantages | Key Limitations | Reported DC50 Range |
| PROTACs | Hijacks the ubiquitin-proteasome system via a bifunctional molecule. | Intracellular | Catalytic mode of action, can target "undruggable" proteins. | Large molecular weight can limit cell permeability and oral bioavailability. | Sub-nanomolar to micromolar |
| Molecular Glues | Small molecules that induce a novel interaction between an E3 ligase and a target protein. | Intracellular | Smaller molecular weight, better pharmacokinetic properties. | Rational design is challenging; often discovered serendipitously. | Nanomolar to micromolar |
| LYTACs (Lysosome-Targeting Chimeras) | Utilizes cell-surface receptors to traffic extracellular and membrane proteins to the lysosome for degradation. | Extracellular & Cell Membrane | Can target proteins inaccessible to PROTACs. | Relies on the expression of specific lysosome-targeting receptors. | Nanomolar to micromolar |
| AUTOTACs (Autophagy-Targeting Chimeras) | Induces the degradation of proteins via the autophagy-lysosome pathway. | Intracellular | Can degrade large protein aggregates. | The efficiency can be cell-type dependent based on autophagic flux. | 100-500 nM (for SNCA aggregates) |
Logical Framework for Technology Selection
The choice of degradation technology is contingent on the specific target and desired therapeutic outcome.
Caption: A decision tree for choosing the appropriate degradation technology.
Conclusion
The systematic evaluation of DC50 and Dmax is fundamental to the successful development of PROTAC-based therapeutics. This guide provides a framework for this evaluation, offering standardized protocols and comparative data to aid researchers in their endeavors. Furthermore, by understanding the strengths and weaknesses of alternative degradation technologies, scientists can make more informed decisions about which approach is best suited for their specific target, ultimately accelerating the discovery of novel and effective treatments for a wide range of diseases.
Safety Operating Guide
Essential Procedures for the Safe Disposal of Thalidomide-NH-PEG4-Ms
The proper disposal of Thalidomide-NH-PEG4-Ms, a potent, synthetic E3 ligase ligand-linker conjugate used in PROTAC (Proteolysis Targeting Chimera) research, is critical for ensuring laboratory safety and environmental protection. Due to the inherent reproductive toxicity and teratogenic potential of its thalidomide (B1683933) moiety, this compound and all materials contaminated with it must be managed as hazardous chemical waste.[1][2][3][4] Adherence to the following procedures is mandatory, and consultation with your institution's Environmental Health and Safety (EHS) department for specific local regulations is required before beginning any work.[4]
Core Principles of Disposal
-
Waste Minimization: Order and use only the amount of the chemical necessary for your experiment to reduce the volume of waste generated.[5]
-
Segregation: All waste contaminated with this compound must be segregated from other laboratory waste streams at the point of generation.[1][5]
-
Decontamination: All non-disposable equipment and surfaces that come into contact with the compound must be thoroughly decontaminated.[5][6]
Key Safety and Handling Data
The following table summarizes essential data for this compound. This information should be used as a baseline for safe handling and disposal protocols.
| Parameter | Information | Source |
| Chemical Name | This compound | DC Chemicals |
| CAS Number | 2140807-24-3 | [7] |
| Molecular Formula | C22H29N3O10S | [7] |
| Molecular Weight | 527.54 | [7] |
| Known Hazards | Potential for reproductive harm based on thalidomide structure.[3][4][8] | General for Thalidomide Derivatives |
| Storage | Store powder at -20°C; Store in solvent at -80°C. | [7] |
| Primary Disposal Method | Incineration by an approved and licensed waste disposal plant. | [5][7] |
Step-by-Step Disposal Protocol
This protocol outlines the required steps for safely collecting, segregating, and preparing this compound waste for final disposal.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against accidental exposure.[1]
-
Gloves: Double-gloving with chemical-resistant nitrile gloves is required.[2]
-
Eye Protection: Wear chemical safety goggles or a face shield at all times.[7][9]
-
Lab Coat: A lab coat or other impervious clothing is mandatory to protect from spills.[7][9]
-
Respiratory Protection: Use a suitable respirator if there is a risk of generating dust or aerosols.[1][9]
Waste Collection and Segregation
All items that come into contact with this compound are considered hazardous waste.[5]
-
Designated Containers: Use dedicated, leak-proof, and clearly labeled hazardous waste containers.[4][9] The label must include "Hazardous Waste," the full chemical name "this compound," and appropriate hazard symbols.[4][9]
-
Solid Waste: Collect all disposable materials that have come into contact with the compound, including contaminated gloves, pipette tips, bench paper, and unused powder, in a designated solid waste container.[2][10]
-
Liquid Waste: Collect all solutions containing this compound in a separate, dedicated liquid hazardous waste container. Do not mix with other chemical waste streams unless explicitly permitted by your EHS department.[4][10]
-
Sharps Waste: Any contaminated sharps (e.g., needles, syringes) must be disposed of in a designated, puncture-resistant sharps container labeled for cytotoxic or hazardous waste.[6]
Decontamination Procedures
Proper decontamination is critical to prevent unintended exposure and cross-contamination.[5]
-
Equipment and Glassware:
-
Work Surfaces: Decontaminate all work surfaces (e.g., fume hood, balance) with a suitable solvent (e.g., 70% ethanol) followed by a thorough cleaning with a detergent.[2] All wipes used in this process must be disposed of as solid hazardous waste.[5]
Spill Management
In the event of a spill, immediate and proper cleanup is essential.[6]
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate non-essential personnel.[1][6]
-
Ventilate: Ensure the area is well-ventilated.[1]
-
Containment:
-
Cleanup: Carefully collect all contaminated cleanup materials and place them into a sealed, labeled container for hazardous waste.[1][10]
-
Decontamination: Decontaminate the spill area with a suitable solvent (e.g., alcohol) and then wash the area thoroughly.[1][10]
Final Disposal Logistics
-
Container Management: Keep waste containers securely sealed when not in use.[9] Wipe the exterior of the container to remove any potential contamination before moving it.[2]
-
Storage: Store the sealed and labeled waste containers in your laboratory's designated Satellite Accumulation Area (SAA) until they are ready for pickup.[5]
-
Pickup and Incineration: Contact your institution's EHS department to arrange for the pickup of the hazardous waste.[5][6] All waste containing this compound must be disposed of through an approved waste disposal plant, typically via incineration.[7] Do not dispose of this chemical down the drain or in general trash. [6][10]
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound, from initial handling to final disposal.
Caption: Logical workflow for the safe disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. This compound|2140807-24-3|MSDS [dcchemicals.com]
- 8. fishersci.com [fishersci.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. packageinserts.bms.com [packageinserts.bms.com]
Safeguarding Researchers: A Comprehensive Guide to Handling Thalidomide-NH-PEG4-Ms
Essential protocols for the safe management, use, and disposal of Thalidomide-NH-PEG4-Ms are critical for protecting laboratory personnel and the environment. Given the potent nature of thalidomide (B1683933) and its derivatives, stringent adherence to safety procedures is paramount.
Thalidomide and its analogs are recognized for their teratogenic properties, necessitating a comprehensive safety strategy to mitigate exposure risks. This guide provides detailed operational and disposal plans for researchers, scientists, and drug development professionals working with this compound, ensuring a secure laboratory environment.
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to be thoroughly familiar with the following safety protocols. This compound should only be handled in a controlled laboratory setting by trained personnel.
Engineering Controls
Engineering controls are the first line of defense in minimizing exposure. All work with solid or powdered forms of this compound must be conducted in a certified chemical fume hood or a biological safety cabinet to prevent the generation of dust and aerosols.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory when handling this compound in any form. The following table summarizes the required PPE.
| Equipment | Specification | Rationale |
| Gloves | Double-gloving with chemical-resistant nitrile gloves. | Provides a robust barrier against dermal absorption. The outer layer can be safely removed if contamination occurs. |
| Eye Protection | Chemical safety goggles or a face shield. | Protects eyes from splashes or airborne particles. |
| Lab Coat | Impervious, disposable gown or lab coat. | Prevents contamination of personal clothing. |
| Respiratory Protection | A suitable respirator (e.g., N95 or higher) should be used. | Essential when handling the solid compound or if there is a risk of aerosol generation. |
A summary of required Personal Protective Equipment (PPE) for handling this compound.
Operational Procedures
Adherence to standardized operational procedures is crucial for minimizing the risk of exposure and ensuring the integrity of the experiment.
Weighing and Reconstitution
-
Preparation : Don all required PPE before entering the designated handling area.
-
Weighing : Conduct all weighing activities within a chemical fume hood or a ventilated balance enclosure. Use disposable weigh boats and spatulas.
-
Reconstitution : If preparing a solution, add the solvent slowly to the solid to avoid splashing. Cap the vial securely and vortex or sonicate until fully dissolved.
-
Cleaning : Decontaminate all surfaces and equipment with a suitable solvent (e.g., 70% ethanol (B145695) or isopropanol) followed by a cleaning agent after each use.
Spill Management Protocol
In the event of a spill, immediate and correct action is critical to prevent widespread contamination.
| Spill Size | Containment and Cleanup Procedure |
| Small Spill (<5 mL or 5 g) | 1. Alert personnel in the immediate area. 2. Wearing full PPE, cover a liquid spill with absorbent material or gently cover a powder spill with a dampened cloth to avoid raising dust.[1] 3. Collect the contaminated material using forceps and place it into a designated cytotoxic waste container.[1] 4. Clean the spill area twice with a detergent solution, followed by a final rinse with 70% isopropyl alcohol.[1] |
| Large Spill (>5 mL or 5 g) | 1. Evacuate all non-essential personnel from the area and restrict access.[1][2] 2. If safe to do so, cover the spill with absorbent pads for liquids or damp cloths for powders to limit spread.[1] 3. Contact the institution's Environmental Health and Safety (EHS) department immediately. 4. Cleanup should only be performed by trained personnel equipped with appropriate respiratory protection. |
Procedural guidance for managing spills of this compound.
Disposal Plan
Proper segregation and disposal of all waste contaminated with this compound are mandatory to protect personnel and the environment.
Waste Segregation and Disposal
| Waste Type | Disposal Procedure |
| Solid Waste | All disposable materials that have come into contact with the compound (e.g., gloves, weigh boats, pipette tips, bench paper) must be collected in a designated, sealed, and clearly labeled cytotoxic waste container.[3] |
| Liquid Waste | All solutions containing this compound must be collected in a dedicated, sealed, and leak-proof hazardous waste container.[3] Do not mix with other chemical waste streams unless explicitly permitted by your institution's EHS department.[2] |
| Sharps Waste | Needles, syringes, or other contaminated sharps must be disposed of in a designated cytotoxic sharps container.[3] |
| Empty Containers | Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste.[4] |
Guidelines for the proper disposal of waste contaminated with this compound.
All waste containers must be clearly labeled with "Cytotoxic Waste" and the chemical name.[4] Contact your institution's EHS department for pickup and final disposal by a licensed hazardous waste contractor.
Experimental Workflow and Disposal Pathway
The following diagram illustrates the key stages of handling and disposing of this compound in a laboratory setting.
Workflow for handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
